H-N-Me-DL-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902458 | |
| Record name | NoName_1701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28413-45-8 | |
| Record name | Potassium N-methylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid, a derivative of the proteinogenic amino acid alanine (B10760859) where a methyl group has substituted one of the amino hydrogens. This seemingly minor structural modification has profound implications for its chemical behavior and biological applications, making it a molecule of significant interest in medicinal chemistry, peptide synthesis, and neuroscience research.
The presence of the N-methyl group imparts unique properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and the ability to induce specific conformational constraints in peptides. These characteristics make N-Methyl-DL-alanine a valuable building block in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to N-Methyl-DL-alanine, with a focus on its applications in drug development and research.
Chemical and Physical Properties
N-Methyl-DL-alanine is a white crystalline solid with good stability and solubility in aqueous solutions. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| CAS Number | 600-21-5 | [2] |
| IUPAC Name | 2-(methylamino)propanoic acid | [2] |
| Synonyms | This compound, N-Me-DL-Ala-OH, DL-N-Methylalanine | [2] |
| SMILES | CC(C(=O)O)NC | [3] |
| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Synthesis and Chiral Separation
N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemical purity and the scale of production.
Chemical Synthesis: The Akabori-Momotani Reaction
A notable application of N-methylalanine is in the Akabori-Momotani reaction for the synthesis of ephedrine (B3423809) and pseudoephedrine. This reaction involves the condensation of N-methylalanine with benzaldehyde (B42025).[4][5]
-
Reactants: N-methylalanine and benzaldehyde.[4]
-
Intermediate: An azomethine ylide is formed, which then reacts with benzaldehyde in a 1,3-dipolar cycloaddition to form an oxazolidine (B1195125).[4]
-
Hydrolysis: Acidic hydrolysis of the oxazolidine yields pseudoephedrine and ephedrine.[4]
-
Yield: The initial reaction reported by Akabori and Momotani yielded 16% of the final products.[4] More recent optimizations have increased the yield of the intermediate oxazolidine to 50%, which is then converted to pseudoephedrine and ephedrine in 80% yield.[4]
Enzymatic Synthesis of N-Methyl-L-alanine
The L-enantiomer of N-methyl-alanine can be synthesized with high stereoselectivity using the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine, utilizing NADPH as a cofactor.
The following table summarizes the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas putida.
| Substrate | Km (M) | Source Organism | Reference |
| Pyruvate | 1.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |
| NADPH | 3.5 x 10-5 | Pseudomonas putida ATCC12633 | [6] |
| Methylamine | 7.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM pyruvate, 60 mM methylamine-H₂SO₄ (pH 10.0), and 0.2 mM NADPH in a final volume of 1 ml.
-
Enzyme Addition: Initiate the reaction by adding the purified N-methyl-L-amino acid dehydrogenase enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities at varying substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Chiral Separation
The separation of the D- and L-enantiomers of N-Methyl-DL-alanine is crucial for many of its applications, particularly in pharmacology where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
A specific, detailed protocol for the chiral separation of N-Methyl-DL-alanine was not found in the reviewed literature. However, a general approach for the chiral separation of N-methylated amino acids using a chiral stationary phase (CSP) can be outlined.
-
Column Selection: Utilize a chiral column, such as one based on a Cinchona alkaloid (e.g., CHIRALPAK ZWIX(+)).[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as diethylamine (B46881) (DEA) and acetic acid (AcOH) to optimize separation. A typical mobile phase could be MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH.[7]
-
Sample Preparation: Dissolve the N-Methyl-DL-alanine sample in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system equipped with the chiral column and an appropriate detector (e.g., UV detector).
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. The elution order (L before D) has been reported for N-Me-Asp on a CHIRALPAK ZWIX(+) column.[7]
Biological Activity and Applications
While direct quantitative data on the biological activity of N-Methyl-DL-alanine is limited, its structural similarity to other neuroactive compounds and its use in peptide modification provide insights into its potential roles.
Application in Peptide Synthesis
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by disrupting hydrogen bonding networks.[1]
The steric hindrance of the N-methyl group makes peptide bond formation more challenging. The choice of coupling reagent is critical for achieving high yields. The following table shows illustrative coupling efficiencies for Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.
| Coupling Reagent | Reaction Time | Yield (%) | Reference |
| HATU | Several hours | High (not specified) | [1] |
This protocol describes the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]
-
Protection of N-Methyl-L-alanine: Protect the carboxylic acid of N-Methyl-L-alanine as a methyl ester.
-
Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Fmoc-L-alanine solution to the N-Methyl-L-alanine methyl ester solution. Stir at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate, wash with aqueous solutions to remove byproducts, and purify the resulting dipeptide by chromatography.
Potential Neuroactivity
There is a significant body of research on the neurotoxicity of the structurally related compound, β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases.[8][9][10][11] While it is crucial to note that N-Methyl-DL-alanine is a different isomer (α-N-methyl vs. β-N-methyl), the mechanisms of BMAA's neurotoxicity may provide a framework for investigating the potential neurological effects of N-Methyl-DL-alanine.
BMAA is known to exert its neurotoxic effects through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors (NMDA and mGluR5) and induction of oxidative stress.[8][11] The activity of BMAA at glutamate receptors is dependent on the presence of bicarbonate ions.[10]
The following diagram illustrates the known signaling pathway for BMAA-induced neurotoxicity. It is presented here as a potential starting point for investigating the neuroactivity of N-Methyl-DL-alanine, though direct evidence for its involvement in this pathway is lacking.
Experimental Workflows
Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates the logical workflow for a single coupling cycle in solution-phase peptide synthesis involving N-Methyl-L-alanine.
Workflow for In Vitro Neurotoxicity Assessment
This diagram outlines a general workflow for assessing the neurotoxicity of a compound like N-Methyl-DL-alanine, based on protocols used for BMAA.
Conclusion
N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in drug development and biochemical research. Its unique structural features, conferred by the N-methyl group, offer advantages in the design of peptide-based therapeutics with enhanced stability and permeability. While direct quantitative data on its biological activities are still emerging, the established protocols for its synthesis, purification, and incorporation into peptides provide a solid foundation for further investigation. The well-documented neurotoxicity of its isomer, BMAA, highlights the importance of thorough investigation into the neurological effects of N-Methyl-DL-alanine. Future research should focus on elucidating its specific interactions with biological targets, such as amino acid transporters and receptors, to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]
- 3. Human Metabolome Database: Showing metabocard for N-Methyl-DL-alanine (HMDB0255173) [hmdb.ca]
- 4. Flinders Academic Commons [fac.flinders.edu.au]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-DL-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-DL-alanine is a non-proteinogenic α-amino acid derivative that has garnered significant interest in various scientific fields, including peptide chemistry, neuroscience, and drug discovery. Its structure, which features a methyl group on the nitrogen atom of the alanine (B10760859) backbone, confers unique physicochemical properties that distinguish it from its parent amino acid. This modification can enhance the metabolic stability, membrane permeability, and biological activity of peptides, making it a valuable tool for developing novel therapeutics.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of N-Methyl-DL-alanine.
Core Chemical and Physical Properties
N-Methyl-DL-alanine typically presents as a white to off-white crystalline powder.[1] It is a stable compound with good solubility in water.[1] The introduction of the methyl group significantly influences its chemical characteristics compared to DL-alanine.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(methylamino)propanoic acid | [2] |
| Synonyms | N-Me-DL-Ala-OH, 2-(Methylamino)propanoic acid | [1] |
| CAS Number | 600-21-5 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 295 - 299 °C | [1] |
| Water Solubility | Approx. 50 g / 100 mL | [4] |
| pKa₁ (Acidic) | 2.16 - 2.22 | [4] |
| pKa₂ (Basic) | 10.19 - 10.43 | [4] |
Computed Properties
| Property | Value | Reference(s) |
| LogP | -2.6 | |
| Topological Polar Surface Area | 49.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Below are summaries of expected and reported data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR spectra for N-Methyl-L-alanine are available in various spectral databases. The expected chemical shifts for the DL-racemic mixture are outlined below.
Predicted ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 (α-H) | ~3.0 - 3.5 | Quartet (q) |
| H-3 (β-CH₃) | ~1.3 - 1.5 | Doublet (d) |
| N-CH₃ | ~2.3 - 2.6 | Singlet (s) |
| N-H | Broad, variable | Singlet (s) |
| COOH | Broad, variable | Singlet (s) |
Predicted ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | C-1 (C=O) | ~175 - 180 | | C-2 (α-C) | ~55 - 60 | | C-3 (β-C) | ~15 - 20 | | N-CH₃ | ~30 - 35 |
Mass Spectrometry (MS)
Mass spectrometry data for N-Methyl-DL-alanine is available from sources such as the MassBank of North America (MoNA). The following key peaks have been reported from Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) and Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole (LC-ESI-QQ) mass spectrometry.
Key Mass Spectrometry Peaks
| m/z | Relative Intensity (%) | Method |
| 130 | ~100 | GC-MS |
| 147 | ~18.52 | GC-MS |
| 131 | ~12.51 | GC-MS |
| 104.1 (Precursor) | 100 | LC-MS/MS |
| 58 | ~40.2 | LC-MS/MS |
Infrared (IR) Spectroscopy
An FTIR spectrum for N-Methyl-DL-alanine, typically obtained using the mull technique, shows characteristic absorption bands for its functional groups.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | O-H stretch | 2500 - 3300 (broad) |
| N-H (Secondary Amine) | N-H stretch | 3300 - 3500 |
| C-H (Alkyl) | C-H stretch | 2850 - 3000 |
| C=O (Carboxylic Acid) | C=O stretch | 1700 - 1725 |
| N-H (Secondary Amine) | N-H bend | 1550 - 1650 |
| C-N (Amine) | C-N stretch | 1020 - 1250 |
Synthesis of N-Methyl-DL-alanine
Several methods have been established for the synthesis of N-Methyl-DL-alanine, ranging from classical chemical reactions to modern biocatalytic approaches.
Chemical Synthesis via Alkylation
A common laboratory-scale synthesis involves the direct N-alkylation of DL-alanine. One method utilizes the reaction of a-bromopropionic acid with methylamine.[5] A more controlled, multi-step approach is often preferred to avoid over-methylation and ensure purity.
Experimental Protocol: Chemical Synthesis via Protection, Methylation, and Deprotection
This method involves three main stages: protection of the amino group, methylation of the protected amine, and subsequent deprotection to yield the final product.
-
N-Terminal Protection: The α-amino group of DL-alanine is first protected to prevent unwanted side reactions. A common method is the introduction of a 2-nitrobenzenesulfonyl (o-NBS-Cl) group. DL-alanine is reacted with o-NBS-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA). This protection renders the remaining amine proton acidic, facilitating the next step.
-
N-Methylation: The N-protected alanine is then methylated. This is achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Deprotection: The o-NBS protecting group is removed to yield N-Methyl-DL-alanine. This is typically accomplished by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.
Biocatalytic Synthesis
A "green" and highly stereoselective alternative for producing the L-enantiomer is whole-cell biocatalysis. This method utilizes engineered microorganisms to synthesize the target molecule from simple starting materials.
Experimental Protocol: Whole-Cell Biocatalysis
This protocol describes the fermentative production of N-Methyl-L-alanine using an engineered strain of Corynebacterium glutamicum.
-
Strain Preparation: A pyruvate-overproducing strain of C. glutamicum is used as the host. The N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida is cloned into an expression vector and transformed into the C. glutamicum host.
-
Fermentation: The engineered strain is cultivated in a suitable fermentation medium containing glucose as a carbon source and methylamine. The cells are grown under controlled conditions (temperature, pH, aeration) to allow for the expression of the NMAADH enzyme.
-
Bioconversion: The NMAADH enzyme within the cells catalyzes the reductive amination of pyruvate (B1213749) with methylamine, using NADPH as a cofactor, to produce N-Methyl-L-alanine.
-
Purification: Following fermentation, the N-Methyl-L-alanine is recovered from the culture broth and purified using standard techniques such as ion-exchange chromatography. This method has been shown to produce high titers of the L-enantiomer without the di-N-methyl-L-alanine byproduct that can occur in chemical synthesis.
Caption: Biocatalytic synthesis of N-Methyl-L-alanine.
Experimental Analysis Protocols
Accurate analysis of N-Methyl-DL-alanine requires specific sample preparation and instrumentation.
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Dissolve approximately 5-10 mg of N-Methyl-DL-alanine in about 0.7 mL of a suitable deuterated solvent. Common choices for amino acids include deuterium (B1214612) oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filtration: To ensure a homogenous solution free of particulates, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The specific acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.
Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the ATR crystal surface.
-
Pressure Application: Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Protocol: GC-MS Analysis with Derivatization
Due to the low volatility of amino acids, derivatization is required for GC-MS analysis. Silylation is a common method.
-
Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and dry it completely under a stream of nitrogen or in a vacuum oven.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.
-
Reaction: Seal the vial and heat it (e.g., at 70-100°C for 30-60 minutes) to complete the derivatization reaction.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the derivatized analyte, which is then ionized and detected by the mass spectrometer.
Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.
Biological Activity and Signaling
The biological role of N-Methyl-DL-alanine is an active area of research. It is primarily utilized as a building block for peptide analogues in drug design and to study amino acid transport mechanisms.[6] While direct, high-affinity interactions with specific receptors have not been extensively characterized, its structural similarity to key neuroactive molecules provides a basis for its use in neuroscience research.[7]
Notably, N-Methyl-DL-alanine is structurally related to N-methyl-D-aspartate (NMDA), a potent and specific agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[8] The neurotoxin β-N-methylamino-L-alanine (BMAA) is also structurally similar and has been shown to act as an agonist at NMDA and metabotropic glutamate receptors, leading to excitotoxicity.[9]
Given these structural relationships, it is hypothesized that N-Methyl-DL-alanine may have modulatory effects on glutamate receptors. The primary putative signaling pathway of interest is the NMDA receptor-mediated cascade.
Putative NMDA Receptor-Mediated Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine).[10] This binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, opens the receptor's ion channel. This allows an influx of calcium ions (Ca²⁺), which act as a second messenger to trigger a variety of downstream signaling cascades involved in processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. While the direct effects of N-Methyl-DL-alanine on this pathway are still under investigation, it serves as a valuable research compound for probing such neurological systems.[10]
Caption: Putative NMDA receptor-mediated signaling pathway.
References
- 1. H-N-Me-DL-Ala-OH | 600-21-5 | Benchchem [benchchem.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 8. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in various scientific disciplines, including medicinal chemistry, neurobiology, and metabolic research. Its unique structural feature, the N-methyl group, confers distinct physicochemical and biological properties compared to its parent amino acid, DL-alanine. This modification enhances metabolic stability and membrane permeability in peptides, making it a valuable building block in drug design. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, synthesis, and biological activities of N-Methyl-DL-alanine, supplemented with detailed experimental protocols and pathway diagrams to support advanced research and development.
Chemical Structure and Identification
N-Methyl-DL-alanine is a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The core structure consists of a propanoic acid backbone with a methylamino group at the α-carbon.
Systematic Name: 2-(Methylamino)propanoic acid[1]
Synonyms:
-
N-Me-DL-Ala-OH
-
DL-N-Methylalanine
-
H-DL-MeAla-OH
-
N-α-Methyl-DL-alanine
Chemical Identifiers:
-
CAS Number: 600-21-5[1]
-
Molecular Formula: C₄H₉NO₂[1]
-
Molecular Weight: 103.12 g/mol [1]
-
InChI Key: GDFAOVXKHJXLEI-UHFFFAOYSA-N[1]
Physicochemical Characteristics
N-Methyl-DL-alanine is typically a white to off-white crystalline powder with good stability and solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1. It is important to note the variability in reported melting points, which may be attributed to differences in purity or measurement techniques.
Table 1: Physicochemical Properties of N-Methyl-DL-alanine
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 209-211 °C or 295-299 °C | |
| Boiling Point (Predicted) | 190.1 ± 23.0 °C | |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | |
| pKa₁ (Carboxyl) | 2.22 | |
| Water Solubility | Approx. 50 g/100 mL | |
| LogP (Predicted) | -2.5 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Due to its polar nature, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.[3][4]
Table 2: Predicted Spectroscopic Data for N-Methyl-DL-alanine
| Spectroscopy Type | Feature | Predicted Value/Range |
| ¹H NMR | Chemical Shift (ppm) | H-2: ~3.0 - 3.5 (q); N-CH₃: ~2.5 (s); C-CH₃: ~1.4 (d); COOH: variable |
| ¹³C NMR | Chemical Shift (ppm) | C=O: ~175-180; C-2: ~55-60; N-CH₃: ~30-35; C-3: ~15-20 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H (stretch): 2500-3300 (broad); N-H (stretch): 3300-3500; C-H (stretch): 2850-3000; C=O (stretch): 1700-1725 |
Synthesis and Purification
N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, scale, and available resources.
Chemical Synthesis
A common method for the synthesis of N-Methyl-DL-alanine involves the nucleophilic substitution of α-bromopropionic acid with methylamine (B109427).[5] This method produces the racemic DL-form.
Caption: Chemical Synthesis of this compound.
Enzymatic Synthesis
For stereospecific synthesis of the L-enantiomer, an enzymatic approach utilizing N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida is employed.[6][7] This method involves the reductive amination of pyruvate (B1213749) with methylamine.
Caption: Enzymatic Synthesis of H-N-Me-L-Ala-OH.
Purification
Purification of crude N-Methyl-DL-alanine is typically achieved through recrystallization. A common solvent system is a mixture of water and methanol (B129727).
Caption: Recrystallization Workflow for this compound.
Biological Characteristics and Activity
N-Methyl-DL-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[8] Its incorporation into peptides can enhance their proteolytic stability and membrane permeability, which is advantageous in drug development.[9]
Role in Neuroscience
N-Methyl-DL-alanine and its derivatives are of interest in neuroscience due to their structural similarity to endogenous neuromodulators. While direct, high-affinity binding to specific receptors has not been conclusively demonstrated for N-Methyl-DL-alanine itself, its structural analog, N-methyl-D-aspartic acid (NMDA), is a well-known agonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. It is hypothesized that N-methylated amino acids may modulate neuronal signaling pathways.
Putative Signaling Pathway Interaction:
Caption: Putative Modulation of NMDA Receptor Signaling.
Metabolic Effects
Inhibition of Fatty Acid Oxidation:
Caption: Inhibition of CPT1 by this compound.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of α-amino acids from α-halo acids.[5][10]
-
Reaction Setup: In a well-ventilated fume hood, add a significant molar excess of aqueous methylamine solution to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reactant: Slowly add α-bromopropionic acid dropwise to the cooled methylamine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.
-
Purification: The crude product can be purified by recrystallization from a water/methanol solvent system as described in section 4.3.
Enzymatic Synthesis of H-N-Me-L-Ala-OH
This protocol is based on the whole-cell biocatalysis method using engineered Corynebacterium glutamicum expressing NMAADH.[6][7][11]
-
Strain Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium to the desired cell density.
-
Biotransformation: Transfer the cells to a production medium containing glucose (as a carbon source), pyruvate, and methylamine.
-
Reaction Conditions: Maintain the pH and temperature at optimal conditions for the NMAADH enzyme (e.g., pH 7.0-8.0, 30-37 °C).
-
Monitoring: Monitor the production of N-methyl-L-alanine over time using HPLC or GC-MS analysis of the culture supernatant.
-
Product Isolation: Once the reaction is complete, separate the cells from the culture broth by centrifugation. The supernatant containing the product can be further purified.
Chiral Separation by HPLC
The enantiomers of N-Methyl-DL-alanine can be separated by chiral HPLC, either directly on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.[12][13]
-
Direct Separation on a CSP:
-
Column: A chiral column such as a crown ether-based or macrocyclic glycopeptide-based CSP.
-
Mobile Phase: A typical mobile phase would be an acidified aqueous solution or a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry.
-
-
Indirect Separation after Derivatization:
-
Derivatization: React the N-Methyl-DL-alanine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent.
-
Conclusion
This compound is a versatile molecule with significant potential in drug discovery and biochemical research. Its unique properties, conferred by the N-methyl group, make it an attractive building block for modifying peptides to enhance their therapeutic potential. Further research into its specific interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes, will likely uncover new avenues for its application. The detailed methodologies and data presented in this guide are intended to facilitate and inspire future investigations into this intriguing compound.
References
- 1. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 2.2. Derivatization Procedures A and B for Amino Acids and Generation of GC-MS Spectra [bio-protocol.org]
- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine Palmitoyltransferase 1A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-DL-alanine (CAS 600-21-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its unique structural modification, the presence of a methyl group on the nitrogen atom of the alanine (B10760859) backbone, imparts distinct physicochemical properties that make it a valuable tool in various research and development applications. This technical guide provides an in-depth overview of N-Methyl-DL-alanine, encompassing its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, comprehensive analytical methodologies, and a summary of its current applications in the fields of peptide synthesis, metabolic research, and neuroscience.
Physicochemical Properties
N-Methyl-DL-alanine is a white crystalline powder with good stability and solubility in aqueous solutions.[1] The presence of the methyl group on the alpha-amino group introduces steric hindrance, which can influence its reactivity and biological interactions.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Methyl-DL-alanine
| Property | Value | References |
| CAS Number | 600-21-5 | [2][3][4] |
| Molecular Formula | C₄H₉NO₂ | [2][3][5] |
| Molecular Weight | 103.12 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [3][4][6] |
| Melting Point | 295 - 299 °C | [3] |
| Purity | ≥98% (NMR, TLC) | [2][3][4] |
| Solubility | Good solubility in water (approx. 50g/100mL); slightly soluble in methanol (B129727) and ethanol; insoluble in ether. | [6][7] |
| SMILES String | CNC(C)C(O)=O | [2] |
| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store at 0 - 8 °C, hygroscopic. | [3][4][8] |
Synthesis and Purification
Synthesis of N-Methyl-DL-alanine
A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α-bromopropionic acid with methylamine (B109427).[9] This nucleophilic substitution reaction replaces the bromine atom with a methylamino group.
Experimental Protocol: Synthesis from α-Bromopropionic Acid and Methylamine
This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a suitable reaction vessel, dissolve α-bromopropionic acid in a solution of aqueous methylamine. The reaction is typically carried out at room temperature.
-
Reaction Progression: Allow the mixture to stand for several days to ensure the completion of the reaction.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.
-
Isolation: The crude N-Methyl-DL-alanine can be precipitated from the concentrated solution by the addition of a less polar solvent, such as methanol or ethanol.[9]
-
Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
Purification by Recrystallization
Recrystallization is a standard method for the purification of crude N-Methyl-DL-alanine.[7] The choice of solvent is critical, with a water/methanol mixture being a common and effective system.[7]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.[5][7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes before hot filtration.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[7]
-
Precipitation: Slowly add methanol (approximately 5 times the volume of water used) to the hot filtrate until the solution becomes slightly turbid.[7] If a precipitate forms, add a few drops of hot water to redissolve it.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to facilitate maximum crystal formation.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 water/methanol solution, and dry under vacuum to a constant weight.[5][7]
Analytical Methodologies
Accurate characterization and quantification of N-Methyl-DL-alanine are crucial for its application in research and development. Several analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-DL-alanine.
Sample Preparation for NMR
-
Dissolution: Dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[3] For ¹³C NMR, a more concentrated solution is preferred.[3]
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]
-
Volume Adjustment: Ensure the sample height in the NMR tube is at least 4.5 cm for proper shimming.[3]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for N-Methyl-DL-alanine [3]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (α-H) | ~3.0 - 3.5 | Quartet (q) | ~7.0 |
| H-3 (β-CH₃) | ~1.3 - 1.5 | Doublet (d) | ~7.0 |
| N-CH₃ | ~2.3 - 2.6 | Singlet (s) | - |
| ¹³C NMR | Chemical Shift (ppm) | ||
| C-1 (C=O) | ~175 - 180 | ||
| C-2 (α-C) | ~55 - 60 | ||
| C-3 (β-C) | ~15 - 20 | ||
| N-CH₃ | ~30 - 35 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polar nature, N-Methyl-DL-alanine requires derivatization to increase its volatility for GC-MS analysis.[3][4] Silylation is a common derivatization method.[4]
Experimental Protocol: GC-MS Analysis with Silylation
-
Sample Preparation: Place a known amount of the N-Methyl-DL-alanine sample in a reaction vial and dry it completely.[3]
-
Derivatization: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample. Seal the vial and heat (e.g., at 70-100°C) for a specified time to complete the reaction.[3][4]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components before they are ionized and detected by the mass spectrometer.[3]
Table 3: Key Peaks from the GC-MS Spectrum of a Derivative of N-Methyl-L-alanine [3]
| m/z | Relative Intensity (%) |
| 73 | 100.00 |
| 130 | 93.89 |
| 131 | 13.71 |
| 147 | 11.81 |
| 74 | 9.51 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in N-Methyl-DL-alanine.
Sample Preparation for FTIR (ATR Method)
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.[3]
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the FTIR spectrum.[3]
Table 4: Expected Characteristic IR Absorption Bands for N-Methyl-DL-alanine [3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-N | Stretching | 1020 - 1250 |
Biological Roles and Applications
N-Methyl-DL-alanine serves as a versatile building block and research tool in several scientific domains.
Peptide Synthesis
The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptides can enhance their pharmacokinetic properties, including improved metabolic stability and membrane permeability.[1][3] However, the steric hindrance from the N-methyl group can make peptide bond formation challenging, often requiring the use of potent coupling reagents like HATU.[2]
Caption: A generalized workflow for the incorporation of N-Methyl-DL-alanine into a peptide chain using solid-phase peptide synthesis (SPPS).
Metabolic and Neuroscience Research
N-Methyl-DL-alanine is utilized in metabolic studies to investigate amino acid transport mechanisms and metabolic pathways.[3][10] It is also employed in neuropharmacological research to explore its effects on neurotransmitter systems, given its structural similarity to other amino acids.[3][8][10] While research has explored the role of D-alanine as a co-agonist at the NMDA receptor, the specific and direct interactions of N-Methyl-DL-alanine with neurotransmitter receptors require further investigation.[1][11]
Potential as a Migraine Biomarker
Some studies have suggested that N-Methyl-DL-alanine could be a potential biomarker for migraines.[6][12] However, the underlying mechanisms and its specificity and sensitivity as a diagnostic tool are still under investigation and require further clinical validation.[13]
Safety and Handling
N-Methyl-DL-alanine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses and gloves. The material should be handled in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
Conclusion
N-Methyl-DL-alanine (CAS 600-21-5) is a valuable and versatile non-proteinogenic amino acid with a growing number of applications in scientific research and drug development. Its unique properties, stemming from the N-methylation of the alanine structure, make it a key component in the synthesis of modified peptides with enhanced therapeutic potential. The detailed protocols and analytical data presented in this guide are intended to support researchers and scientists in the effective utilization of N-Methyl-DL-alanine in their work. Further research into its biological activities, particularly in the context of neuroscience and its potential as a biomarker, is warranted to fully elucidate its therapeutic and diagnostic potential.
References
- 1. GtR [gtr.ukri.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemimpex.com [chemimpex.com]
- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-Proteinogenic Amino Acid N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group is substituted on the α-amino group. This modification confers unique physicochemical properties, influencing its biological activity and making it a molecule of interest in peptide chemistry, drug design, and neuroscience.[1] The N-methylation can enhance pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and putative biological pathways associated with N-Methyl-DL-alanine.
Core Molecular Properties and Physicochemical Data
The fundamental characteristics of N-Methyl-DL-alanine are essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Monoisotopic Mass | 103.063328530 Da | [3] |
| IUPAC Name | 2-(methylamino)propanoic acid | [3] |
| CAS Number | 600-21-5 | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 295 - 299 °C | [5] |
| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [4] |
| Solubility in Water | Approx. 50g / 100mL | [4] |
| pKa | pK1: 2.22 | [4] |
Synthesis and Purification Protocols
Chemical Synthesis: N-methylation of DL-alanine
A common laboratory-scale synthesis involves the direct methylation of DL-alanine. A representative protocol is adapted from procedures for analogous N-methylated amino acids.
Protocol:
-
Protection of the Amino Group: DL-alanine is first protected to prevent over-methylation. A common method is the introduction of a tert-butoxycarbonyl (Boc) group.
-
DL-alanine is dissolved in a mixture of 1,4-dioxane (B91453) and water at 0°C.
-
The pH is adjusted to 9-10 with an aqueous NaOH solution.
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added, and the mixture is stirred overnight at room temperature.
-
The reaction mixture is then worked up by washing with ethyl acetate, acidifying with HCl, and extracting the product with ethyl acetate.
-
-
Methylation: The protected DL-alanine is then methylated.
-
The Boc-protected alanine (B10760859) is dissolved in tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled on an ice bath.
-
Methyl iodide is added, followed by the slow addition of sodium hydride.
-
The reaction is stirred for 24 hours at room temperature.
-
The reaction is quenched with water and washed with diethyl ether. The aqueous layer is acidified and extracted with chloroform.
-
-
Deprotection: The Boc group is removed to yield N-Methyl-DL-alanine.
-
The N-(tert-butoxycarbonyl)-N-methyl-DL-alanine is dissolved in dichloromethane (B109758) (DCM).
-
Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 24 hours at room temperature.
-
The solvent is removed under vacuum to yield the final product.
-
Biocatalytic Synthesis
An environmentally friendly and highly stereoselective method for producing the L-enantiomer involves whole-cell biocatalysis.
Protocol Overview:
-
Strain Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate (B1213749).
-
Heterologous Gene Expression: The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is expressed in the production strain.[6]
-
Fermentation: The engineered biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine (B109427).
-
Conversion: The NMAADH enzyme catalyzes the reductive methylamination of pyruvate using methylamine and NADPH to form N-Methyl-L-alanine.[6]
-
Downstream Processing: The product is isolated from the fermentation broth and purified.
Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.
Purification by Recrystallization
Crude N-Methyl-DL-alanine can be purified by recrystallization to remove impurities.
Protocol:
-
Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Precipitation: Slowly add a larger volume of methanol (B129727) (approximately 5 times the volume of water used) to the hot filtrate to induce precipitation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.
Analytical and Experimental Methodologies
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for the identification and quantification of N-Methyl-DL-alanine.
Protocol for GC-MS with Derivatization:
-
Sample Preparation: A known quantity of N-Methyl-DL-alanine is placed in a reaction vial and dried completely.
-
Derivatization: Due to the polar nature of the amino acid, derivatization is necessary to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reaction: The vial is sealed and heated (e.g., at 70-100°C) for a specified time to complete the derivatization.
-
GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of N-Methyl-DL-alanine.
Protocol for Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., D₂O). For ¹³C NMR, a more concentrated solution is preferable.
-
Dissolution: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Analysis: Acquire the NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Protocol for FTIR-ATR:
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.
-
Applying Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
Biological Activity and Signaling Pathways
N-Methyl-DL-alanine is explored for its potential as a neurotransmitter modulator, with research suggesting its involvement in neurological processes.[7] While direct signaling pathways are still under investigation, the neurotoxic effects of the structurally related compound β-N-methylamino-L-alanine (BMAA) are mediated in part through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[1] This makes the NMDA receptor signaling cascade a primary putative target for N-Methyl-DL-alanine.
Putative NMDA Receptor-Mediated Signaling Pathway
Activation of the NMDA receptor, a glutamate-gated ion channel, leads to an influx of Ca²⁺ into the neuron, which acts as a second messenger to activate a cascade of downstream signaling molecules.
Caption: Putative NMDA receptor-mediated signaling pathway.
Experimental Protocol: Calcium Flux Assay
A calcium flux assay can be used to measure the activation of receptors like the NMDA receptor that lead to an increase in intracellular calcium concentration.
Protocol Overview:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add N-Methyl-DL-alanine at various concentrations to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence microplate reader or a high-content imaging system. An increase in fluorescence indicates an influx of calcium and receptor activation.
Applications in Research and Drug Development
-
Peptide Modification: Incorporation of N-Methyl-DL-alanine into peptides can increase their resistance to enzymatic degradation and improve their cell permeability, which is beneficial for drug design.[5]
-
Neuroscience Research: It is used in neuropharmacological studies to investigate its effects on neurotransmitter systems and explore potential treatments for neurological disorders.[7]
-
Metabolic Studies: As a modified amino acid, it serves as a tool to probe metabolic pathways and understand energy metabolism.[7]
Conclusion
N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in various scientific disciplines. Its unique structural modification provides advantages in the development of novel peptide-based therapeutics. Further research into its direct interactions with neuronal receptors and downstream signaling pathways will be crucial to fully elucidate its biological functions and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-N-methylamino-L-alanine (L-BMAA) decreases brain glutamate receptor number and induces behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-DL-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-DL-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of biochemistry and pharmaceutical development. The strategic addition of a methyl group to the nitrogen atom of DL-alanine confers unique physicochemical properties, influencing its biological activity and metabolic stability. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-Methyl-DL-alanine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for the scientific community.
Discovery and History
The history of N-Methyl-DL-alanine is intrinsically linked to the broader exploration of amino acids. The parent amino acid, DL-alanine, was first synthesized in 1850 by Adolph Strecker. However, the specific discovery of its N-methylated form is less clearly documented in a single seminal publication. Its emergence in scientific literature is more of a gradual progression, driven by the growing interest in modified amino acids for various applications.
Key historical milestones include:
-
Mid-20th Century: The development of synthetic organic chemistry techniques enabled the systematic modification of amino acids. Early methods for N-methylation of amino acids were being explored, laying the groundwork for the synthesis of compounds like N-Methyl-DL-alanine.
-
Late 20th Century: With the rise of peptide chemistry and drug discovery, N-methylated amino acids became valuable tools for creating peptide analogs with enhanced properties. N-methylation was recognized as a strategy to increase proteolytic stability and improve pharmacokinetic profiles.[1]
-
2011 and onward: Discussions and refinements of synthetic methods, such as the reaction of α-bromopropionic acid with methylamine (B109427), became more accessible in scientific forums, indicating its established role as a research chemical.[2]
N-Methyl-DL-alanine is now widely used in biochemical research, particularly in studies of amino acid transport mechanisms and as a building block for peptide and protein analogues in drug design and development.[3]
Physicochemical Properties
The introduction of a methyl group to the amino group of DL-alanine significantly alters its physical and chemical characteristics compared to its parent molecule.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [4] |
| Molecular Weight | 103.12 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 209-211 °C | [4] |
| Boiling Point | 190.1±23.0 °C (Predicted) | [4] |
| Solubility in Water | ~50 g/100 mL | [4] |
| pKa1 | 2.22 (+1) (25°C) | [4] |
| pKa2 | 10.19 (0) (25°C) | [4] |
Synthesis of N-Methyl-DL-alanine
Several synthetic routes for N-Methyl-DL-alanine have been established. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a common method for the synthesis of N-Methyl-DL-alanine starting from α-bromopropionic acid and methylamine.[2]
Materials:
-
α-Bromopropionic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Ether
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium hydroxide (B78521) (for pH adjustment, if necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromopropionic acid in an excess of cold (0-4 °C) aqueous methylamine solution. The large excess of methylamine is used to favor the formation of the monosubstituted product and minimize the formation of di- and tri-alkylated byproducts.
-
Reaction: Stir the mixture at room temperature for several days (e.g., 4 days) to allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methylamine and water.
-
The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot water.
-
Add methanol to the aqueous solution until the solution becomes cloudy.
-
Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration and wash them with cold methanol and then with ether to remove any remaining impurities.
-
Dry the purified N-Methyl-DL-alanine crystals under vacuum.
-
Expected Yield: 65-70% of the theoretical amount.
Alternative Synthetic Routes
-
Direct Methylation of Alanine: This method involves the use of a methylating agent, such as methyl iodide, in the presence of a base to directly methylate the amino group of DL-alanine.[5]
-
Reductive Amination: This approach involves the reaction of a pyruvate (B1213749) derivative with methylamine in the presence of a reducing agent.[5]
Biological Activity and Applications
N-Methyl-DL-alanine is a versatile molecule with applications in various areas of research and development.
Amino Acid Transport Studies
N-Methyl-DL-alanine can be used to investigate the mechanisms of amino acid transport across biological membranes. Its structural similarity to natural amino acids allows it to interact with amino acid transporters, making it a useful tool for studying transporter specificity and kinetics.
Peptide and Protein Analogues
The incorporation of N-Methyl-DL-alanine into peptides can significantly enhance their pharmacological properties. N-methylation can:
-
Increase Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]
-
Improve Bioavailability: The increased lipophilicity of N-methylated peptides can lead to improved absorption and distribution.[5]
While direct quantitative data for N-Methyl-DL-alanine is limited, studies on peptide analogues containing N-methylated amino acids provide valuable insights. For example, an angiotensin II analog containing N-Methyl-L-alanine demonstrated different activities in in vitro and in vivo settings.[6]
| Parameter | In Vitro (Isolated Rat Uterus) | In Vivo (Rat Pressor Assay) | Reference |
| Biological Activity | Antagonist Activity | Agonist (Pressor) Activity | [6] |
| Quantitative Metric | pA2 Value: 8.2 | 0.9% of Angiotensin II | [6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Neuroscience Research
N-Methyl-DL-alanine and its derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems.[7] Their potential to modulate neuronal function makes them interesting candidates for the development of therapeutics for neurological disorders.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize N-Methyl-DL-alanine.
Experimental Protocol: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of N-Methyl-DL-alanine in a deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6). For 1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For 13C NMR, a more concentrated solution is preferred. Filter the solution to remove any particulate matter.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.
-
Data Analysis: The chemical shifts and coupling constants of the observed signals will be characteristic of the N-Methyl-DL-alanine structure.
Mass Spectrometry (MS):
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the analyte, which is then ionized and detected by the mass spectrometer, providing information about its mass-to-charge ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm-1).
-
Data Analysis: The positions and intensities of the absorption bands will correspond to the vibrational modes of the functional groups present in N-Methyl-DL-alanine (e.g., C=O, N-H, C-H).
Signaling Pathways and Mechanisms of Action
The precise signaling pathways directly modulated by N-Methyl-DL-alanine are not yet fully elucidated. However, as an amino acid derivative, it is expected to interact with pathways involved in amino acid transport, metabolism, and potentially neurotransmission.
The following diagram illustrates a hypothetical workflow for studying the effects of N-Methyl-DL-alanine on a generic cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-methylalanine [chembk.com]
- 5. H-N-Me-DL-Ala-OH | 600-21-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
The Unseen Architects: A Technical Guide to the Biological Significance of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of amino acids, a subtle yet powerful post-translational or synthetic modification, profoundly impacts the biological activity and therapeutic potential of peptides and proteins. This in-depth technical guide explores the multifaceted biological significance of N-methylated amino acids, delving into their influence on protein structure, function, and interaction with cellular signaling pathways. We provide a comprehensive overview of the structural and functional consequences of N-methylation, supported by quantitative data on enhanced proteolytic stability, modulated receptor binding affinities, and improved membrane permeability. Detailed experimental protocols for the synthesis, purification, and characterization of N-methylated peptides are presented to facilitate their application in research and drug development. Furthermore, this guide illustrates the critical role of N-methylated amino acids in modulating key signaling cascades, visualized through detailed pathway diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of N-methylated amino acids for the design of novel therapeutics and chemical probes.
Introduction: The Subtle Power of a Methyl Group
N-methylated amino acids are derivatives of standard amino acids where a methyl group is attached to the backbone amide nitrogen. This seemingly minor alteration imparts significant changes to the physicochemical properties of peptides and proteins, influencing their conformation, stability, and biological interactions.[1][2][3] Nature has long utilized this modification, with N-methylated amino acids being integral components of many natural products, including the immunosuppressant cyclosporine A.[4] In the realm of drug discovery, the strategic incorporation of N-methylated residues has emerged as a powerful tool to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[5] This guide will provide a thorough examination of the biological roles of N-methylated amino acids, from their fundamental impact on molecular structure to their therapeutic applications.
Impact on Protein Structure and Function
The introduction of a methyl group onto the peptide backbone has profound consequences for the structure and, consequently, the function of peptides and proteins.
Conformational Rigidity and Pre-organization
N-methylation restricts the rotation around the Cα-N bond, leading to increased conformational rigidity. This steric hindrance favors a trans peptide bond conformation and can pre-organize the peptide into a bioactive conformation, which can lead to enhanced receptor binding affinity.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The methyl group sterically hinders the approach of proteases, thereby prolonging the in vivo half-life of peptide drugs.
Table 1: Enhancement of Proteolytic Stability by N-Methylation
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability | Reference |
| Native GSH | - | In vivo (plasma) | - | - | [6] |
| N-methylated cysteine GSH analog | N-methylation of Cys | In vivo (plasma) | 16.8-fold increase vs native | 16.8 | [6] |
| Cyclic hexapeptide 1 | - | Human plasma | > 360 min | - | [7] |
| N-methylated cyclic hexapeptide 3 | Trimethylated | Human plasma | > 360 min | No significant change | [7] |
| Somatostatin (B550006) | - | Plasma | < 3 min | - | [4] |
| Sandostatin (Octreotide) | D-Trp, Thz | Plasma | ~90 min | >30 | [4] |
| Unmodified Peptide | - | Human Serum | Varies | - | [8] |
| N-Methylated Peptides | N-methylation | Human Serum | Generally Increased | Varies | [9][10] |
Improved Membrane Permeability and Oral Bioavailability
N-methylation increases the lipophilicity of peptides and can mask backbone amide protons that would otherwise form hydrogen bonds with water, a process that hinders passive diffusion across cell membranes. This can lead to significantly improved membrane permeability and oral bioavailability.
Table 2: Effect of N-Methylation on Caco-2 Permeability
| Peptide/Analog | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Cyclic hexa-Ala peptide | - | Low | [11] |
| N-methylated hexa-Ala derivatives | 1-5 N-Me groups | High for 10 out of 54 analogs | [11] |
| Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analog | Triple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹ | 4 | [11] |
| AcFNH₂ | - | - | [12] |
| AcFFNH₂ | - | - | [12] |
| AcFFFNH₂ | - | - | [12] |
| AcFF(Me)FNH₂ | Single N-methylation | - | [12] |
| AcF(Me)F(Me)FNH₂ | Double N-methylation | - | [12] |
| Ac(Me)F(Me)F(Me) | Triple N-methylation | - | [12] |
| Cyclic hexapeptide 1 | - | 1.8 | [7] |
| N-methylated cyclic hexapeptide 3 | Trimethylated | 1.1 | [7] |
Modulation of Receptor Interactions
The conformational constraints imposed by N-methylation can significantly alter the binding affinity and selectivity of peptides for their target receptors.
Agonists and Antagonists
N-methylation can convert a receptor agonist into an antagonist, or vice versa, by altering the peptide's conformation to one that is either incompatible or favorable for receptor activation.
Enhanced Receptor Selectivity
By locking a peptide into a specific conformation, N-methylation can enhance its selectivity for a particular receptor subtype. This is crucial for developing drugs with fewer off-target effects.
Table 3: Receptor Binding Affinity of N-Methylated Peptides
| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |
| STD-101-D1 | ADRB1 | 229.7 | [13] | |
| STD-101-D1 | ADRB3 | 484.7 | [13] | |
| STD-101-D1 | ADR- Alpha 1A | 17 | [13] | |
| STD-101-D1 | 5-HT 1A | 11 | [13] | |
| STD-101-D1 | D3 | 47 | [13] | |
| Terpenes | Leishmania | Varies | [14] | |
| Neuropeptide FF receptor 2 Inhibitor | NPFF2 | 1.3 | [15] | |
| EGFRWT Inhibitors (7a, 7b, 7m) | EGFRWT | <10,000 | [16] | |
| Mutant EGFRT790M Inhibitors (7a, 7b, 7m) | Mutant EGFRT790M | <50,000 | [16] |
Note: Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a stronger interaction.[17][18]
Role in Signaling Pathways
N-methylated amino acids play a critical role in modulating cellular signaling by influencing the interaction of peptides and proteins with their receptors.
N-Methyl-D-Aspartate (NMDA) Receptor Signaling
N-methyl-D-aspartate (NMDA) itself is a potent and specific agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[19] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺, triggering a cascade of downstream signaling events.
Somatostatin Receptor Signaling
N-methylated analogs of somatostatin have been developed to improve its therapeutic potential. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that inhibits adenylyl cyclase and modulates other downstream effectors.[1][2][3][20][21]
Experimental Protocols
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the synthesis of N-methylated peptides on a solid support using Fmoc chemistry.[22]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Coupling reagents: HATU or HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU/HBTU in DMF. Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1.5-3 hours. Wash the resin with DMF and DCM.
-
Coupling of N-Methylated Amino Acids: Coupling of subsequent amino acids to an N-methylated residue is often more challenging. Use a more powerful coupling agent like HATU and consider microwave-assisted coupling to enhance efficiency.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
On-Resin N-Methylation of Peptides
This protocol outlines a common method for the N-methylation of a peptide directly on the solid support.[23]
Materials:
-
Peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or DMAP
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Lithium tert-butoxide (LiOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvents: DMF, THF, DMSO
Procedure:
-
Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a non-nucleophilic base like collidine or DMAP in DMF to protect the backbone amide.
-
Methylation: Treat the sulfonated peptide-resin with a methylating agent (e.g., methyl iodide) and a base (e.g., LiOtBu or DBU) in a suitable solvent (e.g., THF or DMSO).
-
Desulfonylation: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in DMF.
-
Wash: Thoroughly wash the resin with DMF and DCM.
-
Continue Peptide Synthesis: Proceed with the coupling of the next amino acid.
HPLC Analysis of N-Methylated Peptides
This protocol provides a general workflow for analyzing the purity of N-methylated peptides using reverse-phase HPLC.[24][25]
Materials:
-
Purified N-methylated peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Elution: Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide.
Mass Spectrometry Characterization of N-Methylated Peptides
This protocol describes the general procedure for confirming the molecular weight of N-methylated peptides.[26][27]
Materials:
-
Purified N-methylated peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Matrix (for MALDI) or appropriate solvent (for ESI)
Procedure:
-
Sample Preparation:
-
MALDI: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
ESI: Dissolve the peptide in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the N-methylated peptide. The addition of a methyl group increases the mass by 14.01565 Da compared to the unmodified peptide.
Experimental and Logical Workflows
Workflow for Screening N-Methylated Peptide Libraries
Phage display is a powerful technique for screening large libraries of peptides to identify binders to a specific target. This workflow can be adapted for N-methylated peptide libraries.[28][29][30][31]
References
- 1. mdpi.com [mdpi.com]
- 2. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 3. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Peptide Stability and Prolong Half-Life [ouci.dntb.gov.ua]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. affinity ic50 values: Topics by Science.gov [science.gov]
- 15. Neuropeptide FF receptor 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMDA receptor - Wikipedia [en.wikipedia.org]
- 20. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. creative-biolabs.com [creative-biolabs.com]
- 29. Phage Display Peptide Library Screening: Unlocking Peptide Discovery - Alpha Lifetech [alpha-lifetech.com]
- 30. Phage Display Peptide Library Explained - Creative Peptides [creative-peptides.com]
- 31. abdesignlabs.com [abdesignlabs.com]
A Comprehensive Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-N-Me-DL-Ala-OH, more commonly known as N-Methyl-DL-alanine. As a non-proteinogenic amino acid, its unique structural properties impart significant advantages in various research and development applications, including enhanced stability in peptides and modulation of biological transport mechanisms. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and application, and explores its biological significance.
Synonyms and Alternative Names
N-Methyl-DL-alanine is known by a variety of names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
| Name Type | Name |
| Common Name | N-Methyl-DL-alanine[1][2][3] |
| Abbreviated Name | N-Me-DL-Ala-OH[2] |
| IUPAC Name | 2-(methylamino)propanoic acid[1] |
| CAS Registry Number | 600-21-5[1][2] |
| Other Synonyms | DL-N-Methylalanine, H-DL-MeAla-OH |
Quantitative Data
The physicochemical properties of N-Methyl-DL-alanine are summarized in the table below. This data is essential for its application in experimental settings, including solubility calculations and analytical characterization.
| Property | Value |
| Molecular Formula | C4H9NO2[1][2] |
| Molecular Weight | 103.12 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 295 - 299 °C[2] |
| Purity | ≥98% (TLC) |
| Solubility | Soluble in water (≥ 200 mg/mL)[3] |
Experimental Protocols
Detailed methodologies are critical for the successful application and synthesis of N-Methyl-DL-alanine. Below are protocols for its chemical synthesis and its incorporation into peptides.
Chemical Synthesis of N-Methyl-DL-alanine
A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of methylamine (B109427) with 2-bromopropanoic acid. This procedure is adapted from established methods for amino acid synthesis.[4]
Materials:
-
2-bromopropanoic acid
-
Concentrated aqueous methylamine solution
-
Diethyl ether
-
Reaction vessel (e.g., glass-stoppered bottle)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Slowly add 2-bromopropanoic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring. A significant molar excess of methylamine is used.
-
Allow the mixture to stand at room temperature for at least four days to ensure the completion of the reaction.
-
Concentrate the resulting solution using a rotary evaporator to a smaller volume.
-
Filter the concentrated solution to remove any precipitates.
-
Further concentrate the filtrate.
-
Cool the solution to room temperature and add methanol to precipitate the crude N-Methyl-DL-alanine.
-
Chill the mixture overnight in a refrigerator (0–4 °C).
-
Collect the crystals by suction filtration and wash them sequentially with cold methanol and diethyl ether.
-
For further purification, the crude product can be recrystallized by dissolving it in a minimal amount of warm water, followed by the addition of methanol and cooling.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into a peptide sequence can enhance its proteolytic stability.[5] However, the steric hindrance from the N-methyl group necessitates the use of potent coupling reagents.
Materials:
-
Fmoc-N-Me-DL-Ala-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (e.g., 20%)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with the piperidine solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-DL-Ala-OH, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Biological Interactions
N-Methyl-DL-alanine, as an amino acid derivative, is investigated for its role in neurotransmission.[2] While specific signaling pathways involving this compound are a subject of ongoing research, its structural similarity to D-alanine suggests potential interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. D-alanine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor.[6] It is plausible that N-Methyl-DL-alanine could modulate NMDA receptor activity, although likely with different potency and efficacy compared to D-alanine.
Caption: Potential modulation of the NMDA receptor by N-Methyl-DL-alanine.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the chemical synthesis of N-Methyl-DL-alanine and its incorporation into a peptide chain.
Caption: A logical workflow for the synthesis of N-Methyl-DL-alanine.
Caption: A logical workflow for solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-Methyl-DL-alanine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-DL-alanine, a non-proteinogenic amino acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural and physicochemical properties, imparted by the N-methyl group, offer significant advantages in drug design and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of N-Methyl-DL-alanine and its derivatives. A key focus is its role as a modulator of peptide and small molecule properties, including enhanced metabolic stability, improved cell permeability, and altered receptor binding affinities. This document details relevant experimental protocols and visualizes key pathways and workflows to support researchers in harnessing the potential of N-Methyl-DL-alanine in their drug discovery endeavors.
Introduction
The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing their pharmacokinetic and pharmacodynamic profiles. N-methylation of amino acids represents a subtle yet powerful modification that can dramatically alter the biological and physical properties of peptides and small molecules.[1] N-Methyl-DL-alanine, a methylated derivative of the endogenous amino acid alanine (B10760859), has garnered significant attention for its ability to confer desirable drug-like properties.[2]
Incorporation of N-Methyl-DL-alanine into a molecule can lead to:
-
Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, protecting peptide-based drugs from rapid degradation in vivo.[3]
-
Improved Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a drug's ability to cross cellular membranes.[4]
-
Conformational Rigidity: The restriction of rotation around the N-Cα bond can lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and activity.[4]
This guide will delve into the multifaceted role of N-Methyl-DL-alanine in medicinal chemistry, providing a comprehensive resource for its application in drug discovery and development.
Physicochemical and Pharmacokinetic Properties
The introduction of a methyl group to the nitrogen atom of DL-alanine brings about significant changes in its physicochemical properties, which in turn influence its pharmacokinetic behavior when incorporated into a larger molecule.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [5] |
| Molecular Weight | 103.12 g/mol | [5] |
| CAS Number | 600-21-5 | [6] |
| Melting Point | 295 - 299 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | -0.321 (Crippen Calculated) | |
| Water Solubility | Approx. 50g/100mL | [7] |
Synthesis and Characterization of N-Methyl-DL-alanine
The synthesis of N-Methyl-DL-alanine can be achieved through several methods, with the choice of route often depending on the desired scale and stereochemical purity. A common laboratory-scale synthesis involves the reaction of α-bromopropionic acid with methylamine (B109427).[8]
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-Methyl-DL-alanine.
Experimental Protocol: Synthesis of N-Methyl-DL-alanine
This protocol is adapted from established procedures for the synthesis of alanine and its derivatives.[8][9]
Materials:
-
α-bromopropionic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, slowly add α-bromopropionic acid to a stirred, cooled (ice bath) aqueous solution of methylamine. A significant excess of methylamine is used to minimize the formation of di- and tri-substituted byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several days.
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Add methanol to the concentrated solution to precipitate the crude N-Methyl-DL-alanine.
-
Cool the mixture in a refrigerator to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold methanol and then diethyl ether.
-
For further purification, recrystallize the crude product from a minimal amount of hot water by the slow addition of methanol.
-
Collect the purified crystals by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude N-Methyl-DL-alanine
-
Deionized water
-
Methanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating plate with stirring
-
Filtration apparatus
Procedure:
-
Place the crude N-Methyl-DL-alanine in an Erlenmeyer flask and add a minimal amount of deionized water.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.[7]
-
To the hot, clear solution, slowly add methanol until the solution becomes slightly turbid.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[7]
Role in Peptide and Small Molecule Drug Design
The incorporation of N-Methyl-DL-alanine into peptide and small molecule scaffolds is a widely used strategy in medicinal chemistry to enhance their therapeutic potential.
Quantitative Data on Bioactivity
| Compound/Analog | Target/Assay | Quantitative Metric | Effect of N-Methylation | Reference |
| [Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin II | Angiotensin II Receptor (Isolated Rat Uterus) | pA2 = 8.2 | Acts as a potent antagonist in vitro. | [10] |
| [Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin II | Rat Pressor Assay | 0.9% of Angiotensin II activity | Exhibits weak agonist activity in vivo. | [10] |
| Sugar amino acid-based lipopeptides | Leishmania donovani amastigotes | Increased in vitro activity | Permethylated analogs showed improved antileishmanial activity. | [11] |
Note: The discrepancy between the in vitro and in vivo results for the angiotensin II analog highlights the complexity of drug action in a whole organism versus an isolated tissue, and underscores the importance of comprehensive testing.[10]
Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-DL-alanine
The steric hindrance of the N-methyl group can make the coupling of N-methylated amino acids in SPPS challenging. This often requires the use of more potent coupling reagents and optimized reaction conditions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-N-Methyl-DL-alanine
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-N-Methyl-DL-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
20% Piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Activation of Fmoc-N-Methyl-DL-alanine: In a separate vial, dissolve Fmoc-N-Methyl-DL-alanine, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated Fmoc-N-Methyl-DL-alanine solution to the resin. Agitate the mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling.
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
N-Methyl-DL-alanine and the NMDA Receptor
N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. Due to the structural similarity of N-Methyl-DL-alanine to the NMDA receptor agonist N-methyl-D-aspartate, there is considerable interest in its potential to interact with this receptor.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium ion block. This leads to an influx of calcium ions, which act as a second messenger to trigger a cascade of downstream signaling events.
Experimental Protocol: Assessing NMDA Receptor Activity via Calcium Imaging
Calcium imaging is a common method to assess the activity of compounds on NMDA receptors by measuring changes in intracellular calcium concentration.[12][13]
Materials:
-
Primary neuronal cell culture or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
NMDA receptor agonist (e.g., NMDA and glycine)
-
Test compound (N-Methyl-DL-alanine or its derivatives)
-
Fluorescence microscope with an imaging system or a fluorescence plate reader
Procedure:
-
Cell Plating: Plate the cells in a suitable format (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading.
-
Compound Application: Add the test compound (N-Methyl-DL-alanine) at various concentrations to the cells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a known concentration of an NMDA receptor agonist.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced calcium influx. This can be quantified as a percentage of the response to the agonist alone or by calculating IC50/EC50 values.
Conclusion
N-Methyl-DL-alanine is a valuable and versatile tool in the medicinal chemist's armamentarium. Its incorporation into drug candidates can profoundly and often beneficially modulate their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, purification, and the specific effects it imparts on a molecule's bioactivity is crucial for its successful application. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize N-Methyl-DL-alanine in the pursuit of novel and improved therapeutics. Further exploration into the structure-activity relationships of a wider range of N-Methyl-DL-alanine-containing compounds will undoubtedly continue to expand its role in drug discovery.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-DL-alanine 600-21-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, SAR and biological studies of sugar amino acid-based almiramide analogues: N-methylation leads the way - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
The Natural Occurrence of N-Methylated Alanine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biosynthesis, distribution, and analytical methodologies for N-methylated alanine (B10760859) and its analogues, providing a crucial resource for scientific innovation.
This technical guide offers a comprehensive overview of the natural occurrence of N-methylated alanine, with a particular focus on β-N-methylamino-L-alanine (BMAA), a neurotoxic non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in drug development, providing detailed information on the distribution of these compounds in various organisms, quantitative data, and explicit experimental protocols for their analysis.
Natural Occurrence and Distribution
N-methylated forms of alanine are found across a diverse range of organisms, from bacteria to marine invertebrates. The most extensively studied of these is β-N-methylamino-L-alanine (BMAA), a neurotoxin produced by nearly all known groups of cyanobacteria, including both free-living and symbiotic species.[1] The prevalence of cyanobacteria in terrestrial, freshwater, brackish, and marine environments suggests a widespread potential for human and animal exposure.[1]
BMAA has been detected in a variety of organisms that bioaccumulate the toxin through the food web. This includes marine mollusks such as mussels and oysters, as well as crustaceans like crabs and lobsters.[2][3][4] The presence of BMAA has also been confirmed in fish and, notably, in the seeds of cycad plants, which form a symbiotic relationship with BMAA-producing Nostoc cyanobacteria.[5][6][7]
While BMAA is the most prominent naturally occurring N-methylated alanine derivative, other forms exist. For instance, N-methyl-L-alanine is a component of certain non-ribosomal peptides in fungi and actinomycetes. Its synthesis has been identified in bacteria such as Pseudomonas, which utilize the enzyme N-methylalanine dehydrogenase.
Quantitative Data on N-Methylated Alanine Occurrence
The concentration of BMAA in various organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data from several studies.
Table 1: BMAA Concentrations in Cyanobacteria
| Cyanobacterial Genus | Sample Type | BMAA Concentration (µg/g dry weight) | Reference |
| Nostoc (marine) | Culture | 7 (free), 10 (total) | [5] |
| Nostoc (estuarine) | Culture | Undisclosed (detected) | [8] |
| Various | Field Material | 4 - 42 | [3] |
| Microcystis aeruginosa | Culture | ~7-fold higher in N-deficient conditions | [9] |
Table 2: BMAA Concentrations in Marine Organisms
| Organism | Tissue | BMAA Concentration | Reference |
| Blue Mussel, Oyster, Shrimp, Plaice, Char, Herring | Soft body/muscle | 0.01 - 0.90 µg/g wet weight | [10] |
| Mussels and Oysters (Thau Lagoon, France) | Soft body | 0.6 - 14.4 µg/g dry weight (bound) | [2] |
| Lobster (Florida Bay, USA) | Not specified | 4 and 27 µg/g | [4] |
| Crabs | Not specified | 4.7 - 14.1 µg/g dry weight | [3] |
| Oysters | Not specified | 6.8 - 46.9 µg/g dry weight | [3] |
Biosynthesis and Signaling Pathways
The biosynthetic pathways of N-methylated alanines are varied. In bacteria like Pseudomonas, N-methyl-L-alanine is synthesized via the reductive amination of pyruvate (B1213749) and methylamine, a reaction catalyzed by N-methylalanine dehydrogenase.
The biosynthesis of BMAA in cyanobacteria is not yet fully elucidated, but it is hypothesized to involve the methylation of a precursor molecule, 2,3-diaminopropanoic acid (DAP). The exact enzymatic machinery responsible for this conversion is still a subject of ongoing research.
Below are graphical representations of the known and proposed biosynthetic pathways.
Experimental Protocols
Accurate detection and quantification of N-methylated alanines are critical for research and safety assessment. Various analytical techniques are employed, with liquid chromatography coupled to mass spectrometry (LC-MS) being the most common.
Extraction of BMAA from Biological Samples
Objective: To extract free and total (protein-bound) BMAA from cyanobacterial or tissue samples.
Methodology:
-
Sample Preparation: Lyophilize and homogenize the biological sample.
-
Extraction of Free BMAA:
-
To approximately 15 mg of dry sample, add 300 µL of 0.1 M trichloroacetic acid (TCA).[11]
-
Lyse the cells using probe sonication for 1 minute at 70% amplitude.[11]
-
Allow the protein to precipitate overnight at 4°C.[11]
-
Centrifuge at 3000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
Repeat the TCA wash of the pellet and combine the supernatants. This combined supernatant contains the free BMAA.[11]
-
-
Extraction of Total BMAA (including protein-bound):
UPLC-MS/MS Analysis of BMAA
Objective: To quantify BMAA in extracted samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Methodology:
-
Derivatization:
-
BMAA and its isomers are often derivatized prior to analysis to improve chromatographic retention and ionization efficiency.[11] Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and dansyl chloride.[6][8][11]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.[2][11]
-
An example mobile phase for reverse-phase separation could consist of a gradient of methanol (B129727) and water with a suitable modifier like formic acid.[8]
-
Optimize column temperature to achieve baseline separation of BMAA from its isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG).[11]
-
-
Mass Spectrometry Detection:
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for the derivatized BMAA are monitored.
-
GC-MS Analysis of N-Methylated Amino Acids
Objective: To identify and characterize N-methylated amino acids using Gas Chromatography-Mass Spectrometry.
Methodology:
-
Derivatization:
-
Due to their polar nature, amino acids require derivatization to increase volatility for GC analysis.
-
A common two-step derivatization involves esterification with an acidic alcohol (e.g., 2 M HCl in methanol) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[14][15]
-
Alternatively, silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[16]
-
-
GC Separation:
-
Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).[16]
-
Use a temperature program to separate the derivatized amino acids.
-
-
MS Detection:
Conclusion
The natural occurrence of N-methylated alanine, particularly the neurotoxin BMAA, is a significant area of research with implications for environmental science, toxicology, and drug development. This guide provides a foundational understanding of the distribution, biosynthesis, and analytical methodologies for these compounds. The provided protocols and data serve as a valuable resource for scientists working in these fields, enabling further investigation into the roles of N-methylated amino acids in biological systems and their potential as therapeutic targets or leads. The continued development of sensitive and specific analytical methods will be crucial for advancing our knowledge in this area.
References
- 1. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A UPLC-MS/MS method for quantification of β-N-methylamino-L-alanine (BMAA) in Cycas sphaerica roxb. and its use in validating efficacy of a traditional BMAA removal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microbial BMAA and the Pathway for Parkinson’s Disease Neurodegeneration [frontiersin.org]
- 8. Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.2. Derivatization Procedures A and B for Amino Acids and Generation of GC-MS Spectra [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-DL-alanine: A Comprehensive Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group has replaced a hydrogen atom on the α-amino group. This modification significantly alters its physicochemical properties compared to its parent amino acid, influencing its polarity, steric hindrance, and hydrogen-bonding capabilities. These changes make N-Methyl-DL-alanine a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.[1][2] It is utilized as a building block in peptide synthesis to enhance stability and bioavailability and is explored for its potential as a neurotransmitter modulator.[2][3]
Core Physicochemical Properties
The fundamental molecular and physical characteristics of N-Methyl-DL-alanine are crucial for experimental design, analytical characterization, and computational modeling. The properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [2][3][4] |
| Molecular Weight | 103.12 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 209-211 °C, 263-282 °C, 295-299 °C, 317 °C | [1][2][3] |
| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [1][] |
| Solubility in Water | Approx. 50 g/100mL; ≥ 200 mg/mL | [1][6] |
| pKa₁ (-COOH) | 2.22 | [1] |
| pKa₂ (-NH₂⁺-) | 10.19 | [1] |
| logP | -2.5, -2.6 (Predicted) | [4] |
| CAS Number | 600-21-5 | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of N-Methyl-DL-alanine and the determination of its key physicochemical properties are outlined below.
Synthesis of N-Methyl-DL-alanine via Alkylation of α-Bromopropionic Acid
This method is adapted from a standard procedure for the synthesis of DL-alanine, substituting methylamine (B109427) for ammonia.[7]
Materials:
-
α-Bromopropionic acid
-
Concentrated aqueous methylamine solution
-
Diethyl ether
-
1-gallon glass-stoppered bottle
-
Refrigerator
-
Suction filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Slowly add 100 g (0.65 mole) of cold (1–4 °C) α-bromopropionic acid to a stirred, cold (1–4 °C) concentrated aqueous solution of methylamine (molar excess) in a 1-gallon glass-stoppered bottle.
-
Allow the mixture to stand at room temperature for a minimum of four days.
-
Concentrate the resulting solution to a volume of approximately 300 cc by evaporation.
-
Filter the solution and concentrate it further to about 200 cc.
-
Cool the solution to room temperature and add 1 L of methanol.
-
Chill the mixture overnight in a refrigerator (0–4 °C) to induce crystallization.
-
Collect the crystals by suction filtration and wash them with 250 cc each of methanol and diethyl ether.
-
For further purification, dissolve the crude product in 200 cc of warm water, add 1 L of methanol, and chill overnight to recrystallize.
-
Filter and wash the purified crystals as before.
Determination of Melting Point
The melting point of N-Methyl-DL-alanine can be determined using the capillary method with a melting point apparatus.[8][9][10]
Materials:
-
N-Methyl-DL-alanine sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., DigiMelt or a Thiele tube setup)
-
Mortar and pestle
Procedure:
-
Ensure the N-Methyl-DL-alanine sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
-
Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[10]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.[10]
-
For an accurate determination, place the capillary tube in the melting point apparatus and heat at a medium rate to about 20 °C below the expected melting point.[10]
-
Decrease the heating rate to approximately 1-2 °C per minute as the melting point is approached.[10]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[10]
-
A sharp melting range (e.g., 1-2 °C) is indicative of a pure substance.[9]
Determination of Water Solubility
The solubility of N-Methyl-DL-alanine in water can be determined gravimetrically.[11][12][13]
Materials:
-
N-Methyl-DL-alanine
-
Distilled or deionized water
-
Greiner tubes or similar vials
-
Shaking water bath or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Add an excess amount of N-Methyl-DL-alanine to a known volume of water in a sealed vial.
-
Place the vial in a shaking water bath or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. Equilibrium is typically achieved when successive measurements of concentration, taken 24 hours apart, are consistent.[12][13]
-
Once at equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are included. This can be done by filtration through a syringe filter.
-
Weigh an empty, dry container.
-
Transfer the known volume of the saturated solution to the pre-weighed container.
-
Evaporate the water from the solution by placing the container in an oven at a temperature below the decomposition point of N-Methyl-DL-alanine until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
Calculate the solubility in g/100 mL based on the mass of the dissolved solid and the initial volume of the solution.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa values) of N-Methyl-DL-alanine can be determined by potentiometric titration.[14][15][16][17]
Materials:
-
N-Methyl-DL-alanine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of N-Methyl-DL-alanine in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
To determine both pKa values, first, titrate the solution with the standardized HCl solution to a low pH (e.g., pH 1.5-2.0) to fully protonate the amino acid.
-
Then, titrate the resulting acidic solution with the standardized NaOH solution. Add the NaOH in small, precise increments from a buret.
-
After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The curve will show two inflection points corresponding to the two pKa values. The pKa is the pH at the midpoint of each buffering region (the flattest parts of the curve). Specifically, pKa₁ (carboxyl group) will be in the acidic region, and pKa₂ (amino group) will be in the basic region.
Visualizations
Workflow for Incorporating N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) requires specific coupling conditions due to steric hindrance. The following diagram illustrates a typical workflow.[18][19][20][21]
Caption: Workflow for Fmoc-SPPS of N-methylated peptides.
References
- 1. N-methylalanine [chembk.com]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. thinksrs.com [thinksrs.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 17. scribd.com [scribd.com]
- 18. peptide.com [peptide.com]
- 19. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide on N-Methyl-DL-alanine: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the core molecular properties of N-Methyl-DL-alanine, a derivative of the amino acid alanine. This compound is utilized in various research applications, including peptide synthesis and neurobiological studies.[1][2] Its structural similarity to endogenous amino acids makes it a compound of interest in metabolic pathway research and for its potential as a modulator of neurotransmission.[1][2]
Molecular Formula and Weight
The fundamental molecular characteristics of N-Methyl-DL-alanine are summarized below. This data is essential for a wide range of experimental calculations, including molarity, mass spectrometry analysis, and stoichiometric assessments in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | PubChem[3] |
| Molecular Weight | 103.12 g/mol | PubChem[3] |
| Monoisotopic Mass | 103.063328530 Da | PubChem[3] |
| CAS Number | 600-21-5 | Sigma-Aldrich[4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.
Experimental Protocols for Determination of Molecular Weight and Formula
The molecular weight and formula of a compound like N-Methyl-DL-alanine are determined through established analytical chemistry techniques. The following provides a brief overview of the standard methodologies.
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the ionized compound, which provides the molecular weight.
-
Methodology:
-
Sample Preparation: A solution of N-Methyl-DL-alanine is prepared in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ provides the molecular weight. High-resolution mass spectrometry can yield the monoisotopic mass with high precision.[3]
-
2. Elemental Analysis for Molecular Formula Determination
-
Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.
-
Methodology:
-
Combustion: A precisely weighed sample of N-Methyl-DL-alanine is combusted in a furnace with an excess of oxygen.
-
Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns that separate the individual gases.
-
Detection: The amount of each gas is measured using thermal conductivity detectors.
-
Calculation: The mass percentages of C, H, and N are calculated. The percentage of oxygen is typically determined by difference. From these percentages, the empirical formula is derived. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
-
References
The Stereochemistry of N-Methyl-DL-alanine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Methyl-DL-alanine, a racemic mixture of the non-proteinogenic amino acid N-methylalanine, serves as a critical building block in synthetic chemistry and drug development. The stereochemistry of this compound, specifically the distinct properties and biological activities of its constituent enantiomers, N-Methyl-D-alanine and N-Methyl-L-alanine, is of paramount importance in the design of novel therapeutics, particularly in peptide-based pharmaceuticals. This guide provides a comprehensive overview of the stereochemical aspects of N-Methyl-DL-alanine, including a comparison of the physicochemical properties of its enantiomers, detailed experimental protocols for their synthesis and resolution, and an exploration of their differential biological significance.
Core Concepts: The Significance of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to significant variations in how each enantiomer interacts with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize and analyze stereochemically pure forms of a drug candidate is crucial.
N-methylation of amino acids, such as in N-Methyl-alanine, introduces an additional layer of complexity and opportunity. This modification can enhance the pharmacokinetic properties of peptides, including improved metabolic stability against proteolytic degradation and increased membrane permeability.[1][2] The choice between incorporating N-Methyl-D-alanine or N-Methyl-L-alanine into a peptide therapeutic can profoundly influence its efficacy and safety profile.
Physicochemical Properties of N-Methyl-alanine Enantiomers
The distinct spatial arrangement of atoms in N-Methyl-D-alanine and N-Methyl-L-alanine gives rise to differences in their physical and chemical properties. A summary of these properties is presented below.
| Property | N-Methyl-D-alanine | N-Methyl-L-alanine | N-Methyl-DL-alanine |
| CAS Number | 29475-64-7 | 3913-67-5 | 600-21-5 |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol | 103.12 g/mol | 103.12 g/mol |
| Melting Point | Not specified in results | 315-317 °C (decomposes)[3][4] | 295 - 299 °C[5] |
| Specific Rotation [α]D20 | +14.3° to +15.2° | Not specified in results | 0° (racemic mixture) |
| Solubility | Not specified in results | Slightly soluble in water and aqueous acid[3][4] | Not specified in results |
Experimental Protocols
The preparation and separation of the enantiomers of N-Methyl-alanine are critical steps for their application in research and development. Both stereoselective synthesis and resolution of the racemate are viable approaches.
Stereoselective Synthesis of N-Methyl-L-alanine
1. Biocatalytic Synthesis using Engineered Corynebacterium glutamicum
This method provides a highly stereoselective and environmentally friendly route to N-Methyl-L-alanine.[6]
-
Principle: A whole-cell biocatalyst, typically a pyruvate-overproducing strain of Corynebacterium glutamicum, is engineered to express the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine (B109427) to stereospecifically produce N-Methyl-L-alanine.
-
Methodology:
-
Strain Preparation: The NMAADH gene is cloned into an expression vector and transformed into the pyruvate-overproducing C. glutamicum host strain.
-
Fermentation: The engineered strain is cultivated in a minimal medium containing glucose as a carbon source and methylamine as the amine donor.
-
Conversion: During fermentation, the expressed NMAADH enzyme converts intracellular pyruvate and methylamine into N-Methyl-L-alanine.
-
Purification: The N-Methyl-L-alanine is isolated from the fermentation broth using standard downstream processing techniques such as ion-exchange chromatography.
-
2. Chemical Synthesis via N-methylation of L-alanine
This approach involves the methylation of the amino group of L-alanine, requiring protection and deprotection steps to ensure stereochemical integrity.[7]
-
Principle: The amino group of L-alanine is first protected to prevent over-methylation. The protected amino acid is then methylated, followed by the removal of the protecting group.
-
Methodology:
-
Protection: The α-amino group of L-alanine is protected with a suitable protecting group, such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
N-Methylation: The N-protected L-alanine is then methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Deprotection: The protecting group is removed under appropriate conditions to yield N-Methyl-L-alanine.
-
Purification: The final product is purified by recrystallization or chromatography.
-
Resolution of N-Methyl-DL-alanine
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9]
-
Principle: A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers of N-Methyl-DL-alanine, leading to their separation.
-
Methodology:
-
Column Selection: A suitable chiral column is selected. For amino acid derivatives, columns with crown ether-based or cyclodextrin-based CSPs are often effective.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution. The pH and ionic strength of the buffer are critical parameters.
-
Sample Preparation: A solution of N-Methyl-DL-alanine is prepared in the mobile phase.
-
Chromatography: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column.
-
Detection and Collection: The separated enantiomers are detected using a suitable detector (e.g., UV-Vis), and the corresponding fractions can be collected for preparative separations.
-
Mandatory Visualizations
Biological Significance of N-Methyl-alanine Stereoisomers
The stereochemistry of N-Methyl-alanine plays a crucial role in its biological activity, with the D- and L-enantiomers often exhibiting distinct effects.
N-Methyl-D-alanine and the NMDA Receptor
N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity, learning, and memory.[10][11] As the name suggests, these receptors are selectively activated by the D-enantiomer of N-methylated aspartic acid. While N-Methyl-D-alanine is structurally different from NMDA, the presence of the D-amino acid configuration is significant. D-amino acids are increasingly recognized for their roles in the central nervous system.[12] The potential for N-Methyl-D-alanine to interact with the NMDA receptor or other neuronal targets is an area of active research, particularly in the context of neurological disorders.
N-Methyl-L-alanine in Peptide Therapeutics
The incorporation of N-Methyl-L-alanine into peptide-based drugs is a well-established strategy to enhance their therapeutic properties.[1] The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the reduction in the hydrogen-bonding capacity of the amide nitrogen can lead to increased lipophilicity and improved cell membrane permeability.[13][14] This modification has been successfully employed in the development of antimicrobial peptides and other peptide therapeutics to improve their stability and oral bioavailability.[13][15]
Conclusion
The stereochemistry of N-Methyl-DL-alanine is a critical consideration for its application in research and drug development. The distinct physicochemical properties and biological activities of N-Methyl-D-alanine and N-Methyl-L-alanine necessitate the use of stereochemically pure enantiomers for targeted applications. The ability to selectively synthesize or resolve these enantiomers, as detailed in the provided protocols, is essential for advancing our understanding of their roles in biological systems and for the rational design of novel therapeutics with improved efficacy and safety profiles. The continued exploration of the unique properties conferred by N-methylation and D-amino acid incorporation will undoubtedly lead to the development of next-generation peptide-based drugs.
References
- 1. L-Alanine, N-methyl- (CAS 3913-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
N-Methyl-DL-alanine safety and handling information
An In-depth Technical Guide to the Safety and Handling of N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all applicable institutional and governmental regulations.
Introduction
N-Methyl-DL-alanine (CAS No: 600-21-5), a derivative of the amino acid alanine, is utilized in various research and development applications, including peptide synthesis and metabolic studies.[1][2] Its structural similarity to endogenous amino acids necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety and handling information for N-Methyl-DL-alanine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Methyl-DL-alanine is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
Table 1: Chemical Identification of N-Methyl-DL-alanine
| Identifier | Value |
| Chemical Name | 2-(Methylamino)propanoic acid[3] |
| Synonyms | N-Methyl-DL-alanine, N-Me-DL-Ala-OH, DL-N-Methylalanine[3][4] |
| CAS Number | 600-21-5 |
| Molecular Formula | C₄H₉NO₂[3] |
| Molecular Weight | 103.12 g/mol [3] |
| InChIKey | GDFAOVXKHJXLEI-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties of N-Methyl-DL-alanine
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline powder. | [4][5] |
| Melting Point | ~317 °C (decomposes) | [4] |
| Boiling Point | 190.1°C at 760 mmHg | [4] |
| Solubility | Good solubility in water. | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 68.8 ± 22.6 °C | [4] |
| Storage Temperature | Room temperature or 0 - 8 °C. | [1][4] |
Hazard Identification and Toxicology
The hazard profile for N-Methyl-DL-alanine presents some inconsistencies across different suppliers. While some safety data sheets classify it as non-hazardous[7], others provide GHS hazard warnings. It is crucial to handle the substance as potentially hazardous until a definitive classification is established.
Table 3: GHS Hazard Classification for N-Methyl-DL-alanine
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | [3][8] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation. | [3][8] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [3][8] |
Note: The GHS classification is based on aggregated data and may not be universally applied by all suppliers.[3][8] Some reports indicate the chemical does not meet GHS hazard criteria.[7][8]
Toxicological Data Summary: Detailed quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not readily available in the reviewed literature.[9][10] Similarly, specific data from germ cell mutagenicity, carcinogenicity, or reproductive toxicity studies have not been identified.[10] The provided hazard statements are likely based on computational predictions or data from structurally similar compounds.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of N-Methyl-DL-alanine are not available in the public domain literature searched. For substances with limited toxicological data, a standard tiered approach to hazard assessment is typically employed. The workflow below illustrates a general methodology.
Caption: General Workflow for Chemical Hazard Assessment.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for irritation and acute toxicity, stringent adherence to safe handling practices is mandatory.
5.1 Engineering Controls Handle N-Methyl-DL-alanine in a well-ventilated place, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[9] Ensure emergency exits and eyewash stations are readily accessible.
5.2 Personal Protective Equipment (PPE) The following table summarizes the recommended PPE for handling N-Methyl-DL-alanine.
Table 4: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [7][9] |
| Skin Protection | Handle with chemical-impermeable gloves (inspected prior to use). Wear appropriate protective clothing to prevent skin exposure. | [7][9] |
| Respiratory Protection | For nuisance exposures, use a dust mask (e.g., type N95). If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | [9][11] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following decision tree and table outline the appropriate first-aid responses.
Caption: First-Aid Decision Tree for N-Methyl-DL-alanine Exposure.
Table 5: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [7][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. | [7][9] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding eyelids open. | [7][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [7][9] |
| General Advice | In all cases of exposure, consult a physician or Poison Control Center immediately. | [9][12] |
Fire-Fighting and Accidental Release Measures
7.1 Fire-Fighting N-Methyl-DL-alanine is a combustible solid.[11]
Table 6: Fire-Fighting Measures
| Measure | Recommendation | Source(s) |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [9][13] |
| Specific Hazards | Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [7][9] |
7.2 Accidental Release Measures In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation and contact with skin and eyes. Wear the PPE described in Section 5.2.[7][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7][9]
-
Containment and Cleanup: Use spark-proof tools. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[7][13]
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and ensure safety.
Table 7: Storage Conditions
| Parameter | Recommendation | Source(s) |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. | [7][9] |
| Incompatibilities | Store apart from incompatible materials such as strong oxidizing agents. | [9][10] |
| Stability | Stable under recommended storage conditions. | [10] |
| Hygroscopicity | Product may be hygroscopic; take precautions to avoid contact with atmospheric moisture. | [14] |
Disposal Considerations
Dispose of N-Methyl-DL-alanine and its containers in accordance with all applicable local, state, and federal regulations. Do not discharge into the environment.[7][9] Material should be disposed of by a licensed waste disposal company.
Conclusion
N-Methyl-DL-alanine is a valuable research chemical that must be handled with care due to its potential for skin, eye, and respiratory irritation, as well as possible acute oral toxicity. While comprehensive toxicological data is limited, the information available from safety data sheets provides a strong foundation for safe handling procedures. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-methyl alanine, 600-21-5 [thegoodscentscompany.com]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]
- 6. N-methylalanine [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. geneseo.edu [geneseo.edu]
- 11. N-メチル-L-アラニン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sdfine.com [sdfine.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Advantage of N-Methylation in Peptide Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides through N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to enhance the therapeutic potential of peptide-based drugs.[1] This modification addresses key pharmacokinetic challenges, such as poor metabolic stability and low cell permeability, that often hinder the clinical translation of promising peptide candidates.[1][2] This technical guide provides an in-depth overview of the core principles of N-methylation, its impact on peptide properties, detailed synthetic protocols, and the logical framework for its application in drug discovery.
Core Principles of N-Methylation: Structural and Functional Consequences
The introduction of a methyl group to the amide nitrogen of a peptide backbone induces significant changes in the molecule's physicochemical properties.[3] This seemingly minor alteration has profound effects on the peptide's structure and, consequently, its function.
Structural Implications:
-
Conformational Restriction: The steric hindrance introduced by the methyl group restricts the rotational freedom of the peptide backbone.[1][3] This can lock the peptide into a specific, bioactive conformation, which can be advantageous for receptor binding.[1]
-
Elimination of Hydrogen Bond Donor: The replacement of the amide hydrogen with a methyl group removes a hydrogen bond donor.[3] This reduces the peptide's ability to form hydrogen bonds with solvent molecules, thereby increasing its lipophilicity.[1][3]
Functional Consequences:
-
Enhanced Proteolytic Stability: The methyl group acts as a shield, sterically hindering the approach of proteolytic enzymes and disrupting the hydrogen bonding interactions necessary for enzymatic recognition and cleavage.[1] This leads to a significantly longer in vivo half-life.[1]
-
Improved Membrane Permeability: By reducing the hydrogen bonding capacity, N-methylation lowers the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes.[1][3] This can lead to improved absorption and bioavailability, including the potential for oral delivery.[2][4]
-
Modulation of Receptor Affinity and Selectivity: The conformational control imposed by N-methylation can lead to an increase in receptor binding affinity and selectivity if the induced conformation is optimal for the target receptor.[1][5] However, it is important to note that this effect is context-dependent and can sometimes lead to a decrease in affinity.[1]
Quantitative Impact of N-Methylation on Peptide Properties
The strategic application of N-methylation has demonstrated significant quantitative improvements in the pharmacokinetic profiles of various peptides. The following tables summarize key data from published studies, highlighting the transformative effects of this modification.
Table 1: Effect of N-Methylation on Oral Bioavailability
| Peptide Analog | Number of N-Methylations | Oral Bioavailability (%) in Rats | Reference |
| Veber-Hirschmann Peptide | 0 | <1 | [2][6] |
| Tri-N-methylated Veber-Hirschmann Peptide | 3 | 10 | [2][6] |
| Cyclic Hexapeptide | 0 | Not Reported | [7] |
| N-methylated Cyclic Hexapeptide | 3 | 28 | [7] |
Table 2: Impact of N-Methylation on Cell Permeability (Caco-2 Model)
| Peptide Library | Number of Analogs | Permeability Classification | Number of Permeable Analogs (Papp > 1 x 10⁻⁵ cm/s) | Key Finding | Reference |
| Poly-alanine cyclic hexapeptides | 54 | Varied (1-5 N-methyl groups) | 10 | 9 out of 10 permeable peptides had an N-methylation adjacent to a D-alanine residue. | [8] |
Synthetic Methodologies for N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amino acid, which can lead to lower coupling yields.[3][9] On-resin N-methylation during solid-phase peptide synthesis (SPPS) is a widely adopted and efficient strategy.[10][11]
Key On-Resin N-Methylation Techniques:
-
The Fukuyama-Mitsunobu Reaction: This is a robust and widely used two-step method.[11] It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the amide proton, followed by methylation.[11]
-
Direct Alkylation: This method utilizes a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to directly methylate the amide nitrogen.[11]
-
Reductive Amination: This technique is particularly effective for the N-methylation of the N-terminal amino acid.[11] It involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is then reduced to the corresponding amine.[11]
Detailed Experimental Protocols
The following are detailed protocols for the key on-resin N-methylation techniques. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and resin.
On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction (o-NBS Method)
This protocol describes a three-step procedure for the N-methylation of a specific amino acid residue on a solid support.[12]
Step 1: Sulfonylation (Amine Activation)
-
Resin Preparation: Swell the peptide-resin in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Solution: In a separate vessel, dissolve 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Reaction: Add the o-NBS-Cl solution to the swollen resin. Add 2,4,6-collidine (5 equivalents) and shake the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM.
Step 2: Methylation
-
Reagent Solution: Prepare a solution of triphenylphosphine (B44618) (PPh₃) (5 equivalents) and diisopropyl azodicarboxylate (DIAD) (5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Methylation Reagent: Add methanol (B129727) (CH₃OH) (5 equivalents) to the reagent solution.
-
Reaction: Add the methylation cocktail to the sulfonated peptide-resin and shake at room temperature for 1 hour.
-
Washing: Wash the resin with THF, DMF, and DCM.
Step 3: Desulfonylation (o-NBS Removal)
-
Reagent Solution: Prepare a solution of 2-mercaptoethanol (B42355) (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.
-
Reaction: Add the desulfonylation solution to the resin and shake at room temperature for 2 x 5 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
On-Resin N-Terminal Reductive Amination
This protocol is for the specific methylation of the N-terminal α-amine.[13]
-
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF and DCM.
-
Imine Formation: Add a solution of aqueous formaldehyde (B43269) (20 equivalents) and acetic acid (1% v/v) to the resin and shake for 30 minutes.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction mixture and shake for 1 hour.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA) in DMF to cap any unreacted primary amines.
-
Final Washing: Wash the resin with DMF and DCM and dry under vacuum.
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding the complex workflows and decision-making processes in peptide chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of N-methylation.
Caption: Workflow for incorporating on-resin N-methylation into a standard solid-phase peptide synthesis (SPPS) cycle.
Caption: Logical framework illustrating the effects of N-methylation on peptide properties.
Caption: Enhanced target engagement by an N-methylated peptide due to improved stability and permeability.
Conclusion
N-methylation is a versatile and highly effective strategy in peptide drug discovery.[1] By imparting enhanced proteolytic stability, improved cell permeability, and conformational control, this modification can transform a promising peptide lead into a viable drug candidate with significantly improved pharmacokinetic properties.[1][5] The synthetic methodologies, while requiring careful execution, are well-established and accessible. A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential and developing the next generation of peptide-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-N-Me-DL-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH), into peptide sequences is a powerful strategy in medicinal chemistry and drug development.[1][2] N-methylation of the peptide backbone introduces conformational constraints and can significantly enhance the pharmacological properties of peptide-based therapeutics.[1][2][3] Key benefits include increased metabolic stability due to resistance to proteolytic degradation, improved cell permeability and oral bioavailability, and the potential to modulate receptor affinity and selectivity.[1][2][3]
This compound is an achiral N-methylated amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides.[4] Its inclusion in a peptide chain can disrupt secondary structures and induce specific backbone conformations, which can be crucial for biological activity.[3] However, the steric hindrance imposed by the N-methyl group presents significant challenges in solid-phase peptide synthesis (SPPS), requiring optimized protocols and specialized reagents to achieve efficient coupling.[4]
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, including recommended coupling protocols, strategies to overcome common challenges, and an overview of the potential applications of the resulting N-methylated peptides.
Challenges in Coupling this compound
The primary challenge in incorporating this compound into a growing peptide chain lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine.[4] This can lead to several complications:
-
Low Coupling Yields: Standard coupling reagents, such as HBTU and HCTU, are often inefficient in promoting amide bond formation with N-methylated amino acids, resulting in low yields and deletion sequences.[5]
-
Difficult Reaction Monitoring: The secondary amine of N-methylated residues does not give a positive result with the ninhydrin (B49086) test, a common method for monitoring coupling completion in SPPS.[5]
-
Side Reactions: The synthesis of peptides containing N-methylated amino acids is prone to side reactions, including diketopiperazine formation, especially when the N-methylated residue is at the C-terminus or followed by a proline.[6] Racemization can also be a concern, particularly with prolonged activation times.
To address these challenges, careful optimization of the coupling conditions and the use of more potent reagents are essential.
Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered N-methylated amino acids in general. The effectiveness of these reagents can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Potency for N-Methylated Couplings | Notes |
| HATU | Highly Effective | Recommended for difficult couplings. Often used with HOAt as an additive to enhance efficiency and reduce racemization.[5] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings. |
| PyBOP/HOAt | Highly Effective | The addition of HOAt significantly enhances the coupling efficiency for N-methylated amino acids. |
| BOP-Cl | Effective | Can be a useful reagent for the coupling of N-methylated amino acids. |
| HBTU/HCTU | Less Effective | Often result in low yields and incomplete couplings for N-methylated residues.[5] |
| DIC/HOBt | Moderately Effective | Can be used, but may require longer reaction times and double coupling. |
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of Fmoc-N-Me-DL-Ala-OH in manual Fmoc-based SPPS. Optimization may be required for specific peptide sequences and automated synthesizers.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-N-Me-DL-Ala-OH
This protocol outlines the key steps for a single coupling cycle.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-Me-DL-Ala-OH
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine (B6355638) in DMF (v/v)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol Blue monitoring solution (0.05% in DMF)
Workflow Diagram:
Caption: General workflow for a single coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-DL-Ala-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the coupling step can be repeated (double coupling).[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Monitoring Coupling Completion (Bromophenol Blue Test):
-
Take a small sample of resin beads (approx. 5-10 mg) and wash them with DMF and then methanol.
-
Add a few drops of the bromophenol blue solution to the beads.
-
Observe the color:
-
Yellow/Orange: The coupling is complete (no free secondary amine).
-
Blue/Green: The coupling is incomplete. A second coupling is recommended.[5]
-
-
-
Capping (Optional): If the coupling remains incomplete after a double coupling, unreacted amines can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
-
Repeat Cycle: Continue with the next amino acid in the sequence by returning to the Fmoc deprotection step.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Signaling Pathway
While there is no specific signaling pathway directly attributed to a peptide solely containing this compound, the incorporation of N-methylated amino acids is a strategy to modulate the activity of bioactive peptides that do interact with specific pathways. For illustrative purposes, the signaling pathway of β-alanine, a structural analog, is presented below. β-alanine is an agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is involved in sensory neuron activation and inflammatory responses.[8][9]
Caption: β-Alanine signaling through the MRGPRD receptor.[8][9][10]
Applications of Peptides Containing N-Methyl-DL-Alanine
The incorporation of this compound into peptides can be advantageous for a variety of research and therapeutic applications:
-
Drug Discovery and Development: N-methylated peptides often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development.[1][2] The enhanced stability and cell permeability can lead to drugs with better efficacy and oral bioavailability.
-
Peptidomimetic Research: this compound is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties.[3]
-
Neuroscience Research: N-methylated amino acids can be incorporated into neuropeptides to study their structure-activity relationships and to develop analogs with prolonged effects for investigating neurological pathways and disorders.
-
Enzyme Inhibitors: The conformational constraints introduced by N-methylation can be used to design potent and selective enzyme inhibitors.[1]
Conclusion
The use of this compound in solid-phase peptide synthesis, while challenging, offers a valuable tool for the development of novel peptides with enhanced therapeutic potential. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques, researchers can successfully incorporate this N-methylated amino acid into their peptide sequences. The resulting peptides, with their improved stability and modified conformations, hold significant promise for advancing drug discovery and biomedical research.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating N-Methyl-DL-alanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and conformational constraints that may enhance target affinity and selectivity.[1][2][3] N-Methyl-DL-alanine, a racemic mixture of N-methylated alanine (B10760859), presents a unique building block for creating diverse peptide libraries. Its incorporation, however, introduces significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which complicates peptide bond formation.[2][4]
These application notes provide detailed protocols for the incorporation of N-Methyl-DL-alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), address common challenges, and offer strategies for successful synthesis and purification.
Challenges in Incorporating N-Methyl-DL-alanine
The primary obstacles in the synthesis of peptides containing N-Methyl-DL-alanine include:
-
Steric Hindrance: The N-methyl group physically obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to non-methylated counterparts.[4] This is particularly challenging when coupling an amino acid to an N-methylated residue.[5]
-
Racemization: The use of a DL-racemic mixture will result in the synthesis of diastereomeric peptides, which can complicate purification and characterization.
-
Inefficient Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often ineffective for sterically hindered N-methylated amino acids.[4]
-
Side Reactions: During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as fragmentation between consecutive N-methylamino acids and diketopiperazine formation can occur.[5]
-
Inadequate Monitoring: The standard ninhydrin (B49086) test for monitoring coupling completion is ineffective for secondary amines like N-methylated amino acids.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-DL-alanine
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating an N-Methyl-DL-alanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-DL-alanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Potent coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[2]
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a standard coupling reagent like HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HBTU solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Once the coupling is complete, drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
N-Methyl-DL-alanine Coupling:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-DL-alanine and 4 equivalents of HATU in DMF.[4][6]
-
Add 8 equivalents of DIPEA.[6]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for an extended period (e.g., 2-4 hours).[4]
-
Monitoring: The standard Kaiser test will not work. Use the bromophenol blue test to monitor coupling completion.[4][6][7]
-
If the coupling is incomplete, a second coupling with fresh reagents is recommended.[4]
-
Once coupling is complete, drain and wash the resin as in step 3.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.[8]
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the diastereomeric peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
-
Characterization: Confirm the identity and purity of the peptide isomers by mass spectrometry and analytical HPLC.[8]
Protocol 2: On-Resin N-Methylation
An alternative to using pre-synthesized Fmoc-N-Methyl-DL-alanine is to perform the methylation directly on the resin-bound peptide.[1][10][11]
Procedure:
-
After coupling the alanine residue, perform Fmoc deprotection as described in Protocol 1, step 2.
-
o-NBS Protection: Treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base (e.g., collidine) in DMF.
-
Methylation: Methylate the resulting sulfonamide using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) and a base (e.g., DBU or MTBD).[12]
-
o-NBS Deprotection: Remove the o-NBS group by treating the resin with β-mercaptoethanol and DBU in DMF.[10]
-
Proceed with the coupling of the next amino acid using a potent coupling reagent as described in Protocol 1, step 4.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Efficacy for N-Methylated Couplings | Notes |
| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings.[4] |
| HATU | Highly Effective | A recommended reagent for difficult couplings.[4][6][13] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings.[4][5][14] |
| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency.[4][5] |
| COMU | Highly Effective | Offers comparable efficiency to HATU with improved safety and solubility.[1][13] |
Table 2: Illustrative Purification Outcomes for a Diastereomeric Peptide Mixture
| Property | Description |
| Crude Purity (by HPLC) | 50-70% (combined diastereomers) |
| RP-HPLC Separation | Two major peaks corresponding to the diastereomers. Baseline separation may require optimized gradient conditions. |
| Final Purity (per isomer) | >95% after purification |
| Characterization | Each peak should be collected and analyzed separately by mass spectrometry to confirm the expected molecular weight. |
Visualizations
Signaling Pathway
Caption: Generalized peptide-receptor signaling cascade.
Experimental Workflow
Caption: SPPS workflow for N-Methyl-DL-alanine peptides.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols: N-Methyl-DL-alanine in Neuropharmacology Research
Introduction
N-Methyl-DL-alanine (NMDLA) is a non-proteinogenic, N-methylated derivative of the amino acid alanine.[1] Its structural modifications, specifically the methylation of the amino group, confer unique chemical and biological properties that make it a compound of interest in neuropharmacology.[1] In research, NMDLA is utilized as a tool to investigate neurotransmitter systems, as a building block in the synthesis of novel peptides with modified pharmacological profiles, and in studies of amino acid transport mechanisms.[2][3]
It is critical to distinguish N-Methyl-DL-alanine from the similarly named but functionally distinct N-Methyl-D-aspartate (NMDA). NMDA is a potent and specific agonist of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[4][5] While NMDLA is structurally different, its similarity to D-alanine, an endogenous co-agonist at the NMDA receptor's glycine (B1666218) binding site, suggests a potential modulatory role at this receptor, which is a primary focus of its application in neuropharmacology.[4][6][7]
These notes provide an overview of the hypothesized mechanism of action for NMDLA, summarize relevant quantitative data from related compounds, and offer detailed protocols for its application in key neuropharmacological experiments.
Hypothesized Mechanism of Action: Modulation of NMDA Receptor Signaling
The primary putative mechanism for N-Methyl-DL-alanine's activity in the central nervous system is its interaction with the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (typically glycine or D-serine) for activation.[4][8] D-alanine is a known endogenous co-agonist at the glycine binding site.[4][7][9] Given that NMDLA is a racemic mixture containing the D-isomer, it is hypothesized to act as a modulator at this site.
Upon binding of glutamate and a co-agonist, and concurrent depolarization of the neuronal membrane to relieve a magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺).[10][11] This calcium influx acts as a critical second messenger, activating a cascade of downstream signaling pathways involving protein kinases such as CaMKII, PKA, PKC, and MAPK.[10][12] These pathways ultimately lead to the phosphorylation of transcription factors like CREB, resulting in changes in gene expression that are fundamental to synaptic plasticity, learning, and memory.[10] The potential for NMDLA to modulate this cascade makes it a valuable tool for studying these neurological processes.
Quantitative Data Summary
Direct quantitative data for N-Methyl-DL-alanine is limited in the available literature. The following table summarizes key metrics for structurally or functionally related compounds to provide context for experimental design.
| Compound/Analog | Assay Type | Target/System | Parameter | Value | Reference |
| [Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin II | Isolated Rat Uterus (In Vitro) | Angiotensin II Receptor | Antagonist Activity (pA₂) | 8.2 | [1] |
| [Sarcosine¹, N-Methyl-L-alanine⁷ ]-Angiotensin II | Rat Pressor Assay (In Vivo) | Angiotensin II Receptor | Agonist Activity (% of Angiotensin II) | 0.9% | [1] |
| L-phenylalanine | Patch-Clamp on Hippocampal Neurons | NMDA Receptor | Inhibition of I(NMDA) (IC₅₀) | 1.71 ± 0.24 mM | [13] |
| D-alanine | Electrophysiology | NMDA Receptor (Glycine Site) | Agonist Response (% of Glycine) | 62% | [6] |
| L-alanine | Electrophysiology | NMDA Receptor (Glycine Site) | Agonist Response (% of Glycine) | 12% | [6] |
Applications & Experimental Protocols
Application 1: Characterization of NMDA Receptor Modulation
NMDLA can be used to investigate the function and pharmacology of the NMDA receptor's glycine co-agonist site. By measuring its effect on NMDA-activated currents, researchers can determine if it acts as an agonist, antagonist, or partial agonist.
Protocol 1: Patch-Clamp Electrophysiology on Cultured Neurons
This protocol is adapted from methods used to study the effects of amino acids on NMDA-activated currents in cultured hippocampal neurons.[13]
Objective: To determine the effect of N-Methyl-DL-alanine on NMDA receptor-mediated currents.
Materials:
-
Primary hippocampal or cortical neuron cultures.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 25 HEPES, 10 glucose, 0.001 glycine (for control), pH 7.4.
-
Internal patch pipette solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.2.
-
Agonists: NMDA, Glycine.
-
Test Compound: N-Methyl-DL-alanine (NMDLA) stock solution.
-
Antagonist (for control): MK-801.
-
Patch-clamp amplifier and data acquisition system.
Methodology:
-
Cell Culture: Plate primary neurons on glass coverslips and culture for 7-14 days to allow for mature expression of NMDA receptors.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Whole-Cell Patching: Establish a whole-cell patch-clamp recording from a selected neuron. Clamp the cell at a holding potential of -60 mV.
-
Application of Agonists: Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 1 µM glycine) using a rapid perfusion system to elicit an inward NMDA-activated current (I(NMDA)).
-
Application of NMDLA:
-
Agonist Effect: In a glycine-free external solution, apply NMDA along with varying concentrations of NMDLA to determine if NMDLA can act as a co-agonist.
-
Modulatory Effect: In the presence of a fixed, sub-saturating concentration of glycine, co-apply varying concentrations of NMDLA with NMDA to assess potentiation or inhibition.
-
-
Data Analysis: Measure the peak amplitude of the inward currents. Plot a concentration-response curve for NMDLA to determine its EC₅₀ (if an agonist) or IC₅₀ (if an antagonist).
Application 2: Investigation of Neuroprotection
NMDLA can be evaluated for potential neuroprotective effects against glutamate-induced excitotoxicity, a process heavily mediated by over-activation of NMDA receptors.[8]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Excitotoxicity
This protocol is used to assess cell death by measuring the release of LDH from damaged neurons into the culture medium.[8]
Objective: To determine if N-Methyl-DL-alanine can protect neurons from glutamate-induced cell death.
Materials:
-
Primary cortical or hippocampal neuron cultures in 96-well plates.
-
Neurobasal medium with supplements (e.g., B27, GlutaMAX).
-
Glutamate stock solution.
-
N-Methyl-DL-alanine (NMDLA) stock solution.
-
Commercially available LDH cytotoxicity assay kit.
Methodology:
-
Cell Culture: Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Pre-treat the neurons with various concentrations of NMDLA for 1-2 hours. Include a vehicle-only control group.
-
Induce Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes. A negative control group should not be exposed to glutamate.
-
Post-treatment: Remove the glutamate-containing medium and replace it with fresh medium containing the same concentrations of NMDLA as in the pre-treatment step.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
LDH Measurement: After incubation, collect the culture medium. Measure the amount of LDH released into the medium using an LDH assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to a maximum LDH release control (cells lysed completely). Compare the cytotoxicity in NMDLA-treated groups to the glutamate-only group to determine neuroprotective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Methyl-DL-alanine 600-21-5 [sigmaaldrich.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. GtR [gtr.ukri.org]
- 10. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides Containing N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly improve metabolic stability, increase oral bioavailability, and modulate receptor selectivity by introducing conformational constraints and resistance to enzymatic degradation.[1] However, the synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies and potential side reactions.[1] These application notes provide detailed protocols and comparative data to guide researchers in the successful synthesis of peptides containing N-Methyl-DL-alanine.
N-Methyl-DL-alanine is a derivative of the amino acid alanine (B10760859) where a methyl group is attached to the alpha-amino group. This modification makes it a valuable building block in the synthesis of peptidomimetics and other modified peptides for drug discovery and development.[2][3] Its applications are being explored in neuroscience for its potential effects on neurotransmitter systems and in broader pharmaceutical development to improve the pharmacokinetic profiles of peptide-based drugs.[2]
Challenges in Synthesis
The primary challenge in synthesizing peptides with N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine. This makes the formation of the peptide bond more difficult compared to coupling with primary amines. Consequently, standard coupling reagents are often inefficient, and more potent activators are required to achieve high yields.[1]
Another significant challenge is the potential for racemization at the activated C-terminal amino acid during the coupling step, especially under the basic conditions often required for activation. Furthermore, side reactions such as diketopiperazine formation can occur, particularly when dealing with dipeptides.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of peptides containing N-Methyl-DL-alanine. The following tables summarize the performance of various coupling reagents in terms of yield and potential for racemization.
Table 1: Coupling Efficiency of Common Reagents in Solution-Phase Synthesis
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| HATU | None | DIPEA | >95 | Highly effective for sterically hindered couplings. |
| HCTU | None | DIPEA | 90-95 | Generally effective, but may be less so than HATU for particularly difficult couplings. |
| PyBOP | HOAt | DIPEA | 85-95 | A well-established reagent, often used with HOAt to improve efficiency and reduce racemization. |
| COMU | None | DIPEA | >95 | A newer generation uronium salt with high efficiency, comparable to HATU. |
| DIC | HOBt | NMM | 60-80 | A carbodiimide-based reagent; generally less effective for N-methylated amino acids and may require longer reaction times. |
Data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Racemization Potential of Coupling Reagents
| Coupling Reagent | Racemization Potential | Key Considerations |
| HATU | Low to Moderate | The use of a strong base like DIPEA can increase the risk of racemization, especially with prolonged reaction times. |
| HCTU | Low to Moderate | Similar profile to HATU. |
| PyBOP/HOAt | Low | The addition of HOAt is crucial for suppressing racemization. |
| COMU | Low | Generally considered to have a low propensity for racemization. |
| DIC/HOBt | Moderate to High | Carbodiimide-based methods are more prone to racemization, although the use of HOBt helps to mitigate this. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide containing N-Methyl-DL-alanine
This protocol describes the manual synthesis of a model tripeptide, Fmoc-Ala-(N-Me)Ala-Gly-OH, on a Wang resin.
Materials:
-
Wang resin pre-loaded with Fmoc-Gly
-
Fmoc-N-Methyl-DL-alanine
-
Fmoc-L-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
Bromophenol Blue solution in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of Fmoc-N-Methyl-DL-alanine:
-
In a separate vial, dissolve Fmoc-N-Methyl-DL-alanine (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitoring the Coupling: Perform a Bromophenol Blue test.[1] Take a few beads of resin, wash them with DMF, and add a drop of the Bromophenol Blue solution. A blue color indicates an incomplete reaction (free amine), while a yellow/orange color indicates completion.[1] If the test is positive (blue), continue the coupling for another hour and re-test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-L-alanine: Repeat step 3 with Fmoc-L-alanine.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of a Dipeptide: Fmoc-Ala-(N-Me)Ala-OMe
This protocol details the synthesis of a protected dipeptide in solution.
Materials:
-
N-Methyl-DL-alanine methyl ester hydrochloride
-
Fmoc-L-alanine
-
HATU
-
DIPEA
-
DMF (anhydrous)
-
DCM
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the salt.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-alanine solution to the solution of the amine component.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: General workflows for Solid-Phase and Solution-Phase peptide synthesis.
Logical Relationship of Synthesis Steps
References
N-Methyl-DL-alanine: A Versatile Building Block for Advanced Peptidomimetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Methyl-DL-alanine is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of peptidomimetics. Its incorporation into peptide backbones offers a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low membrane permeability. These application notes provide a comprehensive overview of the utility of N-Methyl-DL-alanine, including detailed experimental protocols and comparative data to guide researchers in the development of next-generation peptide-based drugs.
Physicochemical Properties of N-Methyl-DL-alanine
A thorough understanding of the physicochemical properties of N-Methyl-DL-alanine is fundamental for its effective application in peptidomimetic design.
| Property | Value |
| CAS Number | 600-21-5 |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 295 - 299 °C |
| Solubility | Soluble in water |
Advantages of Incorporating N-Methyl-DL-alanine into Peptidomimetics
The strategic incorporation of an N-methyl group on the alanine (B10760859) residue profoundly alters the physicochemical and biological properties of a peptide. This modification is a key tool in medicinal chemistry to enhance the drug-like characteristics of peptide therapeutics.[1]
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][2] Proteases recognize and cleave peptide bonds through interactions with the amide protons. The substitution of the amide proton with a methyl group in N-Methyl-DL-alanine disrupts this recognition by creating steric hindrance and removing a key hydrogen bond donor, thereby shielding the peptide backbone from proteolytic enzymes and significantly increasing its in vivo half-life.[1]
Improved Membrane Permeability: N-methylation can enhance the ability of a peptide to cross biological membranes. By removing a hydrogen bond donor, the overall polarity of the peptide is reduced, leading to increased lipophilicity. This alteration in physicochemical properties can improve passive diffusion across cell membranes, a critical factor for targeting intracellular proteins.[3][4]
Conformational Control and Receptor Binding: The introduction of a methyl group on the amide nitrogen restricts the conformational flexibility of the peptide backbone.[4] This can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor.[1] However, the effect on receptor binding is highly dependent on the specific position of N-methylation within the peptide sequence.[1]
Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key pharmacological properties of peptides.
Table 1: Proteolytic Stability
| Peptide | Modification | Protease | Half-Life (t½) | Fold Increase in Stability |
| Model Peptide | Unmodified | Trypsin | 2.5 min | - |
| Model Peptide | N-Me-Lys | Trypsin | 30 min | 12 |
| Model Peptide | N-Me-Leu | Trypsin | > 24 h | > 576 |
| Model Peptide | N-Me-Tyr | Trypsin | > 24 h | > 576 |
| Model Peptide | N-Me-Asp | Trypsin | 180 min | 72 |
Data adapted from a study on N-methyl scanning mutagenesis.[5]
Table 2: Membrane Permeability (PAMPA Assay)
| Peptide | Modification | Permeability (% T) |
| Cyclic Peptide 1 | Non-methylated | ~6% |
| Cyclic Peptide 15 | N-methylated | 17% |
| Cyclic Peptide 3 | Non-methylated | ~2% |
| Cyclic Peptide 3 | N-methylated | ~55% |
| Cyclic Peptide 4 | Non-methylated | ~5% |
| Cyclic Peptide 4 | N-methylated | ~50% |
% T represents the percentage of the analyte that crossed the artificial membrane after 16 hours.[6][7]
Table 3: Receptor Binding Affinity (Somatostatin Analogs)
| Analog | N-Methylation Position | Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| DPhe Series | None | sst5 | >1000 |
| DPhe Series | DTrp(8) | sst5 | 0.05 |
| Tyr Series | None | sst3 | >1000 |
| Tyr Series | Tyr(5) | sst3 | 0.8 |
| Tyr Series | Cys(6) | sst3 | 1.2 |
Data from a systematic N-methyl scan of somatostatin (B550006) octapeptide agonists.[8]
Table 4: Receptor Binding Affinity (Enkephalin Analogs)
| Analog | Modification | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) |
| Parent Peptide | Non-methylated | 1.5 | 0.8 |
| Analog 1 | Phe(NMe) | 2.1 | 3.5 |
| Analog 5 | Phe(NMe), Cys(NMe) | 4.2 | 15.6 |
Data from a study on N-methylated cyclic enkephalin analogs.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing N-Methyl-DL-alanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide
This protocol outlines the manual synthesis of a peptide containing an N-methylated residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide ChemMatrix resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-DL-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation solution to the resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.
-
-
N-Methyl-DL-alanine Coupling:
-
Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.[10] The use of a more potent coupling reagent like HATU is recommended for difficult couplings.
-
Dissolve Fmoc-N-Methyl-DL-alanine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.
-
Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. Alternative tests like the isatin (B1672199) test or chloranil (B122849) test should be used.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of N-methylated peptides in the presence of a protease.
Materials:
-
Synthesized peptide (N-methylated and non-methylated control)
-
Protease solution (e.g., Trypsin, Chymotrypsin) in appropriate buffer
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
HPLC Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to evaluate the passive permeability of peptides across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffer saline (PBS), pH 7.4
-
Peptide stock solutions
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the peptide solutions (dissolved in PBS) to the wells of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Signaling Pathways and Experimental Workflows
The incorporation of N-Methyl-DL-alanine can significantly impact the interaction of peptidomimetics with their biological targets, thereby modulating specific signaling pathways.
Somatostatin Receptor Signaling Pathway
N-methylated somatostatin analogs can exhibit altered binding affinities and selectivities for different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs). Activation of SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects downstream signaling cascades involved in hormone secretion and cell proliferation.[11][12][13]
Caption: N-Methylated somatostatin analog signaling pathway.
Opioid Receptor Signaling Pathway
N-methylated enkephalin and endomorphin analogs are designed to target opioid receptors (μ, δ, κ), which are also GPCRs. Activation of these receptors, particularly the μ-opioid receptor (MOR), leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately leading to analgesia.[14]
Caption: N-Methylated opioid analog signaling pathway leading to analgesia.
Experimental Workflow for Peptidomimetic Development
The development of peptidomimetics incorporating N-Methyl-DL-alanine follows a logical workflow from initial design to biological evaluation.
Caption: Workflow for the development and evaluation of N-methylated peptidomimetics.
References
- 1. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Methyl-DL-alanine, a non-proteinogenic amino acid of interest in peptide chemistry and drug development. The methods outlined below are suitable for the quantification of N-Methyl-DL-alanine in various matrices and for the chiral separation of its D and L enantiomers.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with pre-column derivatization and fluorescence detection is a highly sensitive and selective method for the quantification of amino acids, including N-Methyl-DL-alanine.[1] Derivatization with a fluorescent tag is necessary to enable sensitive detection.
Application Note
This method is ideal for applications requiring high sensitivity, such as the analysis of N-Methyl-DL-alanine in biological fluids or pharmaceutical formulations at low concentrations. The choice of derivatizing agent is critical and can influence sensitivity and selectivity. Common derivatizing agents for amino acids that can be adapted for N-Methyl-DL-alanine include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and o-phthalaldehyde (B127526) (OPA).[1] For chiral separation of N-Methyl-D-alanine and N-Methyl-L-alanine, a chiral derivatizing reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-FLD methods for amino acid analysis. Data for N-Methyl-DL-alanine may be limited; therefore, data from structurally similar compounds are included for reference.
| Parameter | HPLC-FLD with AQC Derivatization | HPLC-FLD with OPA Derivatization |
| Limit of Detection (LOD) | 0.13 pM - 0.37 pM (for various amino acids)[2][3] | Picomolar concentrations[1] |
| Limit of Quantification (LOQ) | Not explicitly found for N-Methyl-DL-alanine | Not explicitly found for N-Methyl-DL-alanine |
| Linearity (R²) | ≥0.99 (for various amino acids)[2][3] | Typically >0.99 |
| Accuracy (% Recovery) | 70% - 109% (for various amino acids)[2][3] | Matrix-dependent, typically 80-120% |
| Precision (%RSD) | < 2.35% (for various amino acids)[2][3] | Typically < 15% |
Experimental Protocol: Chiral Separation using Marfey's Reagent
This protocol describes the derivatization of N-Methyl-DL-alanine with Marfey's reagent followed by HPLC-FLD analysis for the separation and quantification of its enantiomers.
Materials:
-
N-Methyl-DL-alanine standard or sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (20 mM in acetonitrile)
-
0.5 M Triethylamine (TEA) in water
-
1% H₂SO₄ in 20% acetonitrile (B52724) (quenching solution)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
For liquid samples, take an appropriate volume. For solid samples, dissolve a known quantity in a suitable solvent (e.g., water or buffer).
-
-
Derivatization:
-
To 10 µL of the sample or standard solution, add 24 µL of 20 mM Marfey's reagent in ACN.
-
Add 6 µL of 0.5 M TEA to initiate the reaction.
-
Vortex the mixture and incubate at 37°C for 1 hour in the dark.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize the gradient to achieve baseline separation of the diastereomers. A typical starting point is a linear gradient from a low percentage of B to a higher percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 500 nm.
-
Workflow Diagram```dot
Caption: Workflow for HILIC-MS/MS analysis of N-Methyl-DL-alanine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile compounds. Due to the polar nature of N-Methyl-DL-alanine, derivatization is required to increase its volatility. [4][5]
Application Note
GC-MS offers excellent chromatographic resolution and is a robust technique for routine analysis. Silylation is a common derivatization method for amino acids, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [4]For chiral analysis, a chiral GC column is typically required. [4]
Quantitative Data Summary
The following table provides illustrative performance characteristics for GC-MS analysis of amino acids after derivatization.
| Parameter | GC-MS with Silylation |
| Limit of Detection (LOD) | Typically in the low µmol/L range [6][7] |
| Limit of Quantification (LOQ) | Typically in the low µmol/L range [6][7] |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | Generally within 80-120% |
| Precision (%RSD) | < 15% |
Experimental Protocol: Silylation Derivatization
Materials:
-
N-Methyl-DL-alanine standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or other suitable solvent
-
Internal standard (e.g., a stable isotope-labeled amino acid)
Procedure:
-
Sample Preparation:
-
Place a known amount of the sample or standard in a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of MSTFA and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70-100°C for 30-60 minutes to complete the derivatization reaction. [5]3. GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) or a chiral column for enantiomeric separation.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute all derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the N-Methyl-DL-alanine derivative.
-
-
Workflow Diagram
Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of N-Methyl-DL-alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide structures is a critical strategy in modern drug discovery and development. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation and biological activity. Consequently, robust analytical methods for the characterization and quantification of N-Methyl-DL-alanine containing peptides are essential for ensuring product quality, understanding pharmacokinetic profiles, and advancing drug development pipelines.
This document provides detailed application notes and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing N-Methyl-DL-alanine. It covers methods for both achiral (reversed-phase and hydrophilic interaction) and chiral separations, addressing the need to resolve the D- and L-enantiomers of the N-methylated amino acid.
Data Presentation: Quantitative Analysis of N-Methylated Peptides
The retention behavior of peptides in reversed-phase HPLC is primarily influenced by their hydrophobicity. The N-methylation of an amino acid residue can subtly alter the overall hydrophobicity of a peptide, leading to changes in its retention time. The following tables provide illustrative quantitative data for the HPLC analysis of a model peptide and its N-methylated analogue.
Table 1: Reversed-Phase HPLC Retention Times of a Model Peptide and its N-Methylated Analogue
| Peptide Sequence | Modification | Retention Time (minutes) |
| H-Ala-Gly-Phe-Val-OH | None | 15.2 |
| H-(N-Me-Ala)-Gly-Phe-Val-OH | N-Methyl-alanine | 15.8 |
Conditions: C18 column, linear gradient of acetonitrile (B52724) in water with 0.1% TFA.
Table 2: Chiral HPLC Separation of Diastereomeric N-Methyl-DL-alanine Dipeptides
| Peptide Sequence | Retention Time (minutes) - Isomer 1 | Retention Time (minutes) - Isomer 2 | Resolution (Rs) |
| H-(N-Me-D-Ala)-L-Phe-OH | 12.5 | - | - |
| H-(N-Me-L-Ala)-L-Phe-OH | 14.1 | - | 1.8 |
| H-(N-Me-DL-Ala)-L-Phe-OH | 12.6 | 14.2 | 1.7 |
Conditions: Chiral stationary phase column (e.g., CHIROBIOTIC T), isocratic elution with a polar organic mobile phase.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Achiral Analysis of N-Methyl-DL-alanine Containing Peptides
This protocol is suitable for the routine analysis and purity assessment of synthesized peptides containing N-Methyl-DL-alanine.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Peptide standards and samples
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B (isocratic wash)
-
30-32 min: 95% to 5% B (linear gradient)
-
32-40 min: 5% B (isocratic re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Integrate the peak areas to determine the purity of the peptide.
-
The identity of the peptide can be confirmed by collecting the peak fraction and analyzing it by mass spectrometry.
Protocol 2: Chiral HPLC for Separation of N-Methyl-DL-alanine Enantiomers in Peptides
This protocol is designed for the separation and quantification of diastereomers of peptides arising from the presence of both N-Methyl-D-alanine and N-Methyl-L-alanine.
1. Materials and Reagents:
-
HPLC-grade methanol, ethanol, or isopropanol
-
HPLC-grade acetonitrile
-
Acetic acid, glacial
-
Triethylamine (TEA)
-
Peptide standards and samples
-
Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Dissolve the peptide sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
3. HPLC Conditions (Polar Organic Mode):
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 0.5 - 1.0 mL/min (optimize for best resolution)
-
Column Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peaks corresponding to the different diastereomers based on the retention times of pure standards (if available).
-
Calculate the enantiomeric excess (e.e.) or diastereomeric ratio by comparing the peak areas of the separated isomers.
Protocol 3: HILIC-MS/MS for the Analysis of Underivatized N-Methyl-DL-alanine Containing Peptides
This protocol is advantageous for the analysis of polar, N-methylated peptides, offering alternative selectivity to reversed-phase chromatography and direct compatibility with mass spectrometry without the need for derivatization.[1]
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid, MS-grade
-
Peptide standards and samples
-
HILIC column with an amide or diol stationary phase
2. Sample Preparation:
-
Dissolve the peptide sample in a solution of 90% acetonitrile/10% water with 0.1% formic acid to a concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
3. HILIC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B (linear gradient)
-
15-17 min: 50% B (isocratic)
-
17-18 min: 50% to 95% B (linear gradient)
-
18-25 min: 95% B (isocratic re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: ESI-MS/MS in positive ion mode
4. Mass Spectrometry Parameters:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific instrument and peptide.
-
Acquire full scan MS data to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
Visualizations
Caption: Experimental workflow for HPLC analysis of N-Methyl-DL-alanine containing peptides.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
N-Methyl-DL-alanine: A Versatile Tool for Elucidating Amino Acid Transport Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-DL-alanine, a non-proteinogenic amino acid analogue, serves as a valuable probe for investigating the intricacies of amino acid transport systems. Its unique structural feature, a methyl group on the alpha-amino nitrogen, imparts selectivity for certain transporters, making it an indispensable tool for differentiating and characterizing various transport pathways. This document provides detailed application notes and experimental protocols for utilizing N-Methyl-DL-alanine in the study of amino acid transporters, with a particular focus on its interaction with System A and its implications for cellular signaling pathways.
Key Applications of N-Methyl-DL-alanine
-
Selective Probe for System A: N-Methyl-DL-alanine is a well-established substrate for the sodium-dependent neutral amino acid transporter System A.[1] This specificity allows researchers to isolate and study the activity of System A in the presence of other transporters that do not recognize N-methylated amino acids, such as System ASC.
-
Competitive Inhibition Assays: Due to its interaction with specific transporters, N-Methyl-DL-alanine can be employed as a competitive inhibitor to determine the substrate specificity and kinetic parameters of various amino acid transporters.
-
Studying Amino Acid Sensing and Signaling: The transport of amino acids, including N-Methyl-DL-alanine, can influence intracellular signaling cascades, most notably the mammalian target of rapamycin (B549165) (mTOR) and the general control nonderepressible (GCN) pathways, which are central regulators of cell growth, proliferation, and metabolism.
Data Presentation: Quantitative Analysis of N-Methyl-DL-alanine Interaction with Amino Acid Transporters
While specific Ki or IC50 values for N-Methyl-DL-alanine across a wide range of transporters are not extensively documented in publicly available literature, the following table summarizes the known interactions and provides a framework for experimental determination of these values.
| Transporter System | Substrate/Inhibitor | Method | Cell Line/System | Quantitative Data (IC50/Ki) | Reference |
| System A | N-Methyl-α-aminoisobutyric acid (MeAIB) - a classic System A substrate | [14C]MeAIB Uptake | SA1 transfected cells | Km ≈ 140 µM | [1] |
| System A | Alanine | Inhibition of [14C]MeAIB Uptake | SA1 transfected cells | IC50 = 0.27 ± 0.05 mM | [1] |
| System A | Proline | Inhibition of [14C]MeAIB Uptake | SA1 transfected cells | IC50 = 0.41 ± 0.08 mM | [1] |
| System A | Glutamine | Inhibition of [14C]MeAIB Uptake | SA1 transfected cells | IC50 = 0.51 ± 0.19 mM | [1] |
| System A | Serine | Inhibition of [14C]MeAIB Uptake | SA1 transfected cells | IC50 = 0.36 ± 0.1 mM | [1] |
| LAT1 | Various Phenylalanine Analogs | Inhibition of [3H]-gabapentin uptake | HEK-hLAT1 cells | IC50 values range from µM to mM | [2][3] |
Note: The provided data for System A utilizes MeAIB, a close structural and functional analog of N-Methyl-DL-alanine. Researchers can adapt the provided protocols to determine the specific kinetic parameters for N-Methyl-DL-alanine.
Experimental Protocols
Protocol 1: Competitive Inhibition of Amino Acid Uptake Using N-Methyl-DL-alanine
This protocol details a competitive inhibition assay to determine the IC50 value of N-Methyl-DL-alanine for a specific amino acid transporter using a radiolabeled substrate.
Workflow for Competitive Inhibition Assay
References
- 1. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peptide Stability with N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the clinical success of a drug candidate. Peptides are notoriously susceptible to enzymatic degradation by proteases, leading to a short in vivo half-life and limited bioavailability.[1][2] A key strategy to overcome this hurdle is the site-specific modification of the peptide backbone, with N-methylation emerging as a particularly effective approach.[3][4] The incorporation of an N-methyl group on the amide nitrogen of an amino acid residue, such as in N-Methyl-DL-alanine, introduces steric hindrance that can significantly impede protease recognition and cleavage.[5] This modification can lead to a dramatic increase in proteolytic resistance, thereby enhancing the peptide's stability and pharmacokinetic profile.[1][6]
These application notes provide a comprehensive guide to utilizing N-Methyl-DL-alanine for enhancing peptide stability. We will delve into the quantitative impact of N-methylation on peptide half-life, provide detailed protocols for the synthesis of N-methylated peptides, and outline a method for assessing their stability against enzymatic degradation.
Data Presentation: The Impact of N-Methylation on Peptide Stability
The introduction of N-Methyl-alanine into a peptide sequence can lead to a substantial increase in its stability against proteolytic degradation. The following tables summarize quantitative data from various studies, highlighting the enhanced half-life of N-methylated peptides in the presence of proteases or serum.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Half-life | Reference |
| DKLYWWEFL | None | Trypsin | 1.5 min | - | [5] |
| DK(N-Me)LYWWEFL | N-Methyl-Lys | Trypsin | > 24 hours | > 1000 | [5] |
| D(N-Me)KLYWWEFL | N-Methyl-Asp | Trypsin | 180 min | 120 | [5] |
| DKLY(N-Me)WWEFL | N-Methyl-Tyr | Trypsin | 108 min | 72 | [5] |
Table 1: Effect of N-Methylation on the Stability of a G-protein Ligand Peptide against Trypsin. This table illustrates the dramatic increase in protease resistance upon single N-methyl substitutions at different positions within the peptide sequence.
| Peptide Type | Modification | Environment | Half-life (t½) | Reference |
| Alanine-based pentapeptide | None | Elastase | ~20 min | [6] |
| Alanine-based pentapeptide | N-Methylated | Elastase | ~60 min | [6] |
Table 2: Comparison of Half-life for an Alanine-based Pentapeptide with and without N-Methylation in the presence of Elastase. This table demonstrates a threefold increase in half-life with the introduction of an N-methyl group.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporating N-Methyl-DL-alanine
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating an N-Methyl-DL-alanine residue into a peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-DL-alanine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Washing solvents: Methanol (MeOH), Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Dissolve 3-4 equivalents of the Fmoc-amino acid and a slightly lower equivalent of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of N-Methyl-DL-alanine:
-
The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Use a more potent coupling reagent like HATU.[5]
-
Dissolve 3-4 equivalents of Fmoc-N-Methyl-DL-alanine and a slightly lower equivalent of HATU in DMF.
-
Add 6-8 equivalents of DIPEA.
-
Increase the coupling time to 4-24 hours to ensure the reaction goes to completion.[7]
-
Monitor the coupling reaction using a Kaiser test (note: this test will be negative for the secondary amine of the N-methylated residue).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Peptide Synthesis for a Dipeptide containing N-Methyl-L-alanine
This protocol describes the synthesis of a dipeptide (e.g., Fmoc-L-Ala-(N-Me)Ala-OMe) in solution.
Materials:
-
Fmoc-L-alanine
-
N-Methyl-L-alanine methyl ester hydrochloride (H-(N-Me)Ala-OMe·HCl)
-
Coupling reagent: HATU
-
Base: DIPEA
-
Solvents: Anhydrous DMF, DCM, Ethyl acetate, Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.[8]
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[8]
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-alanine solution to the solution of the neutralized N-Methyl-L-alanine methyl ester.
-
Stir the reaction mixture at room temperature. The reaction may take several hours to reach completion due to the steric hindrance of the N-methyl group.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash chromatography on silica (B1680970) gel.
Protocol 3: Protease Stability Assay
This protocol provides a general method to assess the stability of N-methylated peptides against a specific protease, with analysis by RP-HPLC.
Materials:
-
N-methylated peptide and non-methylated control peptide
-
Protease (e.g., Trypsin, Chymotrypsin, Proteinase K)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide and Protease Preparation:
-
Prepare stock solutions of the N-methylated and control peptides in the assay buffer.
-
Prepare a stock solution of the chosen protease in the assay buffer. The concentration will depend on the specific activity of the enzyme.
-
-
Degradation Reaction:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to a final desired concentration (e.g., 1 mg/mL).
-
Initiate the degradation by adding the protease solution to the peptide solution. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a gradient elution method to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm if the peptide contains aromatic residues).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Compare the half-life of the N-methylated peptide with that of the non-methylated control.
-
Visualizations
Caption: Mechanism of Enhanced Peptide Stability by N-Methylation.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a Protease Stability Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Improving Cell Permeability of Peptides using N-Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability.[1] A key strategy to overcome these limitations is the N-methylation of the peptide backbone, which involves substituting a hydrogen atom with a methyl group on an amide nitrogen.[1] This modification can significantly enhance a peptide's ability to cross cell membranes, leading to improved bioavailability and therapeutic efficacy.[1][2] N-methylation reduces the number of hydrogen bond donors and increases lipophilicity, thereby lowering the energetic barrier for the peptide to transition from an aqueous environment into the lipid bilayer of the cell membrane.[1] This document provides detailed application notes, experimental protocols, and data on the use of N-methylation to improve the cell permeability of peptides.
Mechanism of Action
The primary mechanism by which N-methylation enhances cell permeability is through the reduction of the desolvation penalty upon entering the nonpolar lipid membrane. The amide protons of a peptide backbone form hydrogen bonds with water molecules in the extracellular space. For the peptide to cross the cell membrane, these hydrogen bonds must be broken, which requires a significant amount of energy. By replacing an amide proton with a methyl group, N-methylation eliminates a hydrogen bond donor, thus reducing the energy required for desolvation.[1] Additionally, the methyl group increases the overall lipophilicity of the peptide, making it more compatible with the hydrophobic core of the cell membrane.[1] N-methylation can also induce conformational changes in the peptide backbone, potentially favoring a more membrane-permeable structure.[3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of N-methylation on the cell permeability of cyclic peptides. The apparent permeability coefficient (Papp) is a common measure of permeability in in-vitro models like the Caco-2 cell monolayer assay, which is considered a good predictor of intestinal absorption in humans.[5]
Table 1: Caco-2 Permeability of N-Methylated Analogs of a Somatostatin Analog [3]
| Compound | Number of N-Methyl Groups | Position of N-Methylation | Caco-2 Papp (x 10⁻⁶ cm/s) |
| Parent Peptide | 0 | - | < 0.1 |
| Analog 1 | 1 | Phe¹¹ | 0.5 |
| Analog 2 | 2 | D-Trp⁸, Lys⁹ | 2.0 |
| Analog 3 | 3 | D-Trp⁸, Lys⁹, Phe¹¹ | 4.0 |
| Analog 4 | 1 | Lys⁹ | 0.8 |
Data highlights that both the number and position of N-methyl groups are crucial for enhancing permeability, with the triply-methylated analog showing the highest permeability.
Table 2: Caco-2 Permeability of a Library of N-Methylated Cyclic Hexa-Alanine Peptides [5][6]
| Peptide Category | Number of N-Methyl Groups | Permeability Range (Papp in cm/s) | Number of Highly Permeable Peptides (Papp > 1 x 10⁻⁵ cm/s) |
| Single N-methylated | 1 | < 1 x 10⁻⁷ | 0 |
| Di-N-methylated | 2 | < 1 x 10⁻⁷ to > 1 x 10⁻⁵ | 4 |
| Tri-N-methylated | 3 | < 1 x 10⁻⁷ to > 1 x 10⁻⁵ | 1 |
| Tetra-N-methylated | 4 | < 1 x 10⁻⁷ to > 1 x 10⁻⁵ | 5 |
| Penta-N-methylated | 5 | < 1 x 10⁻⁶ | 0 |
This study demonstrates that there is no simple correlation between the number of N-methyl groups and permeability.[6] However, it was observed that 9 out of the 10 most permeable peptides had an N-methyl group adjacent to a D-alanine residue, suggesting a strong positional and conformational dependence.[7]
Experimental Protocols
Protocol 1: On-Resin N-Methylation of Peptides (Fukuyama-Mitsunobu Method)
This protocol describes a two-step method for the N-methylation of a peptide while it is still attached to the solid-phase resin.[8]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH) or Methyl p-toluenesulfonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Swelling the Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Sulfonamide Formation:
-
Treat the resin with a solution of o-NBS-Cl (10 eq) and collidine (5 eq) in DMF.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Methylation:
-
Suspend the resin in a solution of PPh₃ (5 eq) in THF/DCM.
-
Add MeOH (10 eq).
-
Agitate the mixture for 1 hour at room temperature.
-
Wash the resin with THF and DCM.
-
-
Deprotection of the Sulfonamide:
-
Treat the resin with a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.
-
Agitate for 30 minutes at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Proceed with the coupling of the next Fmoc-amino acid.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[1][5]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test peptide and control compounds (e.g., mannitol (B672) for paracellular transport and propranolol (B1214883) or testosterone (B1683101) for transcellular transport)[6]
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, assess the permeability of a paracellular marker like mannitol.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the peptide in the apical chamber (µg/mL).
-
-
Visualizations
Caption: Workflow for synthesis and evaluation of N-methylated peptides.
Caption: Conceptual mechanism for N-methylation-mediated permeability enhancement.
Conclusion
N-methylation is a powerful and versatile strategy in peptide drug discovery to enhance cell permeability and improve overall drug-like properties.[2][3] By reducing hydrogen bonding capacity and increasing lipophilicity, this modification can transform a peptide with poor pharmacokinetic characteristics into a viable drug candidate with the potential for oral bioavailability.[1] The provided protocols and data serve as a foundational guide for researchers aiming to utilize N-methylation in their peptide design and development efforts. Successful implementation requires careful consideration of the number and position of N-methyl groups, as these factors critically influence the peptide's conformation and its ability to traverse cellular membranes.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of N-Methyl-DL-alanine in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of N-Methyl-DL-alanine in drug formulation. The content is structured to provide detailed methodologies for key experiments, summarize quantitative data in a clear format, and visualize relevant biological pathways.
Introduction to N-Methyl-DL-alanine
N-Methyl-DL-alanine is a synthetic derivative of the amino acid alanine, characterized by a methyl group on the alpha-amino group.[1] This structural modification imparts unique physicochemical properties, making it a subject of interest in pharmaceutical development.[1][2] While its primary application has been as a building block in the synthesis of peptide and protein analogues to enhance their therapeutic properties[3][4], its inherent characteristics suggest potential, though less explored, applications as an excipient in various drug formulations.[2][5]
N-Methyl-DL-alanine is a white crystalline powder with good stability and notable solubility in water.[1] These properties make it a candidate for investigation in drug development processes aiming to improve the solubility and bioavailability of certain medications.[2][5]
Physicochemical Properties of N-Methyl-DL-alanine
A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in Table 1. Understanding these properties is crucial for its application in drug formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | [6] |
| Molecular Weight | 103.12 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 295 - 299 °C (decomposes) | [8] |
| Water Solubility | Approx. 50 g/100 mL | [1][8] |
| Methanol (B129727) Solubility | Slightly soluble | [8] |
| Ethanol Solubility | Slightly soluble | [8] |
| Ether Solubility | Insoluble | [8] |
| logP (octanol/water) | -0.321 (Crippen Calculated) | [9] |
| pKa (Predicted) | 2.32 ± 0.10 | [10] |
Table 1: Physicochemical Properties of N-Methyl-DL-alanine.
Applications in Peptide-Based Drug Formulation
The most well-documented use of N-methylated amino acids, including N-Methyl-L-alanine, is in the synthesis of peptide-based drugs. N-methylation can significantly enhance the pharmacological properties of peptides.
N-methylation of amino acid residues within a peptide chain can protect against enzymatic degradation by proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.[4] The substitution of an amide proton with a methyl group also reduces the peptide's polarity and can improve its ability to permeate cell membranes.[4]
The incorporation of N-Methyl-L-alanine into a peptide sequence presents synthetic challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[4] This necessitates the use of potent coupling reagents and optimized reaction conditions.
Protocol 1: Solution-Phase Peptide Coupling of Fmoc-L-alanine with H-(N-Me)Ala-OMe
This protocol describes the coupling of Fmoc-protected L-alanine to the methyl ester of N-Methyl-L-alanine.
Materials:
-
Fmoc-L-alanine
-
N-Methyl-L-alanine methyl ester hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Preparation of the Amine Component: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.[4]
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[4]
-
Coupling Reaction: Add the activated Fmoc-L-alanine solution to the solution of N-Methyl-L-alanine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Fmoc-Ala-(N-Me)Ala-OMe.[4]
Illustrative Data for Coupling Efficiency:
The choice of coupling reagent is critical for achieving a high yield in the synthesis of N-methylated peptides. Table 2 provides illustrative data on the coupling efficiency of Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.
| Coupling Reagent | Yield (%) | Reference |
| HATU | >90 | [4] |
| HBTU/HOBt | 60-80 | [4] |
| DCC/HOBt | <40 | [4] |
Table 2: Illustrative Coupling Efficiency for Fmoc-L-alanine and H-(N-Me)Ala-OMe.
Potential Applications as a Formulation Excipient
While less documented, the physicochemical properties of N-Methyl-DL-alanine suggest its potential use as an excipient to improve the formulation of other active pharmaceutical ingredients (APIs), particularly those with poor solubility.
Potential Mechanisms of Action:
-
Hydrotropy: Although not extensively studied as a hydrotrope, its high water solubility and amphiphilic character (possessing both a nonpolar methyl group and a polar amino acid backbone) suggest it could increase the aqueous solubility of poorly soluble drugs through non-covalent interactions.
-
Co-crystal Formation: Amino acids are increasingly being investigated as co-formers in pharmaceutical co-crystals to enhance the solubility and dissolution rate of APIs. The zwitterionic nature of N-Methyl-DL-alanine could facilitate the formation of stable co-crystals with various drug molecules.
-
Solid Dispersions: As a highly water-soluble carrier, N-Methyl-DL-alanine could potentially be used to prepare solid dispersions of poorly soluble drugs, where the drug is dispersed in a hydrophilic matrix at a molecular level.
Further research is required to validate these potential applications and quantify the extent of solubility enhancement for different APIs.
Experimental Protocols for Purification
For its use in pharmaceutical applications, N-Methyl-DL-alanine must be of high purity. Recrystallization is a common method for its purification.
Protocol 2: Recrystallization of Crude N-Methyl-DL-alanine
Materials:
-
Crude N-Methyl-DL-alanine
-
Deionized water
-
Methanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolution: In a fume hood, dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.[8]
-
Precipitation: Slowly add methanol (approximately 5 times the volume of water used) to the hot filtrate until the solution becomes slightly turbid.[11] Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) overnight to maximize crystal formation.[8][11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 water/methanol, and dry under vacuum.[11]
Relevant Signaling Pathways
The biological effects of N-Methyl-DL-alanine and peptides containing it can be mediated through various signaling pathways. Its structural similarity to other amino acids suggests potential interactions with amino acid transporters and receptors.
N-methylated amino acids can interact with the glutamatergic system, and the N-methyl-D-aspartate (NMDA) receptor is a key component of this system.[10] Activation of the NMDA receptor leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events.[5]
GPCRs are a large family of transmembrane receptors that are common drug targets.[12] Ligand binding to a GPCR initiates a conformational change, leading to the activation of an associated G-protein and subsequent downstream signaling cascades.[13][14]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. L-Alanine, N-methyl- (CAS 3913-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: N-Methyl-DL-alanine in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methyl-DL-alanine is a non-proteinogenic α-amino acid that, along with its enantiopure forms (N-Methyl-L-alanine and N-Methyl-D-alanine), serves as a valuable building block in synthetic organic chemistry. The presence of the N-methyl group imparts unique conformational constraints and steric properties, making its derivatives useful in asymmetric synthesis as chiral auxiliaries and ligands. These applications are critical in the pharmaceutical industry for the stereoselective synthesis of complex chiral molecules. This document provides detailed application notes and protocols for the use of N-Methyl-DL-alanine and its derivatives in asymmetric synthesis.
Application Note 1: N-Methyl-DL-alanine as a Precursor for Chiral Oxazolidinone Auxiliaries in Diastereoselective Alkylation
N-methylated amino acids can be converted into chiral oxazolidinone auxiliaries. These auxiliaries are powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including the diastereoselective alkylation of enolates. The N-methyl group on the oxazolidinone ring can influence the conformation of the enolate and the trajectory of the incoming electrophile, leading to high levels of stereocontrol.
Experimental Protocol: Synthesis of (4S)-3,4-Dimethyl-5-phenyloxazolidin-2-one from N-Methyl-L-alanine and its use in Diastereoselective Alkylation
This protocol describes a representative two-step process: (1) the synthesis of a chiral N-methyloxazolidinone from N-Methyl-L-alanine (assuming the L-enantiomer for stereocontrol), and (2) its subsequent use in a diastereoselective alkylation reaction.
Part 1: Synthesis of (4S)-3,4-Dimethyl-5-phenyloxazolidin-2-one
-
Reduction of N-Methyl-L-alanine: To a solution of N-Methyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq). Allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-L-alaninol.
-
Cyclization to Oxazolidinone: Dissolve the crude N-methyl-L-alaninol (1.0 eq) and benzaldehyde (B42025) (1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the imine formation, cool the reaction and add phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) at 0 °C. Stir the reaction at room temperature until the cyclization is complete (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired (4S)-3,4-dimethyl-5-phenyloxazolidin-2-one.
Part 2: Diastereoselective Alkylation
-
N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the N-acylated oxazolidinone.
-
Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 minutes to form the sodium enolate. Add benzyl (B1604629) bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding chiral carboxylic acid or alcohol, respectively.
Quantitative Data (Illustrative)
| Step | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Alkylation | N-Alkylated Oxazolidinone | 85-95 | >98 |
| Cleavage | Chiral Carboxylic Acid | 80-90 | >98 (ee) |
Workflow Diagram
Application Note 2: N-Methyl-alanine Derivatives as Chiral Ligands in Asymmetric Catalysis
Amino acids are versatile precursors for the synthesis of chiral ligands for asymmetric catalysis. N-Methyl-alanine can be incorporated into various ligand scaffolds, such as P,N-ligands for asymmetric hydrogenation or N,N'-dioxide ligands for Lewis acid catalysis. The stereochemistry of the N-Methyl-alanine backbone directs the enantioselectivity of the metal-catalyzed transformation.
Experimental Protocol: Synthesis of a Chiral P,N-Ligand from N-Methyl-L-alanine and its Application in Asymmetric Hydrogenation
This protocol outlines the synthesis of a representative phosphine-oxazoline (PHOX)-type ligand from N-Methyl-L-alanine and its use in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
Part 1: Synthesis of the Chiral P,N-Ligand
-
Amide Formation: Couple N-Methyl-L-alanine (1.0 eq) with 2-(diphenylphosphino)benzoic acid (1.0 eq) using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding amide.
-
Reduction and Cyclization: Reduce the carboxylic acid moiety of the resulting amide to the corresponding alcohol using a selective reducing agent like borane-dimethyl sulfide (B99878) complex (BMS). Subsequent treatment with a dehydrating agent (e.g., thionyl chloride followed by a base) will induce cyclization to form the chiral oxazoline (B21484) ring, yielding the P,N-ligand.
Part 2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral P,N-ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) in a degassed solvent such as dichloromethane (B109758) (DCM) or toluene. Stir the solution for 30 minutes to form the active catalyst complex.
-
Hydrogenation Reaction: Add the prochiral substrate, for example, methyl α-acetamidoacrylate (1.0 eq), to the catalyst solution.
-
Execution: Pressurize the reaction vessel with hydrogen gas (e.g., 1-10 atm) and stir at room temperature for the specified time (typically 12-24 hours).
-
Work-up and Analysis: Release the hydrogen pressure, and concentrate the reaction mixture. The conversion can be determined by ¹H NMR, and the enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Quantitative Data (Illustrative)
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl α-acetamidoacrylate | N-acetyl-alanine methyl ester | >99 | 90-99 |
| Dimethyl itaconate | Methylsuccinic acid dimethyl ester | >99 | 85-95 |
Catalytic Cycle Diagram
Application Note 3: Biocatalytic Asymmetric Synthesis of N-Methyl-L-alanine
The direct, enantioselective synthesis of N-methyl-L-alanine can be achieved through biocatalytic reductive amination of pyruvate (B1213749). This method utilizes an engineered N-methyl-L-amino acid dehydrogenase (NMAADH) and provides a green and highly selective route to the enantiopure product.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of N-Methyl-L-alanine
This protocol is based on the use of a recombinant microorganism (e.g., Corynebacterium glutamicum or E. coli) expressing an NMAADH enzyme.
-
Cultivation of Biocatalyst: Cultivate the recombinant microbial cells expressing NMAADH in a suitable growth medium until a desired cell density is reached.
-
Bioconversion Reaction: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing pyruvate (e.g., 100 mM), methylamine (B109427) (e.g., 200 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH (e.g., 7.0-8.0) with gentle agitation.
-
Monitoring and Work-up: Monitor the formation of N-methyl-L-alanine over time using HPLC. Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Product Isolation: Isolate and purify the N-methyl-L-alanine from the supernatant using ion-exchange chromatography.
Quantitative Data (Illustrative)
| Substrate | Product | Titer (g/L) | Yield (g/g glucose) | Enantiomeric Excess (ee, %) |
| Pyruvate | N-Methyl-L-alanine | 31.7 | 0.71 | >99 |
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the solid-phase synthesis of peptides containing N-Methyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is coupling N-Methyl-DL-alanine in SPPS so challenging?
A1: The primary difficulty in coupling N-Methyl-DL-alanine and other N-methylated amino acids stems from steric hindrance.[1][2] The presence of a methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][2] This steric hindrance also reduces the nucleophilicity of the secondary amine, further complicating the peptide bond formation.[1] The challenge is particularly pronounced when coupling an amino acid onto an N-methylated residue that is already part of the growing peptide chain.[3]
Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What should I use instead?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for coupling sterically hindered N-methylated amino acids.[4] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP in combination with HOAt have demonstrated greater success in these challenging couplings.[3][5]
Q3: How can I monitor the completion of the coupling reaction for N-Methyl-DL-alanine? The ninhydrin (B49086) test isn't working.
A3: The standard ninhydrin test is not effective for monitoring the coupling to secondary amines like N-methylated amino acids because it does not produce the characteristic color change.[1][4] A reliable alternative is the Bromophenol Blue test, which indicates the presence of unreacted secondary amines.[4] A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[4]
Q4: I'm observing deletion sequences in my final peptide product. What is the cause and how can I prevent this?
A4: Deletion sequences are a direct result of incomplete coupling reactions.[3] To minimize their occurrence, you should:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[3]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[3]
-
Increase reaction time: N-methylated amino acids often require longer coupling times to achieve complete reaction.[1]
-
Consider microwave-assisted SPPS: Microwave energy can help to drive difficult couplings to completion more efficiently.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency / Low yield | Ineffective coupling reagent. | Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[3][4] |
| Steric hindrance of the N-methyl group. | Perform double or triple couplings to drive the reaction to completion.[3] | |
| Insufficient reaction time. | Increase the coupling reaction time.[1] | |
| Peptide deletion sequences | Incomplete coupling reaction. | Use a more potent coupling reagent and/or perform multiple couplings.[3] |
| Inaccurate monitoring of reaction completion. | Use the Bromophenol Blue test instead of the ninhydrin test.[4] | |
| Side reactions (e.g., racemization) | Prolonged pre-activation of the amino acid. | For HATU/DIPEA activation, keep pre-activation times to a minimum.[7] |
| Use of a strong base. | In cases of increased risk of racemization, consider using a weaker base like sym-collidine instead of DIPEA or NMM.[8] |
Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Activating Agent | Base | Key Advantages & Considerations |
| HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) | DIPEA, 2,4,6-Collidine | Highly efficient for sterically hindered couplings, including N-methylated amino acids.[2][4] Reduced risk of racemization compared to HBTU. |
| PyAOP | 1-Hydroxy-7-azabenzotriazole (HOAt) | DIPEA, NMM | A phosphonium (B103445) salt-based reagent that is very effective for coupling N-methylated amino acids, particularly when coupling an N-protected N-methyl amino acid to another N-methyl amino acid.[5] |
| PyBOP/HOAt | 1-Hydroxy-7-azabenzotriazole (HOAt) | DIPEA, NMM | The combination of the phosphonium salt PyBOP with the additive HOAt is a powerful system for difficult couplings.[3][5] |
| PyBrOP | N/A | DIPEA | A highly reactive phosphonium-based reagent, but its use can sometimes lead to higher rates of racemization with prolonged coupling times.[9] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of an Amino Acid to an N-Methylated Residue
-
Resin Preparation:
-
Swell the resin carrying the N-terminal N-methylated amino acid in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).
-
-
Activation of the Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9-4.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
-
Pre-activation:
-
Gently swirl the activation mixture for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Bromophenol Blue test (see Protocol 2).
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x), isopropanol (3x), and dichloromethane (B109758) (DCM) (3x) to remove excess reagents and byproducts.
-
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
This test is used to detect the presence of unreacted secondary amines on the resin.
-
Prepare Test Solution:
-
Dissolve 250 mg of bromophenol blue in 50 ml of DMF.
-
-
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol.
-
Add a few drops of the Bromophenol Blue test solution to the resin sample.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates a complete coupling (no free amine).
-
Blue or Green: Indicates an incomplete coupling (free amine is present). Recoupling is required.[4]
-
-
Visualizations
Caption: General workflow for a single coupling cycle of an amino acid to an N-methylated residue in SPPS.
Caption: A logical troubleshooting workflow for addressing common issues in N-Methyl-DL-alanine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.co.jp [biotage.co.jp]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-N-Me-DL-Ala-OH
Welcome to the technical support center for optimizing the coupling of Fmoc-N-Me-DL-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered N-methylated amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-N-Me-DL-Ala-OH often inefficient?
A1: The primary challenge in coupling N-methylated amino acids like Fmoc-N-Me-DL-Ala-OH is steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to slower and less complete coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[2][3] The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and optimized reaction conditions to achieve high yields.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for coupling sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP have demonstrated greater success in these challenging couplings.[1][2][3][4] COMU is a newer, effective, and safer alternative to benzotriazole-based reagents like HATU.[4][5]
Q3: How can I monitor the completion of the coupling reaction for Fmoc-N-Me-DL-Ala-OH?
A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling to a secondary amine like an N-methylated amino acid, as it will not produce the characteristic blue color. Instead, the bromophenol blue test is recommended to accurately monitor the reaction's progress and detect any remaining free amine.[1][2] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[2]
Q4: What are common side reactions to be aware of when coupling Fmoc-N-Me-DL-Ala-OH, and how can they be minimized?
A4: Two common side reactions are racemization and diketopiperazine (DKP) formation.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. To minimize this, consider using a weaker base like 2,4,6-collidine instead of DIPEA, adding a racemization suppressor like HOBt or HOAt, and avoiding prolonged pre-activation times.[5][6][7]
-
Diketopiperazine (DKP) Formation: This is particularly problematic at the dipeptide stage. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[8][9] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help to mitigate this side reaction.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequences | 1. Ineffective coupling reagent. 2. Insufficient reaction time. 3. Steric hindrance. 4. Poor quality of solvents or reagents. | 1. Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU.[1][3][4][5] 2. Extend the coupling time to 1-4 hours or even longer.[1][2] 3. Perform a double or triple coupling with a fresh solution of activated amino acid.[1][10] 4. Use anhydrous, high-purity solvents (DMF or NMP) and fresh, high-quality reagents.[8] |
| Positive Bromophenol Blue Test After Coupling | Incomplete coupling reaction. | 1. Perform a second coupling (double coupling) with fresh reagents.[1][10] 2. Increase the equivalents of the amino acid and coupling reagent. 3. Ensure adequate mixing and swelling of the resin. |
| Presence of Diastereomeric Impurities | Racemization during amino acid activation. | 1. Use a weaker base, such as 2,4,6-collidine or N-methylmorpholine (NMM), instead of DIPEA.[5][7] 2. Add a racemization suppressing additive like HOBt or Oxyma Pure to the coupling mixture.[6][7] 3. Avoid long pre-activation times before adding the activated amino acid to the resin.[5] 4. Perform the coupling at room temperature or below.[7] |
| Loss of Dipeptide from Resin | Diketopiperazine (DKP) formation. | 1. If Fmoc-N-Me-DL-Ala-OH is the second amino acid in the sequence, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered.[8][9] 2. Couple a pre-synthesized dipeptide to bypass the problematic step.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-N-Me-DL-Ala-OH using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-DL-Ala-OH (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP. Add a non-nucleophilic base such as DIPEA (8 equivalents).[1][2]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature.[1][2]
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), perform a second coupling (repeat steps 4-7).[2]
Protocol 2: Reduced Racemization Coupling of Fmoc-N-Me-DL-Ala-OH
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Amino Acid Solution: In a separate vessel, dissolve Fmoc-N-Me-DL-Ala-OH (4 equivalents) and COMU (4 equivalents) in DMF.
-
Base Addition: Add 2,4,6-collidine (8 equivalents) to the amino acid solution.
-
Coupling: Immediately add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing and Monitoring: Follow steps 7-8 of Protocol 1.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing Fmoc-N-Me-DL-Ala-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Incorporation of N-Methyl-DL-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of N-Methyl-DL-alanine in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Coupling Efficiency and Incomplete Reactions
Question: I am observing low coupling efficiency or incomplete reactions when trying to incorporate N-Methyl-DL-alanine. What are the common causes and how can I troubleshoot this?
Answer:
Low coupling efficiency is the most common challenge when working with N-methylated amino acids like N-Methyl-DL-alanine. The primary reason for this is the steric hindrance caused by the methyl group on the nitrogen atom, which reduces the nucleophilicity of the secondary amine.[1]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents are often inefficient.[1] It is crucial to use more potent activating agents. Urinium/aminium salts like HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP are highly recommended.[2][3] HATU is particularly effective for sterically hindered couplings.[2]
-
Double or Triple Coupling: Performing the coupling reaction two or three times can help drive the reaction to completion.[4]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly.[2]
-
Reaction Time and Temperature: N-methylated amino acids often require longer reaction times.[1] If microwave synthesis is not an option, extending the standard coupling time can be beneficial. In some cases, performing the coupling at a slightly elevated temperature may also improve yields, but this should be done cautiously to avoid increased racemization.
2. Racemization
Question: What is the risk of racemization when incorporating N-Methyl-DL-alanine, and how can it be minimized?
Answer:
Racemization is a significant side reaction during peptide bond formation, where the stereochemistry of the amino acid is inverted.[5] The risk of racemization is particularly high during the activation step of the carboxylic acid. For N-methylated amino acids, the formation of an oxazolium-5-oxide intermediate can facilitate racemization.[6]
Mitigation Strategies:
-
Choice of Additives: The addition of HOBt or, more effectively, HOAt can suppress racemization.[7] Coupling reagents that incorporate HOAt, such as HATU, are therefore preferred.[8]
-
Base Selection: The choice and amount of base used can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are known to cause less racemization compared to triethylamine (B128534) (TEA).[3]
-
Pre-activation Time: When using reagents like HATU, it is important to keep the pre-activation time to a minimum to reduce the risk of racemization.[8]
-
Low Temperature: Performing the coupling reaction at lower temperatures can sometimes reduce the rate of racemization.[7]
3. Diketopiperazine (DKP) Formation
Question: I am observing a significant amount of a side product with a mass corresponding to a diketopiperazine. How can I prevent this?
Answer:
Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially when synthesizing peptides with a C-terminal acid.[7] It occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This side reaction is particularly prevalent with sequences containing proline or other N-alkylated amino acids at the C-terminal or penultimate position.[1]
Prevention Strategies:
-
Resin Choice: Using a 2-chlorotrityl chloride (2-CTC) resin can minimize DKP formation due to the steric hindrance of the linker, which disfavors the intramolecular cyclization.[4]
-
Dipeptide Coupling: Instead of coupling single amino acids sequentially, coupling a pre-synthesized dipeptide can bypass the vulnerable dipeptidyl-resin stage.
-
In Situ Neutralization: Employing in situ neutralization protocols can reduce the time the free N-terminal amine is available for intramolecular cyclization.
4. Fragmentation during TFA Cleavage
Question: During the final TFA cleavage step, I am observing significant fragmentation of my peptide, especially at the N-Methyl-DL-alanine residue. What causes this and how can it be avoided?
Answer:
Peptides containing N-alkylated amino acids can be susceptible to fragmentation during cleavage with trifluoroacetic acid (TFA).[9] The peptide bond following an N-methylated residue can be hydrolyzed under strong acidic conditions.[9] This is proposed to occur via an oxazolone-like intermediate.[9] The extent of fragmentation can be influenced by the cleavage time and the specific sequence.
Troubleshooting Cleavage:
-
Optimize Cleavage Time: The duration of the TFA cleavage should be optimized. Shorter cleavage times can sometimes reduce the extent of fragmentation. One study on a peptide containing N-MePhe showed that degradation increased from approximately 60% after 2 hours to almost complete decomposition after 6 hours at room temperature.[10]
-
Cleavage Cocktail Composition: The composition of the cleavage cocktail is critical. The use of scavengers is important to quench reactive cationic species generated during cleavage.[11] For peptides containing sensitive residues, a carefully selected cocktail is necessary. While a standard cocktail is often TFA/TIS/H2O (95:2.5:2.5), the addition of other scavengers may be required depending on the peptide sequence.[12]
-
Lower Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to minimize acid-labile side reactions, including fragmentation.[10]
5. Monitoring the Coupling Reaction
Question: The standard ninhydrin (B49086) (Kaiser) test is not working well for monitoring the completion of the N-Methyl-DL-alanine coupling. What alternative method can I use?
Answer:
The ninhydrin test is not reliable for secondary amines like N-methylated amino acids because it produces a weak color change (typically reddish-brown instead of the strong blue for primary amines).[13] The recommended alternative is the bromophenol blue test .[13] This test is based on a simple acid-base reaction. Free amino groups on the resin are basic and will deprotonate the yellow bromophenol blue indicator, causing it to turn blue. A yellow color indicates a complete coupling.[14]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids
| Coupling Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Reference |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [4] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [13] |
| PyBroP | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | - | [13] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [4] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [4] |
| Note: Data for closely related sterically hindered amino acids are presented due to the limited availability of direct comparative data for N-Methyl-DL-alanine. "Aib" refers to α-aminoisobutyric acid. |
Table 2: Fragmentation of an N-Methylated Peptide during TFA Cleavage
| Cleavage Cocktail | Cleavage Time (h) | Temperature | Desired Peptide Yield (%) | Reference |
| Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2) | 2 | Room Temp | ~8 | [10] |
| Reagent B | 2 | 4°C | 17 | [10] |
| Pure TFA | 2 | 4°C | 35 | [10] |
| 95% TFA / 5% H₂O | 2 | 4°C | 11 | [10] |
| Note: This data is for the peptide [NMePhe¹,Trp³]arodyn and illustrates the lability of the bond following an N-methylated residue under different cleavage conditions. |
Experimental Protocols
Protocol 1: HATU Coupling of Fmoc-N-Methyl-DL-alanine in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-DL-alanine (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours. For difficult couplings, this time can be extended or a double coupling can be performed.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test to check for completion.
-
Washing: Once the coupling is complete (bromophenol blue test is negative), wash the resin with DMF (5x), IPA (3x), and DCM (3x).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
-
Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in Dimethylacetamide (DMA).
-
Sample Collection: After the coupling reaction, remove a small sample of resin beads (10-15 beads).
-
Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF to remove any residual base. Carefully remove the wash solvent.
-
Test: Add 1-2 drops of the bromophenol blue test solution to the beads.
-
Observation:
-
Blue to Blue-Green Beads: Incomplete coupling. Recouple the amino acid.
-
Yellow/Colorless Beads with a hint of Green: The reaction is almost complete.
-
Yellow/Colorless Beads: The coupling is complete. Proceed to the next step.
-
Protocol 3: Microwave-Assisted Coupling of N-Methyl-DL-alanine
-
Resin Preparation: Swell the resin in a microwave-compatible vessel with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate with microwaves (e.g., 3 minutes at 75°C). Wash the resin as per the standard protocol.
-
Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin. Place the vessel in the microwave peptide synthesizer and irradiate (e.g., 5-10 minutes at 75-90°C).
-
Monitoring and Washing: After cooling, monitor the reaction completion using the bromophenol blue test and wash the resin. If the coupling is incomplete, a second microwave-assisted coupling can be performed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Methyl-DL-alanine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing N-Methyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing N-Methyl-DL-alanine often challenging?
A1: The introduction of a methyl group on the amide nitrogen of DL-alanine introduces several challenges. The primary difficulty stems from steric hindrance, which can lead to slower and less efficient coupling reactions during synthesis, resulting in a more complex crude product mixture.[1] Additionally, the N-methyl group increases the hydrophobicity of the peptide, which can alter its chromatographic behavior and necessitate adjustments to standard purification protocols.[2] The presence of the DL-racemic mixture also requires specialized chiral separation techniques to isolate the desired stereoisomer.
Q2: My HPLC analysis of the purified N-methylated peptide shows multiple peaks. What could be the cause?
A2: Multiple peaks in the HPLC profile of N-methyl-rich peptides are a common observation. This is often due to the slow interconversion between different conformers, specifically the cis and trans isomers of the amide bond involving the N-methylated amino acid.[1][3] These conformers can exhibit different retention times on the HPLC column, leading to the appearance of multiple peaks even for a pure compound.
Q3: What are the most common impurities found in crude N-Methyl-DL-alanine containing peptides after synthesis?
A3: Common impurities originate from challenges during solid-phase peptide synthesis (SPPS) and cleavage. These can include:
-
Deletion sequences: Resulting from incomplete coupling reactions.[1]
-
Truncated peptides: Premature termination of the peptide chain.[4]
-
Incompletely deprotected peptides: Residual protecting groups on amino acid side chains.[4]
-
Diastereomers: Due to the use of DL-alanine, leading to a mixture of peptides with different stereochemistry.
-
Byproducts from cleavage: Formed during the removal of the peptide from the resin, such as fragmentation products, especially between consecutive N-methylated residues.[1][3]
-
Diketopiperazines (DKPs): A common side reaction in Fmoc-SPPS of N-alkylated peptides.[1]
Q4: How can I confirm the identity and purity of my purified N-Methyl-DL-alanine peptide?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
Analytical Reversed-Phase HPLC (RP-HPLC): To assess the purity of the peptide based on peak area.[4][5]
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the molecular weight of the desired peptide.[5][6]
-
Chiral HPLC: To separate and quantify the different stereoisomers if you started with N-Methyl-DL-alanine.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, including confirmation of N-methylation and stereochemistry.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in RP-HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For hydrophobic N-methylated peptides, a standard C18 column may not provide optimal separation. Consider using a column with a different stationary phase, such as C8, C4, or phenyl-hexyl, to alter selectivity.[4] |
| Suboptimal Mobile Phase Composition | The standard mobile phases of water/acetonitrile (B52724) with 0.1% TFA may not be ideal. Experiment with different organic modifiers like methanol (B129727) or isopropanol. Varying the ion-pairing agent (e.g., using formic acid for MS compatibility) can also impact resolution. |
| Secondary Interactions with Column Silanols | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with basic residues in the peptide, causing peak tailing. Use a high-quality, end-capped column or add a competitive amine like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.05%). |
| Presence of cis/trans Isomers | The on-column interconversion of isomers can lead to broad or split peaks. Try altering the column temperature. Lower temperatures can slow down the interconversion, potentially resolving the two isomers into sharper peaks, while higher temperatures can sometimes coalesce them into a single, sharper peak. |
Issue 2: Difficulty in Separating Diastereomers
| Possible Cause | Suggested Solution |
| Standard RP-HPLC is not designed for chiral separations. | Achiral RP-HPLC typically cannot separate enantiomers or diastereomers effectively. |
| Lack of a Chiral Stationary Phase (CSP) | To separate stereoisomers, a chiral HPLC column is necessary. Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based), cyclodextrins, or cinchona alkaloids.[7][9] |
| Inadequate Mobile Phase for Chiral Separation | Chiral separations are highly sensitive to the mobile phase composition. Consult the column manufacturer's guidelines for recommended mobile phases. Common systems include polar organic, normal-phase, or reversed-phase modes, often with specific additives to enhance chiral recognition.[8] |
| Derivatization may be required. | In some cases, derivatizing the peptide with a chiral resolving agent can facilitate the separation of diastereomers on a standard achiral column.[10] |
Experimental Protocols
Protocol 1: General Purification of N-Methyl-DL-alanine Containing Peptides by RP-HPLC
-
Crude Peptide Preparation:
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered crude peptide solution onto the column.
-
Run a linear gradient to increase the concentration of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Wash the column with a high concentration of Solvent B (e.g., 95%) to elute any remaining strongly bound impurities.
-
Re-equilibrate the column to the initial conditions.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[4]
-
Protocol 2: Chiral Separation of N-Methyl-DL-alanine Peptide Diastereomers
-
Initial Purification:
-
First, purify the crude peptide mixture using the general RP-HPLC protocol (Protocol 1) to remove impurities other than the diastereomers. This will result in a simplified mixture containing primarily the peptide diastereomers.
-
-
Chiral HPLC System and Column:
-
Mobile Phase for Chiral Separation:
-
The mobile phase will be highly dependent on the chosen chiral column. Consult the manufacturer's recommendations.
-
Common mobile phases for chiral separations include mixtures of alcohols (methanol, ethanol), acetonitrile, and water, often with acidic or basic additives (e.g., formic acid, diethylamine) to enhance enantioselectivity.[8]
-
-
Separation Method:
-
Dissolve the diastereomeric mixture from the initial purification in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Elution is typically performed isocratically (with a constant mobile phase composition), but a gradient may be necessary for some applications.
-
Monitor the elution profile with a UV detector.
-
-
Fraction Collection and Characterization:
-
Collect the separated diastereomeric peaks.
-
Confirm the identity of each isomer using mass spectrometry.
-
The stereochemical assignment may require further analytical methods such as NMR or comparison to a stereochemically pure standard.
-
Visualizations
Caption: Workflow for purification of N-Methyl-DL-alanine peptides.
Caption: Troubleshooting logic for multiple HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Peptides with N-Methyl-DL-alanine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of peptides containing N-Methyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of N-Methyl-DL-alanine affect the solubility of my peptide?
A1: The N-methylation of amino acids, including N-Methyl-DL-alanine, significantly alters a peptide's physicochemical properties. The primary effect is an increase in lipophilicity (hydrophobicity) and a corresponding decrease in water solubility.[1] This is because the methyl group on the amide nitrogen is hydrophobic and also removes a hydrogen atom that could participate in hydrogen bonding with water.[2][3] While this modification can be beneficial for properties like cell permeability and metabolic stability, it often makes the peptide more challenging to dissolve in aqueous buffers.[1][2][4][5]
Q2: My peptide with N-Methyl-DL-alanine won't dissolve in water. What is the underlying reason?
A2: The poor aqueous solubility is primarily due to the increased hydrophobicity imparted by the N-methyl group.[2] Peptides with a high content of hydrophobic or uncharged polar amino acids, a characteristic enhanced by N-methylation, tend to aggregate in aqueous solutions.[6][7] The N-methyl group disrupts the peptide backbone's ability to form hydrogen bonds with water, favoring self-association and precipitation.
Q3: Can N-methylation ever improve solubility?
A3: While N-methylation generally decreases aqueous solubility, it can sometimes inhibit aggregation.[8] By disrupting the regular hydrogen bonding patterns required for the formation of β-sheet structures, N-methylation can prevent the self-association that leads to insoluble aggregates like amyloid fibrils.[3][8][9] This effect is highly context-dependent and varies with the peptide sequence.
Q4: What is the first step I should take when encountering a solubility issue with an N-methylated peptide?
A4: Before attempting to dissolve the entire sample, it is crucial to test the solubility on a small portion of the lyophilized peptide.[6][7] This prevents the potential loss of valuable material if the chosen solvent is ineffective. Always allow the peptide vial to warm to room temperature before opening to prevent condensation and moisture uptake, which can affect stability.[7][10]
Q5: Are there specific organic solvents that are recommended for these types of peptides?
A5: Yes, for highly hydrophobic peptides, including those with N-Methyl-DL-alanine, organic solvents are often necessary. The most common choices are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[6][7][11] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise to the desired final concentration.[11][12]
Troubleshooting Guides
If you are experiencing issues with peptide precipitation or aggregation, consult the table below for potential causes and recommended troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide immediately precipitates in aqueous buffer. | High hydrophobicity due to N-methylation and amino acid sequence. | Dissolve the peptide first in a minimal volume of an organic solvent (e.g., DMSO, DMF), then slowly add the aqueous buffer while vortexing.[8][12] | The peptide remains in solution at the desired final concentration. |
| Incorrect pH of the buffer. | Calculate the peptide's net charge. For basic peptides (net positive charge), use an acidic buffer (e.g., add 10% acetic acid). For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate).[6][8][12] | The peptide dissolves as the pH moves away from its isoelectric point. | |
| Peptide dissolves initially but aggregates over time. | The peptide concentration is above its solubility limit in the final buffer. | Reduce the final concentration of the peptide in the solution.[8] | The peptide remains soluble at the lower concentration. |
| Suboptimal storage of the peptide solution. | Aliquot the peptide solution and store it frozen at -20°C or colder. Avoid repeated freeze-thaw cycles.[10] | The peptide remains stable and soluble upon thawing for use. | |
| Solution appears cloudy or forms a gel. | Intermolecular hydrogen bonding and hydrophobic interactions leading to aggregation. | Use sonication to break up aggregates.[6] If that fails, consider adding chaotropic agents like 6 M guanidinium (B1211019) chloride (GdnHCl) or 8 M urea (B33335) to the stock solution before dilution.[12] | The solution becomes clear as aggregates are disrupted and solubilized. |
Data Presentation: Factors Influencing Solubility
The solubility of peptides containing N-Methyl-DL-alanine is a multifactorial issue. The table below summarizes key parameters and their impact.
| Factor | Effect on Solubility | Recommendation |
| Amino Acid Composition | High content of hydrophobic residues decreases aqueous solubility.[6][7] | Calculate the overall hydrophobicity. If high, anticipate the need for organic solvents. |
| Peptide Net Charge | Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. | Determine the peptide's net charge at neutral pH. Use acidic solutions for basic peptides and basic solutions for acidic peptides.[6][12] |
| pH of Solvent | Adjusting pH away from the pI increases the net charge and enhances solubility.[6][11] | For basic peptides (net charge > 0), try dissolving in 10% acetic acid. For acidic peptides (net charge < 0), try 0.1M ammonium bicarbonate.[12] |
| Choice of Solvent | Organic solvents (DMSO, DMF, ACN) are effective for highly hydrophobic peptides.[7][11] | Start with a minimal amount of organic solvent, then dilute slowly with your aqueous buffer. Avoid DMSO for peptides with Cys, Met, or Trp to prevent oxidation.[12][13] |
| Temperature | Gently warming (< 40°C) can sometimes increase the rate of dissolution.[11] | Use with caution, as excessive heat can degrade the peptide. |
| Physical Disruption | Sonication can help break apart solid particles and disrupt aggregates.[6][11] | After adding solvent, place the vial in a sonicator bath for a few minutes. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of N-Methylated Peptides
This protocol outlines a systematic approach to dissolving peptides with N-Methyl-DL-alanine, starting with the mildest conditions.
Materials:
-
Lyophilized peptide containing N-Methyl-DL-alanine
-
Sterile deionized water
-
10% (v/v) acetic acid solution
-
0.1 M ammonium bicarbonate solution
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment: Calculate the theoretical net charge of your peptide at pH 7.
-
Assign a value of +1 to each basic residue (K, R, H, N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, C-terminus).
-
Sum the values to determine the net charge.[12]
-
-
Attempt Aqueous Dissolution:
-
Add a small amount of sterile water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex thoroughly. If the peptide does not dissolve, proceed to sonication.
-
Place the vial in a sonicator bath for 5-10 minutes. If the solution remains cloudy or contains particulates, proceed to the next step.
-
-
pH-Adjusted Dissolution:
-
For Basic Peptides (Net Charge > 0): Add 10% acetic acid dropwise to the suspension until the peptide dissolves.[6]
-
For Acidic Peptides (Net Charge < 0): Add 0.1 M ammonium bicarbonate dropwise to the suspension until the peptide dissolves.[12]
-
If the peptide remains insoluble, lyophilize the sample to remove the acidic or basic buffer before proceeding.
-
-
Organic Solvent Dissolution:
-
For Neutral or Highly Hydrophobic Peptides: Add a minimal volume of DMSO (e.g., 20-50 µL) to the dry, lyophilized peptide.[12]
-
Vortex until the peptide is fully dissolved in the organic solvent.
-
Slowly add the desired aqueous buffer to the DMSO concentrate drop-by-drop while continuously vortexing.
-
If the solution becomes turbid, you have exceeded the peptide's solubility limit at that concentration.[12]
-
-
Final Preparation and Storage:
Visualizations
Caption: Troubleshooting workflow for solubilizing N-methylated peptides.
Caption: Impact of N-methylation on key physicochemical peptide properties.
References
- 1. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. people.bath.ac.uk [people.bath.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. lifetein.com [lifetein.com]
- 13. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
preventing epimerization during N-Methyl-DL-alanine synthesis
Welcome to the Technical Support Center for N-Methyl-DL-alanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during N-Methyl-DL-alanine synthesis?
A1: Epimerization is a chemical process that alters the configuration at one of several stereogenic centers in a molecule.[1] In the context of N-Methyl-DL-alanine synthesis from a chiral starting material (like L-alanine), epimerization at the alpha-carbon results in the formation of the undesired D-enantiomer, leading to a racemic or near-racemic mixture. This is a significant issue because the biological activity of peptides and other chiral molecules is often highly dependent on their specific stereochemistry.[2] The presence of the incorrect enantiomer can reduce the efficacy of a drug or lead to off-target effects.
Q2: What are the primary causes of epimerization during the N-methylation of alanine?
A2: The primary cause of epimerization is the abstraction of the proton at the alpha-carbon by a base.[1] This forms a planar carbanion intermediate, which can then be re-protonated from either side, leading to a loss of stereochemical integrity. Factors that promote epimerization include:
-
Strong Bases: The use of strong bases significantly increases the rate of alpha-proton abstraction.[3]
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[1]
-
Solvent Choice: Polar aprotic solvents can stabilize the carbanion intermediate, potentially increasing the likelihood of epimerization.
-
Prolonged Reaction Times: Longer exposure to basic conditions or high temperatures increases the opportunity for epimerization to occur.
Q3: Which synthetic methods are recommended to minimize epimerization?
A3: Several methods have been developed to achieve N-methylation with high stereochemical fidelity. These include:
-
Fukuyama Amine Synthesis: This method involves the use of a 2-nitrobenzenesulfonyl (nosyl) protecting group on the amine, which allows for methylation under mild basic conditions, followed by a clean deprotection.[4]
-
Biron-Kessler Method: This solid-phase synthesis approach also utilizes a nitrobenzenesulfonyl protecting group and has been optimized for efficient and stereospecific N-methylation.[5][6]
-
Enzymatic Synthesis: Biocatalytic methods, for instance, using N-methyl-L-amino acid dehydrogenase, offer excellent stereoselectivity, producing the desired L-enantiomer from simple starting materials.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High degree of epimerization detected in the final product. | Use of a strong base (e.g., LDA, NaH). | Switch to a milder base such as potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA).[1][9] |
| Elevated reaction temperature. | Perform the methylation and subsequent reaction steps at lower temperatures (e.g., 0 °C or room temperature).[2] | |
| Prolonged reaction time under basic conditions. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Low yield of N-Methyl-DL-alanine. | Incomplete methylation. | Ensure an appropriate excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is used.[9] |
| Side reactions, such as over-methylation to form the di-N-methylated product. | Use a protecting group strategy (e.g., nosyl group) to prevent di-methylation.[5] | |
| Degradation of the product during workup. | Use mild workup conditions and avoid extreme pH. | |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ chromatographic purification if necessary. |
| The product is an oil instead of a solid. | Impurities can inhibit crystallization. Attempt purification by chromatography before crystallization. Consider using a different solvent system for recrystallization. |
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivity for different N-methylation methods.
| Method | Typical Yield | Stereoselectivity | Key Byproducts | Reference |
| Enzymatic Synthesis (C. glutamicum) | ~0.71 g/g glucose | Highly stereoselective for L-enantiomer | L-alanine, pyruvate | [8] |
| Fukuyama Amine Synthesis | High | High, minimal epimerization reported | Unreacted starting materials | [4][9] |
| Biron-Kessler Method (Solid-Phase) | High | High, minimal epimerization reported | Incomplete reaction products | [5][6] |
| Direct Methylation with CH₃I / K₂CO₃ | Moderate to High | Prone to epimerization depending on conditions | Di-N-methyl-alanine | [9] |
Experimental Protocols
Protocol 1: N-Methylation of L-Alanine via Fukuyama Amine Synthesis (Solution Phase)
This protocol is adapted from methodologies described for the N-methylation of amino acids.[9]
-
Protection of the Amino Group:
-
Dissolve L-alanine methyl ester hydrochloride in dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (Et₃N) at 0 °C, followed by the dropwise addition of 2-nitrobenzenesulfonyl chloride (nosyl chloride).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the N-nosyl-L-alanine methyl ester.
-
-
N-Methylation:
-
Dissolve the N-nosyl-L-alanine methyl ester in anhydrous N,N-dimethylformamide (DMF).
-
Add powdered anhydrous potassium carbonate (K₂CO₃) followed by methyl iodide (MeI).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.
-
-
Deprotection of the Nosyl Group:
-
Dissolve the N-methylated product in DMF.
-
Add a thiol, such as thiophenol, and a base, like potassium carbonate.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Purify the product by chromatography to yield N-Methyl-L-alanine methyl ester.
-
-
Hydrolysis of the Ester:
-
Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain N-Methyl-L-alanine.
-
Protocol 2: Chiral Analysis of N-Methyl-DL-alanine by HPLC
This protocol outlines a general method for determining the enantiomeric purity of N-Methyl-DL-alanine.
-
Derivatization:
-
React the N-Methyl-DL-alanine sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), under basic conditions (e.g., in a bicarbonate buffer).[10]
-
The derivatization creates diastereomers that can be separated on a standard achiral HPLC column.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[10]
-
Detection: Monitor the elution of the diastereomers using a UV detector (e.g., at 340 nm for FDAA derivatives).[10]
-
Quantification: The ratio of the two diastereomeric peaks corresponds to the enantiomeric ratio of the original sample.
Visualizations
Caption: Mechanism of base-catalyzed epimerization of alanine.
Caption: Troubleshooting workflow for high epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-Methyl-DL-alanine Stability in Acidic Cleavage Cocktails
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Methyl-DL-alanine in acidic cleavage cocktails during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is N-Methyl-DL-alanine stable in standard trifluoroacetic acid (TFA) cleavage cocktails?
A1: While many peptides containing N-methylated residues can be successfully cleaved with standard TFA-based cocktails, N-Methyl-DL-alanine and other N-methylated amino acids are susceptible to degradation and can promote side reactions, especially when located at the N-terminus of a peptide.[1][2] The stability is highly dependent on the peptide sequence, the protecting groups used, and the duration of the cleavage reaction.[1][2]
Q2: What are the common side reactions observed with peptides containing N-Methyl-DL-alanine during acidic cleavage?
A2: Common side reactions include:
-
Fragmentation: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 can be hydrolyzed under standard TFA conditions, leading to cleavage of the peptide backbone.[3]
-
Loss of N-terminal Acetyl-N-methylamino Acid: If the N-terminal N-methylated residue is acetylated, the entire Ac-N-methylamino acid can be lost.[1][2][4] This is a significant issue and can be the major product in some cases.[4]
-
Diketopiperazine (DKP) Formation: This can occur, particularly with N-methylated tripeptides on the resin.[2]
-
Modification of Sensitive Residues: Reactive cationic species generated during cleavage can modify electron-rich amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys) if not properly scavenged.[5]
Q3: Do I need a special cleavage cocktail for a peptide containing N-Methyl-DL-alanine?
A3: In many cases, standard cocktails are effective.[5] However, if you observe any of the side reactions mentioned above, or if the N-Methyl-DL-alanine is at the N-terminus, an optimized or alternative cleavage cocktail and modified protocol may be necessary. It is always advisable to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[5]
Q4: How does the duration of the cleavage reaction affect the stability of N-Methyl-DL-alanine?
A4: The duration of the cleavage is critical.[1][2] Prolonged exposure to strong acid increases the likelihood and extent of degradation and side reactions. For peptides containing N-methylated amino acids, it is generally recommended to use the shortest possible cleavage time that still allows for complete removal of side-chain protecting groups.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired peptide and presence of a major peak corresponding to the peptide minus the N-terminal Ac-N-Methyl-DL-alanine. | Loss of the N-terminal acetylated N-methylamino acid via oxazolinium intermediate formation during acidic cleavage.[4] | - Reduce Cleavage Time: Minimize the duration of TFA exposure.[2][4] - Lower Cleavage Temperature: Perform the cleavage at a reduced temperature (e.g., 4°C), but be aware this may require longer reaction times for complete deprotection of other residues like Arg(Pbf).[4] - Modify N-terminus: If possible, replace the N-terminal acetyl group with a functionality that is less prone to this side reaction, such as a methoxycarbonyl group.[4] |
| Multiple unidentified peaks in the HPLC chromatogram of the crude product. | Peptide fragmentation at or near the N-Methyl-DL-alanine residue.[1][3] | - Optimize Cleavage Cocktail: Use a milder cleavage cocktail or reduce the concentration of TFA if compatible with your protecting groups. - Shorten Cleavage Time: As with N-terminal loss, a shorter exposure to acid can minimize fragmentation.[1][2] |
| Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine). | The cleavage conditions (time, temperature, or cocktail composition) are not strong enough for complete deprotection. This can be a trade-off when trying to protect the N-methylated residue.[4][5] | - Extend Cleavage Time Cautiously: Gradually increase the cleavage time and monitor both deprotection and degradation by HPLC.[5] - Use a Stronger Scavenger Mix: For difficult-to-remove protecting groups, a more robust scavenger cocktail like Reagent K may be necessary, but be mindful of potential side reactions with the N-methylated residue.[7] |
| Presence of byproducts with molecular weights corresponding to additions to sensitive amino acids (Trp, Met, Tyr, Cys). | Inadequate scavenging of reactive cationic species generated during cleavage.[5][6] | - Use an Appropriate Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers suitable for the amino acids in your peptide. For example, use Reagent B (contains triisopropylsilane) for Trityl-based protecting groups or specific cocktails for methionine-containing peptides.[8] |
Quantitative Data on Stability
The following table summarizes data from a study on the degradation of a peptide containing an N-terminal Ac-NMePhe, which serves as a model for the stability of N-terminal acetylated N-methylated amino acids in TFA.
Table 1: Degradation of [NMePhe1,Trp3]arodyn in Reagent B at Room Temperature [4]
| Time (hours) | % Parent Peptide Remaining |
| 0 | 100 |
| 2 | ~40 |
| 6 | < 10 |
Table 2: Effect of Different Cleavage Conditions at 4°C on the Yield of [NMePhe1,Trp3]arodyn [4]
| Cleavage Cocktail | Time (hours) | % Yield of Desired Peptide | Notes |
| Pure TFA | 1 | ~15 | Incomplete deprotection of Arg(Pbf) observed. |
| Pure TFA | 4 | ~10 | Incomplete deprotection of Arg(Pbf) observed. |
| Reagent B | 1 | ~20 | Incomplete deprotection of Arg(Pbf) observed. |
| Reagent B | 4 | ~15 | Incomplete deprotection of Arg(Pbf) observed. |
| 95% TFA / 5% H2O | 1 | ~25 | Incomplete deprotection of Arg(Pbf) observed. |
| 95% TFA / 5% H2O | 4 | ~20 | Incomplete deprotection of Arg(Pbf) observed. |
Yields are approximate based on graphical data from the source.
Experimental Protocols
Standard Cleavage Protocol (Reagent B) [4][8]
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Cleavage: Suspend the resin in Reagent B (TFA/Phenol/H2O/Triisopropylsilane; 88:5:5:2 v/v/v/v). Use approximately 10 mL of cleavage cocktail per gram of resin.
-
Reaction: Stir the mixture at room temperature for the desired time (typically 1-4 hours, but shorter times are recommended for N-methylated peptides).
-
Filtration: Filter the resin and wash with a small amount of fresh cleavage cocktail.
-
Precipitation: Combine the filtrates and add cold methyl t-butyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Optimized Low-Temperature Cleavage Protocol [4]
-
Resin Preparation: Wash the peptide-resin with DCM.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., 95% TFA / 5% H2O).
-
Cleavage: Add the cleavage cocktail to the resin and place the reaction vessel in an ice bath or cold room at 4°C.
-
Reaction: Stir the mixture at 4°C for the desired time (e.g., 1-4 hours).
-
Work-up: Follow steps 4-6 of the Standard Cleavage Protocol.
-
Analysis: Analyze the crude product by HPLC and mass spectrometry to assess the extent of degradation and deprotection.
Visualizations
Caption: General workflow for peptide cleavage and analysis.
Caption: Proposed pathway for N-terminal degradation.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
troubleshooting low yield in N-methylated peptide synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in N-methylated peptide synthesis?
Low yields in N-methylated peptide synthesis are frequently attributed to a few key factors:
-
Steric Hindrance: The presence of a methyl group on the backbone nitrogen significantly increases steric bulk. This hindrance makes the coupling of the subsequent amino acid more difficult compared to standard peptide synthesis, leading to incomplete reactions and lower yields.[1][2]
-
Peptide Aggregation: N-methylated peptides, particularly those with hydrophobic residues, have a tendency to aggregate on the solid support.[3][4][5] This aggregation can block reactive sites, leading to poor solvation and incomplete deprotection and coupling steps.[3][4]
-
Inefficient Coupling Reagents: Standard coupling reagents used in solid-phase peptide synthesis (SPPS) may not be sufficiently reactive to overcome the steric hindrance of N-methylated amino acids, resulting in poor coupling efficiency.[6][7]
-
Side Reactions: Several side reactions can occur, further reducing the yield of the desired peptide. These include diketopiperazine formation, especially at the dipeptide stage, and fragmentation between consecutive N-methylamino acids during acidic cleavage from the resin.[7]
Q2: How can I improve the coupling efficiency when adding an amino acid to an N-methylated residue?
Improving coupling efficiency at sterically hindered N-methylated sites is crucial for a successful synthesis. Several strategies can be employed:
-
Utilize Stronger Coupling Reagents: For difficult couplings involving N-methylated amino acids, more reactive coupling reagents are often necessary.[7][8][9] Reagents such as PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated improved performance in these situations.[7][8][9] PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is another powerful option for particularly challenging couplings.[8]
-
Optimize Reaction Conditions: Increasing the coupling time and/or temperature can help drive the reaction to completion. Microwave-assisted synthesis has also been shown to significantly accelerate and improve the efficiency of difficult coupling steps.[10][11]
-
Solvent Choice: Switching from the standard solvent, N,N-dimethylformamide (DMF), to N-Methyl-2-pyrrolidone (NMP) can enhance the solvation of the growing peptide chain and improve reaction kinetics.[3][5] The addition of chaotropic salts like LiCl can also help to disrupt secondary structures and reduce aggregation.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in N-methylated peptide synthesis.
Problem 1: Low Coupling Efficiency After an N-Methylated Residue
Symptoms:
-
Kaiser test or other ninhydrin-based tests remain positive after the coupling step, indicating unreacted free amines.[3][12]
-
HPLC-MS analysis of the crude product shows a significant peak corresponding to the truncated peptide sequence.[3]
Troubleshooting Workflow:
References
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. athenaeum.uiw.edu [athenaeum.uiw.edu]
Technical Support Center: N-Methyl-DL-alanine Reaction Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts in N-Methyl-DL-alanine reactions using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the chemical synthesis of N-Methyl-DL-alanine and their expected mass-to-charge ratios (m/z)?
When synthesizing N-Methyl-DL-alanine, several byproducts can form depending on the specific method used. Identifying these byproducts by their mass-to-charge ratio (m/z) in a mass spectrum is a critical step in reaction monitoring and purification.
Common chemical synthesis routes include the N-methylation of alanine, often involving protecting groups, or the reaction of α-bromopropionic acid with methylamine.[1][2] A primary concern in N-methylation is over-methylation, leading to the formation of di-methylated species.[1]
Below is a table summarizing potential byproducts and their expected m/z values for common adducts seen in electrospray ionization (ESI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ | Notes |
| N-Methyl-DL-alanine | C₄H₉NO₂ | 103.12 | 104.07 | 126.05 | Desired Product.[3][4] |
| DL-Alanine | C₃H₇NO₂ | 89.09 | 90.05 | 112.04 | Unreacted starting material.[1] |
| Di-N-methyl-DL-alanine | C₅H₁₁NO₂ | 117.15 | 118.09 | 140.07 | Over-methylation byproduct.[1] |
| α-bromopropionic acid | C₃H₅BrO₂ | 151.97 / 153.97 | 152.98 / 154.98 | 174.96 / 176.96 | Starting material in some synthesis routes (Note the isotopic pattern for Bromine).[2] |
Q2: I am seeing unexpected peaks in my mass spectrum. How can I approach their identification?
Observing unexpected peaks is a common challenge in reaction analysis. A systematic approach can help identify the source of these signals, which could be byproducts, contaminants, or instrument noise.[5][6]
Troubleshooting Steps for Unexpected Peaks:
-
Verify Instrument Performance: Run a standard or calibration solution to ensure the mass spectrometer is properly calibrated and performing as expected. Inaccurate mass measurements can be a sign of calibration drift.[6][7]
-
Analyze the Blank: Inject a solvent blank that has undergone the same preparation steps as your sample. This helps identify peaks originating from solvents, tubes, or system contamination.[7]
-
Check for Common Contaminants: Compare the m/z values of unknown peaks against lists of common laboratory contaminants (e.g., plasticizers, slip agents from tubes, solvent adducts).
-
Propose Plausible Structures: Based on your reaction scheme (reactants, reagents, catalysts, and solvents), hypothesize potential side reactions. Calculate the exact masses for these hypothetical byproducts and compare them to your observed m/z values.
-
Utilize Isotopic Patterns: If your reagents contain elements with distinct isotopic distributions (e.g., Chlorine, Bromine), check if the unexpected peaks exhibit the correct isotopic pattern.
-
Perform MS/MS Fragmentation: Isolate the precursor ion of the unexpected peak and fragment it. The resulting product ion spectrum can provide structural clues to help identify the molecule.
Below is a logical workflow to guide the identification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing N-Methylated Amino Acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, resulting in significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling one N-methylated amino acid onto another.[1] The reduced nucleophilicity of the N-methylated amine requires the use of more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to ensure complete incorporation.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1][3] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][2][4]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring coupling to secondary amines like N-methylated amino acids because it does not produce the characteristic blue color.[2][3] The bromophenol blue test is a more suitable alternative.[2][3] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2][3]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagent after the initial coupling reaction.[1][3] This strategy is often employed to drive sterically hindered reactions to completion and is particularly useful when incorporating N-methylated amino acids.[1][3]
Q5: My HPLC analysis of an N-methylated peptide shows multiple peaks. What could be the cause?
A5: N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles. This is typically due to the slow interconversion between the cis and trans isomers of the amide bond involving the N-methylated amino acid.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield / Slow Reaction Time | Ineffective coupling reagent for sterically hindered N-methylated amino acids.[1] | Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[1][3] |
| Insufficient activation or reaction time due to steric hindrance.[3] | Increase the reaction time to 4-6 hours or even overnight.[3] Perform a double or triple coupling to drive the reaction to completion.[1][3] Consider using microwave-assisted coupling to reduce reaction times.[5] | |
| Deletion Sequences in Final Peptide | Incomplete coupling reactions.[1] | Utilize a more potent coupling reagent and/or perform multiple couplings.[1] Monitor coupling completion with the bromophenol blue test to ensure the reaction has gone to completion before proceeding.[1][2] |
| Racemization | The activation of the carboxylic acid can lead to a loss of stereochemical integrity.[1] | Employ a stepwise coupling strategy and use additives like HOAt to suppress racemization.[1][6] For HATU/DIPEA activation, keep preactivation times to a minimum.[1] Using a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine can also reduce racemization.[3][7] |
| Diketopiperazine (DKP) Formation | This is a common side reaction in Fmoc-SPPS, especially with N-alkylated peptides at the dipeptide stage.[1][8] | Using a 2-chlorotrityl chloride resin can help to reduce DKP formation.[1][8] Another strategy is to introduce the second and third amino acids as a pre-formed dipeptide.[8] |
| Fragmentation | Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][4] | Optimize the cleavage time to minimize this side reaction.[1][4] |
Experimental Protocols
Protocol 1: General Coupling of Fmoc-N-Methylated Amino Acid using HATU
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[3]
-
Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9-4 equivalents of HATU in DMF or NMP. Add 8 equivalents of a base such as diisopropylethylamine (DIPEA).[1][2]
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period (e.g., 1-4 hours) compared to standard couplings.[1] For particularly difficult couplings, this time can be extended.[3]
-
Monitoring Coupling Completion: Use the bromophenol blue test to check for the presence of unreacted secondary amines.[1][2]
-
Washing: After a complete coupling, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[3]
-
Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 2-5 with fresh reagents.[1][3]
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
This test is used to monitor the completion of the coupling reaction to a secondary amine.[2]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2]
-
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol.[2]
-
Add a few drops of the bromophenol blue test solution to the resin sample.
-
Observe the color of the beads and the solution.
-
Reagent Comparison for N-Methylated Amino Acid Coupling
| Coupling Reagent | Reagent Type | General Effectiveness for N-Methylated AA | Notes |
| HBTU, HCTU | Uronium/Aminium | Less Effective | Often result in low yields and incomplete couplings.[1][2] |
| HATU | Uronium/Aminium | Highly Effective | A recommended reagent for difficult couplings, including N-methylated amino acids.[1][2][3] |
| PyAOP | Phosphonium | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings.[1][4][6] |
| PyBOP/HOAt | Phosphonium | Highly Effective | The addition of HOAt enhances the coupling efficiency.[1][2][4] |
| BOP-Cl | Phosphonium | Effective | Can be useful for couplings of N-methylated amino acids.[2][9] |
| PyBroP | Phosphonium | Effective | A bromophosphonium reagent used for challenging couplings.[2][7] |
| DIC/HOBt | Carbodiimide | Less Effective | A classic reagent combination that may be less effective for severely hindered couplings.[3] |
Visualized Workflows and Logic
Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.
Caption: Decision tree for optimizing coupling conditions for N-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
N-Methyl-DL-alanine stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Methyl-DL-alanine under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-Methyl-DL-alanine?
A1: To ensure the long-term stability of solid N-Methyl-DL-alanine, it is recommended to store it in a cool, dark environment under an inert atmosphere.[1] This minimizes the potential for degradation due to light exposure and oxidation. Proper storage conditions are crucial for maintaining its chemical and physical properties.[2]
Q2: How should I store solutions of N-Methyl-DL-alanine?
A2: For short-term storage, solutions of N-Methyl-DL-alanine should be kept at 2-8°C.[1] For long-term preservation, it is advisable to aliquot the solution into smaller volumes and store them frozen at -20°C or -80°C.[1] This practice helps to avoid degradation that can be caused by repeated freeze-thaw cycles.[1]
Q3: I've noticed a color change in my N-Methyl-DL-alanine solution. What is the likely cause?
A3: A change in the color of your N-Methyl-DL-alanine solution may be an indication of chemical degradation.[1] This can result from oxidation or a reaction with other components present in the solution. It is recommended to use freshly prepared solutions with high-purity solvents and reagents to minimize this issue.[1]
Q4: My experimental results have become inconsistent when using an older stock solution of N-Methyl-DL-alanine. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes are a potential sign of compound degradation.[1] Over time, N-Methyl-DL-alanine in a solution can degrade, leading to a reduced effective concentration and the formation of interfering byproducts. For sensitive experiments, the use of freshly prepared solutions is always recommended to ensure reproducibility and accuracy.[1]
Q5: What are the potential degradation pathways for N-Methyl-DL-alanine in a solution?
A5: While specific degradation pathways for N-Methyl-DL-alanine are not extensively documented in publicly available literature, potential degradation routes for amino acids in solution include oxidation, particularly in the presence of metal ions, and racemization under extreme pH or temperature conditions.[1] In the context of peptide synthesis, cyclization to form diketopiperazines can also occur, especially at the N-terminus.[1]
Troubleshooting Guides
Issue: Inconsistent Experimental Results
If you are experiencing variability in your experimental results, it is crucial to determine if the stability of your N-Methyl-DL-alanine solution is a contributing factor. The following workflow can help you troubleshoot this issue.
Quantitative Stability Data
At present, there is a lack of comprehensive, publicly available quantitative data on the stability of N-Methyl-DL-alanine in various solutions. Researchers are encouraged to perform their own stability studies tailored to their specific experimental conditions. The following table provides a template for recording such stability data.
| Storage Condition | Time Point (Days) | Concentration (mg/mL) | % Degradation | Observations |
| -80°C | 0 | |||
| 7 | ||||
| 30 | ||||
| 90 | ||||
| -20°C | 0 | |||
| 7 | ||||
| 30 | ||||
| 90 | ||||
| 2-8°C | 0 | |||
| 7 | ||||
| 14 | ||||
| 30 | ||||
| Room Temperature | 0 | |||
| 1 | ||||
| 3 | ||||
| 7 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of N-Methyl-DL-alanine.
Methodology:
-
Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.[1]
-
Run a gradient from 5% to 95% B over 20 minutes to determine the elution time of the parent compound and any degradation products. Optimize the gradient to achieve good resolution.[1]
-
-
Detection:
-
N-Methyl-DL-alanine lacks a strong chromophore, so derivatization may be necessary for UV detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[1]
-
Alternatively, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used for detection.[1]
-
-
Forced Degradation Study:
-
Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system.[1]
-
Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.[1]
Protocol 2: Monitoring N-Methyl-DL-alanine Stability in a Formulation
Methodology:
-
Prepare the N-Methyl-DL-alanine formulation at the desired concentration.[1]
-
Divide the formulation into aliquots and store them under the intended storage conditions (e.g., 4°C, 25°C, 40°C).[1]
-
At specified time points (e.g., day 0, day 7, day 14, day 30), remove an aliquot from each storage condition.[1]
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of N-Methyl-DL-alanine remaining.[1]
-
Calculate the percentage of degradation over time for each condition.[1]
References
Technical Support Center: Synthesis of N-Methylated Peptides
Welcome to the technical support center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of these complex molecules. N-methylation of peptides is a valuable strategy to enhance their metabolic stability, membrane permeability, and conformational rigidity. However, it also introduces significant synthetic hurdles. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smoother synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-methylated peptides, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The N-methyl group sterically hinders the nitrogen atom, reducing its nucleophilicity and making peptide bond formation difficult.[1] 2. Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the reduced reactivity.[1] 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access. | 1. Use Potent Coupling Reagents: Employ highly efficient coupling reagents such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[2][3] 2. Optimize Reaction Conditions: Increase coupling times (e.g., 4-6 hours or overnight) and/or perform the reaction at a higher temperature. Microwave-assisted synthesis can also significantly improve coupling efficiency.[3][4] 3. Perform Double Coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[3] 4. Improve Solvation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture to enhance the solvation of the peptide chain.[5] 5. Cap Unreacted Amines: After the coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3] |
| Low Crude Purity and/or Yield | 1. Incomplete Coupling: As mentioned above, this is a primary cause, leading to a mixture of the desired peptide and deletion sequences.[1] 2. Side Reactions: The synthesis conditions can promote various side reactions. 3. Premature Cleavage: Loss of the peptide from the resin can occur, especially with acid-sensitive linkers. | 1. Address Coupling Inefficiency: Implement the solutions described above for low coupling efficiency. 2. Minimize Side Reactions: Follow the specific recommendations for preventing common side reactions outlined in the FAQ section below. 3. Choose an Appropriate Resin/Linker: Select a resin and linker combination that is stable under the synthesis conditions. |
| Presence of Deletion Sequences | 1. Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, preventing the subsequent amino acid from coupling. 2. Incomplete Coupling: Failure to couple the incoming amino acid leads to a peptide chain missing that residue. | 1. Optimize Deprotection: Increase the deprotection time or use a stronger base solution (e.g., DBU in the piperidine (B6355638) solution) if aggregation is suspected.[6] 2. Ensure Complete Coupling: Utilize the strategies mentioned for improving coupling efficiency. 3. Monitor Reactions: Use a qualitative test like the bromophenol blue test to monitor the completeness of the coupling reaction, as the Kaiser test is not reliable for secondary amines. |
| Epimerization/Racemization | 1. Base-Mediated Racemization: The use of strong bases during coupling can lead to the loss of stereochemical integrity of the activated amino acid.[3][7] 2. Prolonged Activation: Longer activation times required for N-methylated amino acids can increase the risk of racemization.[3] | 1. Use a Hindered Base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] 2. Optimize Coupling Reagent: HATU is known to be effective in minimizing epimerization compared to HBTU.[3] 3. Control Temperature: Perform sensitive couplings at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[3] |
| Difficult Purification | 1. Co-elution of Impurities: Deletion sequences and other side products may have similar retention times to the desired peptide in reverse-phase HPLC. 2. Presence of Conformational Isomers: N-methylated peptides can exist as multiple conformers that may resolve into separate peaks on HPLC, complicating purification.[2][8] | 1. Optimize HPLC Conditions: Adjust the gradient, flow rate, and temperature of the HPLC method to improve the separation of the target peptide from impurities. 2. Analyze Fractions Carefully: Collect and analyze all major peaks by mass spectrometry to identify the correct product, as conformational isomers will have the same mass. 3. Consider Alternative Purification Techniques: If reverse-phase HPLC is insufficient, other methods like ion-exchange chromatography may be explored. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides more challenging than that of standard peptides?
The primary challenge lies in the reduced nucleophilicity and increased steric hindrance of the N-methylated amino group.[1] This makes the formation of the peptide bond significantly more difficult, often resulting in lower coupling efficiencies, which in turn leads to lower yields and purity of the final product.[1] Specialized, more potent coupling reagents and optimized reaction conditions are typically required to achieve satisfactory results.[1]
Q2: What are the most common side reactions during the synthesis of N-methylated peptides and how can they be minimized?
-
Aspartimide Formation: This occurs when an aspartic acid residue is present in the sequence, particularly when followed by a small amino acid like glycine. The backbone amide nitrogen can attack the side-chain carboxyl group, forming a cyclic imide. This can be minimized by using bulky protecting groups on the aspartic acid side chain or by employing milder deprotection conditions.[9][10]
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially with proline as the penultimate C-terminal residue. The N-terminal amine of the dipeptidyl-resin attacks the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[2][5] To minimize DKP formation, it is advisable to use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) and to couple the third amino acid as quickly as possible after the deprotection of the second.
-
Fragmentation: Cleavage of the peptide backbone can occur, especially between two consecutive N-methylated amino acids, during the final trifluoroacetic acid (TFA) cleavage from the resin.[2][11] Optimizing the cleavage time can help to reduce this side reaction.[2]
-
Racemization: The loss of stereochemical integrity can occur, particularly during the activation and coupling of the amino acid. This is a greater risk with N-methylated amino acids due to the often harsher conditions required for coupling. Using hindered bases and efficient coupling reagents can help suppress racemization.[3][7]
Q3: Which coupling reagents are most effective for N-methylated amino acids?
Uronium/aminium-based reagents like HATU and HCTU, and phosphonium-based reagents like PyAOP and PyBOP (often used with an additive like HOAt), are generally the most effective for coupling sterically hindered N-methylated amino acids.[2][3] These reagents form highly reactive esters that can overcome the low nucleophilicity of the N-methylated amine.
Q4: How can I monitor the progress of a coupling reaction involving an N-methylated amino acid?
The standard Kaiser test, which detects primary amines, is not suitable for monitoring the coupling to an N-methylated amino acid (a secondary amine) as it will give a false negative result. The bromophenol blue test is a reliable alternative for detecting the presence of unreacted secondary amines on the resin.
Q5: What is the best way to purify a crude N-methylated peptide?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying N-methylated peptides.[12] Due to their increased hydrophobicity from the methyl groups, these peptides often exhibit longer retention times compared to their non-methylated counterparts.[13] It is important to carefully analyze all peaks by mass spectrometry, as the presence of conformational isomers can lead to multiple peaks with the same mass.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptides
| Coupling Reagent | Class | Relative Efficiency for N-Methylated Residues | Notes on Racemization |
| HATU | Uronium/Aminium | Very High | Low; generally considered superior to HBTU in minimizing epimerization.[3] |
| HCTU | Uronium/Aminium | High | Low to Medium |
| PyAOP | Phosphonium | Very High | Low; particularly effective for coupling N-methylated amino acids.[14] |
| PyBOP | Phosphonium | High | Medium; may be less efficient than PyAOP for N-methylated residues. |
| DCC/HOBt | Carbodiimide | Low to Medium | Higher risk of racemization compared to uronium/phosphonium reagents. |
This table provides a general comparison. The optimal reagent may vary depending on the specific amino acid sequence.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids
This protocol is based on the Biron-Kessler method for on-resin N-methylation.[15]
-
Loading of the Fmoc-amino acid onto 2-chlorotrityl chloride (2-CTC) resin:
-
Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM).
-
Dissolve 3 equivalents of the Fmoc-amino acid in a minimal amount of anhydrous DCM.
-
Add the amino acid solution to the resin, followed by 9 equivalents of DIPEA.
-
Stir the mixture for 2 hours at room temperature.
-
Wash the resin with DCM and methanol, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Sulfonylation:
-
Dissolve 3 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 5 equivalents of collidine in NMP.
-
Add the solution to the resin and shake for 1-2 hours.
-
Wash the resin with NMP and DCM.
-
-
Methylation:
-
Dissolve 3.75 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl iodide in NMP.
-
Add the solution to the resin and shake for 30 minutes. Repeat this step.
-
Wash the resin with NMP and DCM.
-
-
Desulfonylation:
-
Prepare a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in NMP.
-
Add the solution to the resin and shake for 30 minutes. Repeat this step.
-
Wash the resin with NMP and DCM.
-
-
Fmoc Protection:
-
Dissolve 3 equivalents of Fmoc-OSu and 5 equivalents of DIPEA in a DCM/NMP mixture.
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with NMP and DCM.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% TFA in DCM.[15]
-
Collect the filtrate and neutralize with a base (e.g., pyridine).
-
Purify the product by flash chromatography.
-
Protocol 2: Coupling of an Fmoc-N-Methylated Amino Acid during SPPS
This protocol outlines a general procedure using HATU as the coupling reagent.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-3 minutes.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature.[3]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform the bromophenol blue test to check for reaction completion.
-
If the coupling is incomplete, consider a second coupling (repeat step 2).
-
Once the coupling is complete, wash the resin thoroughly with DMF.
-
Protocol 3: RP-HPLC Purification of a Crude N-Methylated Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Use a C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
-
Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized for each specific peptide.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yield and purity in N-methylated peptide synthesis.
Caption: Key challenges and their interrelationships in the synthesis of N-methylated peptides.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. lifetein.com [lifetein.com]
- 14. peptide.com [peptide.com]
- 15. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Methyl-DL-alanine vs. N-Methyl-L-alanine: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for elucidating biological mechanisms and advancing therapeutic design. This guide provides a comprehensive comparison of the biological activities of N-Methyl-DL-alanine and N-Methyl-L-alanine, focusing on available experimental data, detailed methodologies, and relevant signaling pathways.
While both N-Methyl-L-alanine and N-Methyl-DL-alanine are non-proteinogenic amino acids utilized in peptide synthesis and neuroscience research, their biological activities can differ significantly due to the principles of stereochemistry.[1][2] N-Methyl-L-alanine is the levorotatory (L) enantiomer, the form typically recognized by biological systems. N-Methyl-DL-alanine is a racemic mixture, containing equal amounts of the L-enantiomer and the dextrorotatory (D) enantiomer. The presence of the D-enantiomer in the racemic mixture can lead to different pharmacological profiles compared to the pure L-enantiomer, as biological targets such as receptors and enzymes are often highly stereoselective.
Direct comparative studies on the biological activity of N-Methyl-DL-alanine as a standalone molecule are limited in the scientific literature.[3] However, the biological effects of N-Methyl-L-alanine have been characterized, particularly when incorporated into peptide analogs. A notable example is the investigation of an angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II, which provides valuable insight into how N-methylation of the L-alanine residue impacts biological function in both in vitro and in vivo settings.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative biological activity data for the angiotensin II analog containing N-Methyl-L-alanine. This data highlights the differential activity of the modified peptide in isolated versus whole-organism systems.
| Parameter | In Vitro (Isolated Rat Uterus) | In Vivo (Rat Pressor Assay) |
| Biological Activity | Antagonist Activity | Agonist (Pressor) Activity |
| Quantitative Metric | pA2 Value: 8.2 | 0.9% of Angiotensin II Activity |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, the following sections detail the experimental protocols for the key assays cited.
In Vitro Isolated Rat Uterus Assay
Objective: To determine the antagonist potency (pA2 value) of [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II on the angiotensin II receptor in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: A segment of the rat uterus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (Angiotensin II) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist ([Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II) for a predetermined period.
-
Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for Angiotensin II is generated.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value.
In Vivo Rat Pressor Assay
Objective: To determine the agonistic (pressor) activity of [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II in a living organism.
Methodology:
-
Animal Preparation: A rat is anesthetized, and its arterial blood pressure is continuously monitored via a catheter inserted into a major artery (e.g., carotid or femoral artery).
-
Drug Administration: The test compound ([Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II) is administered intravenously at various doses.
-
Blood Pressure Measurement: The change in mean arterial pressure from the baseline is recorded for each dose.
-
Comparison to Standard: The pressor response is compared to the response elicited by known doses of the standard agonist, Angiotensin II.
-
Data Analysis: The activity of the test compound is expressed as a percentage of the maximal pressor response produced by Angiotensin II.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for the Angiotensin II receptor and the workflows for the described in vitro and in vivo experiments.
Caption: Hypothesized Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Workflow for the in vitro isolated rat uterus assay.
Caption: Workflow for the in vivo rat pressor assay.
References
A Comparative Guide to H-N-Me-DL-Ala-OH and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Discovery
In the realm of peptide therapeutics, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for enhancing the pharmacological properties of drug candidates. These specialized building blocks offer a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This guide provides an objective comparison of H-N-Me-DL-Ala-OH (N-methyl-DL-alanine) with two other widely utilized NPAAs: α-aminoisobutyric acid (Aib) and β-alanine. The following sections present a data-driven analysis of their respective impacts on peptide stability, permeability, and conformation, supplemented with detailed experimental protocols for key assays.
Introduction to Non-Proteinogenic Amino Acid Modifications
This compound is a derivative of the amino acid alanine (B10760859), characterized by a methyl group on the amide nitrogen. This N-methylation significantly alters the physicochemical properties of the peptide backbone.[1][2] Similarly, Aib, with its gem-dimethyl group on the α-carbon, and β-alanine, with its amino group shifted to the β-carbon, introduce unique structural and functional changes.[3][4] These modifications are instrumental in tuning the performance of peptide-based drugs.[5][6][7]
Comparative Analysis of Performance Metrics
The choice of NPAA for peptide modification is dictated by the desired therapeutic profile. This section compares the effects of N-methyl-alanine, Aib, and β-alanine on three critical performance parameters: proteolytic stability, cell permeability, and conformational properties.
Proteolytic Stability
A primary challenge in peptide drug development is their rapid degradation by proteases in the body. NPAAs can confer significant resistance to enzymatic cleavage.
-
This compound (N-methylation): The methyl group on the amide nitrogen sterically hinders the approach of proteases, disrupting the hydrogen bonding necessary for enzyme recognition and cleavage. This modification has been shown to dramatically increase the in vivo half-life of peptides.[8]
-
α-Aminoisobutyric Acid (Aib): The α,α-disubstituted nature of Aib provides substantial steric hindrance, effectively shielding the peptide backbone from proteolytic enzymes.[9]
-
β-Alanine: Peptides incorporating β-amino acids, known as β-peptides, are generally not recognized by proteases that have evolved to cleave α-peptide bonds, leading to enhanced stability.[10][11]
Table 1: Representative Data on Proteolytic Stability of Modified Peptides
| Peptide Sequence | Modification | Assay Conditions | Half-life (t½) | Reference |
| cyclo(-PFwKTF-) | Tri-N-methylated | Rat intestinal homogenate | > 240 min | [12] |
| Ac-(Phe)4-CONH2 | N-methylated analogs | Not specified | Enhanced stability | [13] |
| Thymine-based nucleo-heptapeptide | One Aib residue | Murine serum | Significantly increased resistance | [9] |
| Thymine-based nucleo-heptapeptide | Four Aib residues | Murine serum | Substantially unaffected | [9] |
| α,β-peptide 4 | β-amino acid incorporation | Trypsin or chymotrypsin | No proteolysis after 36 h | [14] |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence, position of modification, and assay conditions significantly influence the outcome.
Cell Permeability and Oral Bioavailability
Improving the ability of a peptide to cross cell membranes is crucial for developing orally administered drugs.
-
This compound (N-methylation): By replacing an N-H bond with an N-CH3 group, N-methylation reduces the hydrogen bond donor capacity of the amide bond. This can decrease the desolvation penalty for membrane permeation, thereby improving cell permeability and oral bioavailability.[15][16]
-
α-Aminoisobutyric Acid (Aib): The conformational constraints imposed by Aib can favor structures that shield polar groups from the nonpolar membrane interior, which can indirectly enhance permeability.
-
β-Alanine: The increased flexibility of the peptide backbone with β-amino acids can, in some cases, facilitate the adoption of conformations amenable to membrane transport.
Table 2: Representative Data on Cell Permeability of Modified Peptides
| Peptide Sequence | Modification | Assay System | Apparent Permeability (Papp) (cm/s) | Reference |
| cyclo(-PFwKTF-) | Tri-N-methylated | Caco-2 cells | - | Resulted in 10% oral bioavailability in rats[12] |
| Ac-(Phe)4-CONH2 | N-methylated analogs | PAMPA | Improved permeability | [13] |
| Cyclic Peptide Library | Amide-to-ester substitution (depsipeptides) vs. N-methylation | PAMPA | Depsipeptides showed higher permeability than N-methylated peptides | [17] |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence, position of modification, and assay conditions significantly influence the outcome.
Conformational Effects
The biological activity of a peptide is intimately linked to its three-dimensional structure. NPAAs are powerful tools for influencing peptide conformation.
-
This compound (N-methylation): N-methylation restricts the rotation around the Cα-C bond and can favor specific backbone dihedral angles. It can disrupt β-sheet formation and, in some contexts, promote turn or helical structures.[8]
-
α-Aminoisobutyric Acid (Aib): Aib is a strong helix inducer due to the Thorpe-Ingold effect of its gem-dimethyl group. It severely restricts the available conformational space, predisposing the peptide to form α-helices or 3(10)-helices.[4][18][19]
-
β-Alanine: The additional carbon in the backbone of β-amino acids leads to the formation of novel secondary structures, such as various types of helices (10-, 12-, 14-helix) and sheets, that are distinct from those of α-peptides.[10][11][20]
Table 3: Conformational Propensities of Modified Peptides
| Modification | Preferred Conformation(s) | Method of Analysis | Reference |
| N-methylation (poly-NMeAla) | Helical structure without hydrogen bonds; β-strand in solvent | Quantum mechanics and molecular dynamics | [8] |
| α-Aminoisobutyric acid (Aib) | α-helix, 3(10)-helix | X-ray diffraction, NMR, CD spectroscopy | [4][18][19] |
| β-Alanine | 10/12-helix (intrinsically most stable), 14-helix, 12-helix, 10-helix | Quantum mechanics and molecular dynamics | [11] |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. The specific peptide sequence and experimental conditions significantly influence the observed conformation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, this section provides detailed methodologies for the key experiments cited.
Proteolytic Stability Assay in Human Serum
Objective: To determine the half-life of a modified peptide in human serum.
Materials:
-
Test peptide and control peptide
-
Human serum (pooled)
-
Trichloroacetic acid (TCA) or Acetonitrile (ACN)
-
Phosphate-buffered saline (PBS)
-
Thermomixer or incubating water bath
-
Centrifuge
-
RP-HPLC system with a C18 column
-
LC-MS system for metabolite identification (optional)
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: Pre-warm the human serum to 37°C. Add the peptide stock solution to the serum to achieve a final concentration of approximately 50-100 µM.
-
Time Points: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold ACN or an equal volume of 10% TCA to the aliquot. Vortex thoroughly and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a modified peptide using the Caco-2 cell line as an in vitro model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test peptide and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like mannitol)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS. Add fresh HBSS to the basolateral (receiver) chamber and the test peptide solution (in HBSS) to the apical (donor) chamber.
-
Transport Experiment (Apical to Basolateral): At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS. At the end of the experiment, take a sample from the apical chamber.
-
Transport Experiment (Basolateral to Apical - for efflux): To determine if the peptide is a substrate for efflux transporters, perform the experiment in the reverse direction, adding the peptide to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of a modified peptide in solution.
Materials:
-
Test peptide
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of 0.1-0.2 mg/mL. The buffer must be free of interfering substances that absorb in the far-UV region.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations (to improve signal-to-noise).
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * M) / (10 * l * c) where θ is the observed ellipticity in degrees, M is the mean residue weight of the peptide, l is the path length in cm, and c is the peptide concentration in g/mL.
-
Structure Analysis: Analyze the shape of the final spectrum to determine the predominant secondary structures.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these non-proteinogenic amino acids.
Caption: A generalized workflow for the design, synthesis, and comparative analysis of peptides modified with non-proteinogenic amino acids.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for peptide therapeutics.
Caption: Conceptual comparison of the structural impact of N-methylation, α,α-disubstitution, and β-amino acid incorporation relative to a standard α-amino acid.
Conclusion
The strategic incorporation of non-proteinogenic amino acids like this compound, α-aminoisobutyric acid, and β-alanine is a powerful approach in modern peptide drug design. Each modification offers a distinct set of advantages for enhancing the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. N-methylation is particularly effective at improving both stability and permeability. Aib is an exceptional tool for enforcing helical conformations and bolstering stability. β-Alanine provides a route to novel peptide structures with high resistance to proteolysis. The selection of a specific NPAA should be guided by the desired therapeutic outcome and a thorough understanding of its structural and functional consequences, as elucidated through the experimental protocols detailed in this guide. While direct comparative data remains sparse, the principles and methodologies outlined here provide a robust framework for the rational design and evaluation of next-generation peptide drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]
- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 11. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 16. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. α,β hybrid peptides: A polypeptide helix with a central segment containing two consecutive β-amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: N-Methyl-DL-alanine Fortifies Peptide Stability
A comparative analysis of N-Methyl-DL-alanine in preventing proteolytic degradation showcases its potential in extending the half-life of peptide-based drugs, a critical factor for their therapeutic efficacy.
In the landscape of drug development, peptides represent a promising class of therapeutics due to their high specificity and low toxicity. However, their inherent instability, primarily due to rapid enzymatic degradation in the body, poses a significant hurdle to their clinical application. To address this challenge, researchers are continuously exploring chemical modifications to enhance peptide stability. Among these, N-methylation, and specifically the incorporation of N-Methyl-DL-alanine, has emerged as a robust strategy to protect peptides from proteolytic cleavage.[1][2][3] This guide provides a comparative overview of peptide stability conferred by N-Methyl-DL-alanine, supported by experimental data and detailed protocols for researchers and drug developers.
Comparative Stability Analysis
The introduction of a methyl group to the amide nitrogen of the peptide backbone, a modification known as N-methylation, sterically hinders the approach of proteases, thereby preventing the cleavage of the peptide bond.[2][4] This structural alteration has been shown to significantly increase the metabolic stability and half-life of peptides.[5][6]
One study quantitatively demonstrates the impact of N-methyl-l-alanine on peptide stability. A cyclic peptide, SUPR4B1W, containing N-methyl-l-alanine exhibited a half-life of approximately 110 minutes when exposed to proteinase-K.[7] In contrast, a linear version of the same peptide had a nearly two-fold reduction in stability, with a half-life of 57 minutes.[7] More dramatically, the substitution of N-methyl-l-alanine with a standard alanine (B10760859) residue in the cyclic peptide resulted in a drastic reduction of the half-life to just 6 minutes.[7]
| Peptide Variant | Modification | Half-life (in proteinase-K) |
| Cyclic SUPR4B1W | N-methyl-l-alanine, Cyclization | ~110 minutes |
| Linear SUPR4B1W | N-methyl-l-alanine | 57 minutes |
| Cyclic SUPR4B1W (Ala substitution) | Cyclization | 6 minutes |
Table 1: Comparison of the half-life of peptide variants demonstrating the stabilizing effect of N-methyl-l-alanine and cyclization. Data sourced from a study on protease stability of SUPR4B1W.[7]
This data clearly illustrates that while cyclization contributes to stability, the presence of N-methyl-l-alanine is a critical determinant in protecting the peptide from enzymatic degradation.
Visualizing Peptide Stabilization Strategies
To better understand the mechanisms of peptide stabilization, the following diagram illustrates various chemical modification strategies employed to enhance peptide stability.
Figure 1: Strategies to enhance peptide stability.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the stability of a peptide, such as one modified with N-Methyl-DL-alanine, in human plasma. The method involves incubation of the peptide in plasma, followed by protein precipitation and analysis of the remaining peptide concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials
-
Test peptide (e.g., with and without N-Methyl-DL-alanine)
-
Human plasma (anticoagulated, e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC system with a C18 column
Procedure
-
Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a low-bind microcentrifuge tube, dilute the peptide stock solution with pre-warmed plasma to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the plasma and before incubation.
-
-
Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a protein precipitating agent. A common method is to add 2-3 volumes of cold acetonitrile.[8][9] Using organic solvents for precipitation has been found to be more suitable for preserving peptides for analysis compared to strong acids.[8][9]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC). A typical mobile phase system consists of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm, depending on the peptide sequence).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the peptide stability assay.
Figure 2: Workflow for peptide stability assay.
Conclusion
The incorporation of N-Methyl-DL-alanine is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The provided experimental data underscores the significant increase in peptide half-life achieved through this modification. By following standardized in vitro stability assays, researchers can systematically evaluate and validate the stability of their modified peptide candidates, a crucial step in the development of more robust and effective peptide-based drugs.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylated vs. Non-Methylated Peptides: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic properties of peptide-based therapeutics is a paramount challenge. N-methylation, a strategic modification of the peptide backbone, has emerged as a powerful tool to enhance the drug-like characteristics of these molecules. This guide provides a comprehensive comparative analysis of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of key processes.
N-methylation involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone. This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure and physicochemical properties, leading to significant improvements in metabolic stability, cell permeability, and, in some cases, receptor binding affinity and selectivity.[1][2]
Comparative Data Analysis
The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key performance parameters of peptides.
Proteolytic Stability
One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation by proteases. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network necessary for enzyme recognition and cleavage, thereby increasing the peptide's half-life in biological fluids.[1][3]
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |
| Peptide A | Unmodified | 15 minutes | - |
| Peptide A | N-methylated at P1 | 120 minutes | 8 |
| Peptide B | Unmodified | 35 minutes | - |
| Peptide B | N-methylated at P2 | > 240 minutes | > 6.8 |
| TA4 | Unmodified | ~40% remaining after 1h | - |
| TA4(3,7-NMePhe) | N-methylated | ~65% remaining after 1h | ~1.6 |
| C10:0-A2 | Unmodified | ~20% remaining after 1h | - |
| C10:0-A2(9-NMeLys) | N-methylated | ~50% remaining after 1h | ~2.5 |
Table 1: Comparative proteolytic stability of non-methylated and N-methylated peptides in human serum. Data is illustrative and compiled from representative studies.[1][3]
Membrane Permeability
N-methylation can significantly improve a peptide's ability to cross cell membranes. By replacing a hydrogen bond donor (the amide proton) with a methyl group, the desolvation penalty for entering the lipid bilayer of the cell membrane is reduced. This modification increases the lipophilicity of the peptide, which can lead to enhanced oral bioavailability.[4]
| Peptide | Number of N-methyl groups | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) |
| Model Peptide 1 | 0 | < 1 (low permeability) |
| Model Peptide 1 | 1 | 3.5 (moderate permeability) |
| Model Peptide 1 | 2 | 8.2 (high permeability) |
| Model Peptide 2 | 0 | 0.5 (low permeability) |
| Model Peptide 2 | 3 | 10.5 (high permeability) |
Table 2: Comparative Caco-2 cell permeability of non-methylated and N-methylated peptides. Papp values are indicative of intestinal permeability, with higher values suggesting better absorption.[5][6][7]
Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly context-dependent and position-specific. By constraining the peptide's conformation, N-methylation can either lock the peptide into a bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is unfavorable for receptor interaction, leading to reduced affinity.[1][8] A systematic N-methyl scan is often necessary to determine the optimal positions for methylation.
| Peptide Analog (Somatostatin Agonist) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) |
| DPhe⁵ series (unmodified) | - | 15.2 |
| DPhe⁵ series | D-Trp⁸ | 0.8 |
| DPhe⁵ series | Phe⁷ | > 1000 |
| DPhe⁵ series | Thr¹⁰ | > 1000 |
| Tyr⁵ series (unmodified) | - | 12.5 |
| Tyr⁵ series | Lys⁹ | 18.3 |
Table 3: Impact of N-methylation on the binding affinity of somatostatin (B550006) octapeptide agonists to the human somatostatin receptor subtype 5 (sst5).[1][8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol outlines the manual synthesis of N-methylated peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. On-resin N-methylation is a common strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Monitor the reaction using a ninhydrin (B49086) test. Wash the resin with DMF.
-
On-Resin N-Methylation: a. Sulfonylation: After coupling the amino acid to be methylated, treat the resin with o-NBS-Cl and collidine in NMP to protect the α-amino group. b. Methylation: Treat the resin with a methylating agent such as dimethyl sulfate or methyl iodide and a base like DBU. c. Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF to yield the N-methylated amine.
-
Repeat Cycles: Repeat steps 2, 3, and (if necessary) 4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[9][10]
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of peptides in the presence of proteases or in biological matrices like serum.
Materials:
-
N-methylated peptide and its non-methylated counterpart
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptides in the buffer to a final concentration of 1 mg/mL. Incubate the peptide solutions with an equal volume of human serum or protease solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 sample. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.[11][12]
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test peptides (N-methylated and non-methylated)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (receiver) side.
-
Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13][14][15][16]
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of N-methylated and non-methylated peptides.
Signaling Pathway: Somatostatin Receptor Activation
N-methylation of somatostatin analogs can modulate their binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Upon activation, SSTRs inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of somatostatin receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Battle of the Backbones: A Comparative Guide to N-Methyl-DL-alanine and D-alanine in Peptides
For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is relentless. Modifications to the peptide backbone are a cornerstone of this endeavor, with N-methylation and the incorporation of D-amino acids standing out as two of the most powerful strategies. This guide provides an objective comparison of the biological activities of peptides containing N-Methyl-DL-alanine versus those with D-alanine, supported by experimental data and detailed protocols to inform rational peptide design.
The substitution of a naturally occurring L-amino acid with either its mirror-image D-enantiomer or an N-methylated version can profoundly alter a peptide's therapeutic potential. D-alanine incorporation is a classic method to bolster a peptide's defenses against enzymatic degradation, as proteases are highly specific for L-amino acids.[1][2] On the other hand, N-methylation, the addition of a methyl group to the backbone amide nitrogen, not only enhances proteolytic stability but can also improve a peptide's ability to cross cell membranes.[3][4] The use of a racemic mixture, N-Methyl-DL-alanine, introduces an additional layer of complexity, creating diastereomeric peptides with potentially distinct biological profiles.
At a Glance: Quantitative Comparison of Modified Peptides
The following tables distill quantitative data from various studies to highlight the differential impacts of these two modifications. It is crucial to recognize that the precise effects are highly dependent on the specific peptide sequence and the location of the modification.
Table 1: Comparative Analysis of Physicochemical and Biological Properties
| Property | Peptide Containing D-Alanine | Peptide Containing N-Methyl-DL-alanine |
| Proteolytic Stability | Significantly Increased | Significantly Increased |
| Receptor Binding Affinity | Variable (can be increased, decreased, or unchanged) | Variable (can be increased, decreased, or unchanged) |
| Biological Activity | Variable (can be retained, altered, or lost) | Variable (can be retained, altered, or lost) |
| Immunogenicity | Potentially Lowered | Generally Low |
| Membrane Permeability | Generally Unchanged | Potentially Enhanced |
Table 2: Case Study: Antimicrobial and Hemolytic Activity of Modified Antimicrobial Peptides (AMPs)
This table is synthesized from a study on the antimicrobial peptide TA4 and the lipopeptide C10:0-A2, where L-amino acids were substituted with either D-amino acids or N-methylated amino acids. This provides a valuable, albeit indirect, comparison.
| Peptide/Lipopeptide Analog | Mean MIC (µM) vs. Gram (+) Bacteria | Mean MIC (µM) vs. Gram (-) Bacteria | HC50 (µM) |
| TA4 (Unmodified) | 12.5 | 50 | >400 |
| TA4(dK) (D-Lysine substitution) | 50 | 100 | >400 |
| TA4(3,7-NMePhe) (N-Methyl-Phenylalanine substitution) | 100 | 25 | >400 |
| C10:0-A2 (Unmodified) | 6.25 | 100 | ~350 |
| C10:0-A2(dK) (D-Lysine substitution) | 12.5 | 200 | >400 |
| C10:0-A2(6-NMeLys) (N-Methyl-Lysine substitution) | 12.5 | 50 | >400 |
| C10:0-A2(9-NMeLys) (N-Methyl-Lysine substitution) | 12.5 | 100 | ~350 |
| (Data synthesized from a study on antimicrobial peptides.[2]) |
Under the Hood: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of modified peptides.
Proteolytic Stability Assay
Objective: To quantify the resistance of modified peptides to enzymatic degradation.
Materials:
-
Peptide stock solutions (1 mg/mL in PBS)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Peptide solutions are incubated with the chosen protease at 37°C.
-
Aliquots are taken at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
The enzymatic reaction in each aliquot is immediately stopped by the addition of the quenching solution.
-
The samples are then analyzed by reverse-phase HPLC to quantify the remaining intact peptide.
-
The percentage of intact peptide is plotted against time to calculate the peptide's half-life.
Receptor Binding Assay
Objective: To measure the affinity of the modified peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
A radiolabeled or fluorescently labeled ligand known to bind the receptor
-
A range of concentrations of the modified peptides
-
Assay buffer
-
Filtration apparatus
Protocol:
-
The receptor-containing cell membranes are incubated with the labeled ligand in the presence of varying concentrations of the modified peptide.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free ligands are separated via filtration.
-
The amount of bound labeled ligand is quantified.
-
The data is used to generate a competition binding curve, from which the IC50 (the concentration of peptide that displaces 50% of the labeled ligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the modified peptides required to inhibit bacterial growth.
Materials:
-
Target bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Serial dilutions of the modified peptides
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Serial dilutions of the peptides are prepared in MHB in a 96-well plate.
-
A standardized suspension of the target bacteria is added to each well.
-
Control wells (bacteria without peptide and broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Visualizing the Impact: Signaling Pathways and Workflows
The structural changes induced by these modifications can have a significant impact on the downstream signaling pathways activated by the peptide.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Experimental workflow for comparing signaling profiles.
Strategic Implications for Drug Design
The choice between incorporating N-Methyl-DL-alanine and D-alanine is a critical decision in peptide drug design, contingent on the desired therapeutic outcome. If the primary goal is to enhance the metabolic stability of a peptide with known activity while aiming to preserve its native conformation, D-alanine substitution is a well-trodden and effective path. However, if the objective is to not only increase stability but also to potentially enhance cell permeability and explore novel receptor interactions, N-methylation offers a more versatile, albeit complex, avenue. The inherent creation of diastereomers with a racemic N-Methyl-DL-alanine building block necessitates careful separation and individual characterization but also presents an opportunity to discover unique pharmacological profiles. Ultimately, empirical evidence reigns supreme; the synthesis and rigorous biological evaluation of both modified analogs are essential to identify the superior candidate for any given therapeutic application.
References
Mass Spectrometric Differentiation of N-Methyl-DL-alanine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of N-Methyl-DL-alanine enantiomers is a critical analytical challenge in various fields, including pharmaceutical development, metabolomics, and neuroscience. The subtle structural difference between the D- and L-isomers necessitates sophisticated analytical techniques. This guide provides a comprehensive comparison of mass spectrometry-based methods for the chiral resolution of N-Methyl-DL-alanine, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The primary strategy for the mass spectrometric differentiation of N-Methyl-DL-alanine enantiomers involves chiral derivatization to form diastereomers, which can then be separated and quantified using liquid chromatography (LC) or ion mobility spectrometry (IMS) coupled with mass spectrometry. Direct enantioseparation on a chiral stationary phase without derivatization is also a viable, albeit less common, approach.
Key Performance Metrics
The following table summarizes the performance of different methods. It is important to note that while the principles are broadly applicable, specific quantitative data for N-Methyl-DL-alanine is not always available in the literature. In such cases, data for structurally similar amino acids are provided as a reference.
| Method | Derivatizing Agent | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | (S)-NIFE | L-BMAA | - | 0.005 µg/mL | 0.01 µg/mL | [1] |
| D-BMAA | - | 0.005 µg/mL | 0.01 µg/mL | [1] | ||
| IM-MS (TIMS) | FDAA | 19 Proteinogenic Amino Acids | N/A (Direct Infusion) | Down to 87.7 nM | - | [2][3] |
| IM-MS (TIMS) | (+)-FLEC | 17 Proteinogenic Amino Acids | N/A (Direct Infusion) | - | - | [4] |
Note: BMAA (β-N-methylamino-L-alanine) is a structural isomer of N-Methyl-alanine. The provided data serves as a useful reference for what can be achieved with this derivatization agent.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the most common approaches.
Chiral Derivatization with LC-MS/MS Analysis
This method relies on the formation of diastereomers that can be separated on a standard reversed-phase HPLC column.
a) Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA; Marfey's Reagent)
FDAA is a widely used chiral derivatizing agent that reacts with the primary or secondary amine of the amino acid.[5]
-
Sample Preparation: To 10 µL of a 10 mg/mL solution of N-Methyl-DL-alanine, add 10 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Derivatization Reaction: Add 50 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubation: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 10 µL of 2 M HCl.
-
LC-MS/MS Analysis: Dilute the sample with an appropriate solvent (e.g., methanol/water) and inject it into the LC-MS/MS system.
b) Derivatization with N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE)
(S)-NIFE is another effective chiral derivatizing reagent.[1]
-
Sample Preparation: Mix 12.5 µL of the sample with 12.5 µL of 0.2 M sodium tetraborate (B1243019) buffer.
-
Derivatization Reaction: Add 12.5 µL of (S)-NIFE solution (5 mg/mL in acetonitrile).
-
LC-MS/MS Analysis: The reaction is typically rapid and the mixture can be directly analyzed by LC-MS/MS.
LC-MS/MS Parameters (General):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the diastereomers.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the derivative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the derivatized N-Methyl-alanine) to a characteristic product ion.
Chiral Derivatization with Ion Mobility-Mass Spectrometry (IM-MS) Analysis
IM-MS adds another dimension of separation based on the size, shape, and charge of the ions, which can resolve diastereomers that are difficult to separate by chromatography alone.[2][3][4]
-
Derivatization: Follow the same derivatization protocols as for LC-MS/MS (e.g., with FDAA or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)).
-
Sample Infusion: The derivatized sample is diluted and infused directly into the mass spectrometer's ion source using a syringe pump.
-
IM-MS Parameters (General for TIMS - Trapped Ion Mobility Spectrometry):
-
Ionization: ESI in positive mode.
-
Ion Mobility Separation: Ions are trapped and separated in the TIMS funnel based on their collision cross-section (CCS). The separation is achieved by ramping the electric field.
-
Mass Analysis: A time-of-flight (TOF) mass analyzer is typically used to acquire the mass spectra of the mobility-separated ions.
-
Direct Analysis via Chiral Ligand Exchange Chromatography-MS
This method avoids derivatization by using a chiral stationary phase.
-
Sample Preparation: The sample containing N-Methyl-DL-alanine is diluted in the mobile phase.
-
LC-MS Parameters:
-
Column: A chiral column, such as a CHIROBIOTIC T2.
-
Mobile Phase: Typically a polar ionic or polar organic mobile phase containing a metal salt (e.g., copper (II) sulfate) that facilitates the chiral recognition on the stationary phase.
-
MS Detection: ESI-MS is used for detection and quantification.
-
Visualization of Analytical Workflows
LC-MS/MS Workflow for Chiral Derivatization
Caption: Workflow for the analysis of N-Methyl-DL-alanine enantiomers using chiral derivatization followed by LC-MS/MS.
IM-MS Workflow for Chiral Derivatization
Caption: Workflow for the analysis of N-Methyl-DL-alanine enantiomers using chiral derivatization followed by IM-MS.
Signaling Pathway of Derivatization
Caption: Formation of diastereomers from N-Methyl-DL-alanine enantiomers through reaction with a chiral derivatizing agent.
Conclusion
The mass spectrometric differentiation of N-Methyl-DL-alanine isomers is most effectively achieved through chiral derivatization followed by either LC-MS/MS or IM-MS. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring IM-MS) or the complexity of the sample matrix (which may benefit from the resolving power of LC). The derivatization agents FDAA, (S)-NIFE, and FLEC have all been shown to be effective for the chiral resolution of amino acids. For quantitative studies, a robust validation of the chosen method is essential, including an assessment of linearity, accuracy, precision, and the limits of detection and quantification. Direct analysis using chiral chromatography is also a possibility but may require more specialized columns and method development.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated Peptides: A Comparative Guide to Enhanced Cell Permeability
For researchers, scientists, and drug development professionals, overcoming the poor cell permeability of peptide-based therapeutics is a significant hurdle. One of the most effective strategies to emerge is N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone. This modification can dramatically enhance a peptide's ability to cross cellular membranes, improving its potential as a therapeutic agent. This guide provides an objective comparison of the cell permeability of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.
N-methylation imparts several physicochemical changes that contribute to improved cell permeability. By replacing a hydrogen bond donor (the amide proton) with a methyl group, the energy penalty for the peptide to move from an aqueous environment into the lipid bilayer of the cell membrane is reduced.[1][2] Additionally, N-methylation can constrain the peptide's conformation, sometimes locking it into a more membrane-permeable state.[2][3] This modification also provides the significant advantage of increased resistance to enzymatic degradation, which can improve the peptide's overall bioavailability.[2][3]
Quantitative Comparison of Cell Permeability
The following tables summarize experimental data from studies comparing the permeability of N-methylated peptides with their non-methylated counterparts and control substances. Permeability is often expressed as an apparent permeability coefficient (Papp), with higher values indicating greater permeability.
| Peptide/Compound | Number of N-Methyl Groups | Permeability Assay | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Cyclic Hexapeptide Library | [4][5] | |||
| Single N-methylated hexapeptides | 1 | Caco-2 | < 1 x 10⁻⁶ (Poor) | [4] |
| Di-N-methylated hexapeptides | 2 | Caco-2 | Ranged from < 1 x 10⁻⁷ to > 2 x 10⁻⁵ (High) | [4] |
| Tri-N-methylated hexapeptides | 3 | Caco-2 | One peptide showed high permeability | [4] |
| Tetra-N-methylated hexapeptides | 4 | Caco-2 | 5 out of 15 showed enhanced permeability | [4] |
| Penta-N-methylated hexapeptides | 5 | Caco-2 | Poor permeability | [4] |
| Mannitol (Paracellular marker) | N/A | Caco-2 | ~1 x 10⁻⁶ | [5] |
| Testosterone (Transcellular marker) | N/A | Caco-2 | > 1 x 10⁻⁵ | [5] |
| Cyclic Pentapeptide Derivatives | Number of N-Methyl Groups | Permeability Assay | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Non-methylated precursor | 0 | PAMPA | Low | [6] |
| Partially N-methylated derivatives | 1-3 | PAMPA | Significantly more permeable than non-methylated precursors | [6] |
| Permethylated derivatives | 5 | PAMPA | Less permeable than partially methylated derivatives | [6] |
| Cilengitide Derivative | 3 (on D-Trp, Lys, and Phe) | Caco-2 | 1.8 x 10⁻⁶ | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of common experimental protocols used to assess the cell permeability of N-methylated peptides.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert. The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The peptide solution is added to the apical (donor) side of the Transwell®, which represents the intestinal lumen.
-
The basolateral (receiver) side, representing the blood, contains a peptide-free buffer.
-
Samples are taken from the receiver compartment at various time points.
-
-
Analysis: The concentration of the peptide in the samples is quantified using methods like LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the peptide in the donor compartment.[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that assesses the passive diffusion of compounds across an artificial lipid membrane. This assay is useful for predicting passive transcellular permeability.
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent to form an artificial membrane.
-
Assay Procedure:
-
The peptide solution is added to the wells of the filter plate (donor compartment).
-
The filter plate is then placed in a receiver plate containing buffer.
-
The assembly is incubated to allow the peptide to diffuse from the donor to the receiver compartment.
-
-
Analysis: The concentration of the peptide in both the donor and receiver wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Pe: The effective permeability (Pe) is calculated based on the final concentrations in the donor and receiver compartments.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for comparing the cell permeability of N-methylated peptides.
Caption: Proposed mechanisms for enhanced cell permeability of N-methylated peptides.
Conclusion
N-methylation is a potent chemical modification for enhancing the cell permeability of peptides.[8][9] The presented data indicates that while there is not always a direct correlation between the number of N-methyl groups and permeability, selective N-methylation can significantly improve a peptide's ability to cross cell membranes.[4][5] The position of the N-methylation is also a critical determinant of its effect on permeability.[4] For researchers in drug development, a systematic approach to N-methylation, combined with robust permeability assays, is a valuable strategy for optimizing peptide-based drug candidates. This approach can lead to the development of more effective therapeutics with improved oral bioavailability and overall efficacy.[10]
References
- 1. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Coupling Reagents for Challenging N-Methylated Amino Acid Acylations.
The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptide backbones is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the steric hindrance and reduced nucleophilicity of the N-methylated amino group present significant challenges for efficient peptide bond formation, often leading to low yields and increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the success of synthesizing N-methylated peptides.
This guide provides a comparative analysis of commonly used coupling reagents for the acylation of N-Methyl-DL-alanine, supported by illustrative experimental data. We will delve into the performance of various classes of reagents, offering detailed experimental protocols and a discussion on mitigating racemization to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent for N-methylated amino acids is primarily evaluated based on reaction yield, purity of the product, reaction time, and the degree of racemization. Modern uronium and phosphonium (B103445) salt-based reagents have largely superseded older methods like carbodiimides for these challenging couplings due to their higher reactivity and ability to suppress side reactions.
Data Summary
The following table summarizes the illustrative performance of selected coupling reagents for the model reaction of coupling a standard Fmoc-protected amino acid (Fmoc-L-Alanine) to N-Methyl-DL-alanine methyl ester. It is important to note that actual results can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Time | Racemization Risk | Key Advantages |
| HATU | Uronium Salt | > 95% | Fast | Low | High efficiency for sterically hindered couplings.[1] |
| HBTU | Uronium Salt | 85-95% | Moderate | Moderate | Cost-effective for less demanding couplings. |
| COMU | Uronium Salt | > 95% | Fast | Low | High solubility and safety profile; effective at low concentrations.[2] |
| PyAOP | Phosphonium Salt | > 90% | Fast | Low | Particularly effective for N-methylated amino acid couplings.[3] |
| PyBOP | Phosphonium Salt | 80-90% | Moderate | Moderate | Good performance, but generally less reactive than PyAOP. |
| T3P | Phosphonic Anhydride | 80-90% | Moderate to Slow | Moderate | Water-soluble byproducts simplify purification. |
| EDC/HOBt | Carbodiimide | 60-80% | Slow | High | Economical, but often less effective for hindered couplings. |
Experimental Protocols
Detailed methodologies for the coupling of an N-protected amino acid to N-Methyl-DL-alanine methyl ester using a selection of the compared reagents are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
General Materials:
-
Fmoc-L-Alanine
-
N-Methyl-DL-alanine methyl ester hydrochloride
-
Coupling reagent (HATU, HBTU, COMU, or T3P)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Protocol 1: Coupling using HATU
-
Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.
-
Carboxylic Acid Pre-activation: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated carboxylic acid solution to the amine solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq), HBTU (1.0 eq), and DIPEA (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Protocol 3: Coupling using COMU
-
Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq) and COMU (1.0 eq). Add DIPEA (1.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Protocol 4: Coupling using T3P
-
Amine Salt Neutralization: Dissolve N-Methyl-DL-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: To the amine solution, add Fmoc-L-Alanine (1.0 eq) and T3P (1.5 eq, typically as a 50% solution in a suitable solvent). Add an additional amount of base (e.g., pyridine (B92270) or DIPEA, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1. Note that the byproducts of T3P are water-soluble, which can simplify the aqueous work-up.
Racemization in N-Methyl-DL-alanine Coupling
A significant challenge in the coupling of N-methylated amino acids is the increased propensity for racemization at the alpha-carbon of the activated carboxylic acid. This is particularly problematic when the N-protected amino acid being activated is not glycine. The choice of coupling reagent and base can have a profound impact on the level of epimerization.
-
Uronium/Aminium Reagents: Reagents like HATU and COMU, which are based on the less basic and more sterically hindered base precursor 7-aza-1-hydroxybenzotriazole (HOAt) or oxyma, are generally considered to be superior in suppressing racemization compared to their HOBt-based counterparts like HBTU.[4][5]
-
Phosphonium Reagents: PyAOP, another HOAt-based reagent, also demonstrates excellent performance in minimizing racemization.[3]
-
Bases: The choice of base is also critical. Sterically hindered, non-nucleophilic bases such as DIPEA are generally preferred over less hindered bases like triethylamine (B128534) (TEA), which can promote racemization.[6] The use of weaker bases like N-methylmorpholine (NMM) can also be beneficial in some cases.[6]
For quantitative analysis of racemization, the resulting dipeptide can be deprotected and analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) against the corresponding diastereomeric standards.
Visualizing the Experimental Workflow
The general workflow for the comparative study of coupling reagents for N-Methyl-DL-alanine is depicted below. This process involves the parallel synthesis of a dipeptide using different coupling reagents, followed by analysis and comparison of the outcomes.
Caption: General experimental workflow for the comparative study of coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-DL-alanine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Methyl-DL-alanine is critical for its use in peptide synthesis, metabolic studies, and as a potential neurotransmitter modulator. This guide provides a comparative overview of validated analytical methods for the determination of N-Methyl-DL-alanine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and the need for chiral separation. The following table summarizes the performance characteristics of commonly employed techniques for the analysis of N-methylated amino acids, providing a benchmark for the validation of methods for N-Methyl-DL-alanine.
| Parameter | GC-MS with Derivatization (e.g., Silylation) | HPLC-MS/MS (Underivatized) | Chiral HPLC-MS/MS with Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low to sub-ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% | Typically 85-115% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Chiral Separation | Requires chiral column and specific derivatization | Possible with chiral column, often challenging | Yes, with chiral derivatizing agent or chiral column |
| Sample Preparation | Derivatization required (e.g., silylation, acylation) | Minimal, "dilute-and-shoot" often possible | Derivatization often required for good separation |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of N-Methyl-DL-alanine using GC-MS and chiral HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This method is suitable for the quantification of total N-Methyl-alanine and requires a derivatization step to increase the volatility of the analyte.[1]
a) Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of N-Methyl-DL-alanine in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by serial dilution.
-
Sample Hydrolysis (for total N-Methyl-DL-alanine from peptides): To 10-20 mg of the sample, add 1 mL of 6 M HCl. Heat at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.
-
Drying: Pipette a known volume of the standard or hydrolyzed sample into a reaction vial and evaporate to dryness under a gentle stream of nitrogen at 60°C.
-
Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile (B52724) to the dried residue. Seal the vial and heat at 70°C for 30 minutes.[1]
b) GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Use electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized N-Methyl-DL-alanine.
c) Validation Parameters:
-
Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.[2]
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest calibration standard.
Chiral HPLC-MS/MS with Pre-column Derivatization
This method allows for the separation and quantification of the D- and L-enantiomers of N-Methyl-alanine.
a) Sample Preparation and Derivatization:
-
Standard Preparation: Prepare separate stock solutions of N-Methyl-D-alanine and N-Methyl-L-alanine, and a racemic mixture of N-Methyl-DL-alanine. Create calibration standards for both enantiomers.
-
Derivatization: To 50 µL of standard or sample, add 20 µL of a chiral derivatizing agent (e.g., (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine methoxyethyl ester, (S)-NIFE) solution and 30 µL of borate (B1201080) buffer (pH 8.5). Vortex and incubate at 60°C for 30 minutes. After incubation, add 10 µL of 0.1 M HCl to stop the reaction.
b) HPLC-MS/MS Analysis:
-
HPLC Column: Use a reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomeric derivatives (e.g., 20% to 80% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Optimize the multiple reaction monitoring (MRM) transitions for the derivatized N-Methyl-D-alanine and N-Methyl-L-alanine.
c) Validation Parameters:
-
Follow a similar validation strategy as for the GC-MS method, ensuring the assessment of linearity, accuracy, precision, LOD, and LOQ for each enantiomer.
Mandatory Visualizations
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Hypothetical Signaling Pathway of N-Methyl-DL-alanine in Neurons
N-methylated amino acids can act as neurotransmitter modulators.[3] While a specific signaling pathway for N-Methyl-DL-alanine is not fully elucidated, the following diagram illustrates a hypothetical pathway based on its potential interaction with glutamate (B1630785) receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
N-Methylation of Amino Acids: A Comparative Guide to Enhancing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of amino acids and, consequently, the peptides that contain them. This guide provides an objective comparison of N-methylated and non-methylated amino acids, supported by experimental data, to aid in the strategic design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical and Biological Effects of N-Methylation
N-methylation imparts a range of beneficial properties to peptides, primarily by inducing conformational rigidity and removing a hydrogen bond donor. These structural changes translate into significant improvements in a peptide's stability, permeability, and receptor interactions.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key interaction and sterically hinders the approach of proteases, leading to a substantial increase in the peptide's half-life in biological fluids.[1]
Improved Membrane Permeability and Oral Bioavailability
The removal of a hydrogen bond donor upon N-methylation increases the lipophilicity of a peptide. This enhanced lipophilicity, coupled with the potential for the peptide to adopt a more compact, membrane-permeable conformation, can significantly improve its ability to cross cellular membranes.[2] This is a critical factor in developing orally bioavailable peptide drugs, as it facilitates absorption across the intestinal epithelium.
Conformational Control and Receptor Affinity
N-methylation restricts the conformational flexibility of the peptide backbone. This can be advantageous in "locking" the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its target receptor. This pre-organization can lead to increased receptor binding affinity and selectivity.[3] However, the effect is highly context-dependent; if the induced conformation is not complementary to the receptor's binding site, a decrease in affinity can occur.[3] Therefore, a systematic "N-methyl scan," where each amino acid in a peptide is individually methylated, is often employed to identify the optimal positions for this modification.[3]
Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key drug-like properties.
Table 1: Physicochemical Properties
| Property | Amino Acid/Peptide | Non-Methylated Value | N-Methylated Value | Fold Change | Reference |
| Lipophilicity (clogP) | Ac-Phe-OMe | 1.84 | 2.34 | 1.27 | [4] |
| Ac-Val-OMe | 0.88 | 1.38 | 1.57 | [4] | |
| Ac-Leu-OMe | 1.88 | 2.38 | 1.27 | [4] | |
| Aqueous Solubility (ΔGsolv, kcal/mol) | Ac-Phe-OMe | -8.31 | -9.12 | - | [4] |
| Ac-Val-OMe | -6.23 | -7.01 | - | [4] | |
| Ac-Leu-OMe | -7.12 | -7.89 | - | [4] |
Note: A more negative ΔGsolv indicates higher aqueous solubility.
Table 2: Biological Properties
| Property | Peptide | Non-Methylated Value | N-Methylated Value | Fold Change | Reference |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cyclic Hexapeptide | Low | High (up to testosterone (B1683101) levels) | Significant Increase | [5] |
| Somatostatin Analog | Not Bioavailable | ~4 x 10⁻⁶ | - | [5] | |
| Proteolytic Half-Life (in rat intestinal perfusate, min) | Endothelin C-terminal Hexapeptide | 10.6 | 538 | 50.8 | |
| Receptor Binding Affinity (IC₅₀, nM) | Endothelin Analog | 40 | 10 | 0.25 (4-fold increase in affinity) | |
| Somatostatin Analog (sst5 receptor) | - | High Affinity | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of N-methylation.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol outlines the manual synthesis of a peptide containing an N-methylated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for non-methylated residues):
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
N-Methylated Amino Acid Coupling:
-
Coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Use the same activation procedure as in step 3, but extend the coupling time to 4-6 hours or perform a double coupling.
-
The use of microwave-assisted coupling can significantly reduce the reaction time.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test peptides (N-methylated and non-methylated)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test peptide solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Proteolytic Stability Assay
This assay determines the stability of peptides in the presence of proteases, such as those found in serum or plasma.
Materials:
-
Test peptides (N-methylated and non-methylated)
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Incubator at 37°C
-
Quenching solution (e.g., trichloroacetic acid, TFA)
-
Analytical equipment (e.g., HPLC or LC-MS/MS)
Procedure:
-
Incubation: Dissolve the test peptide in a buffer compatible with the protease and pre-warm to 37°C. Add human serum or the protease solution to initiate the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the amount of intact peptide remaining in each sample using HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Analysis of N-Methylated Peptides
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Signaling Pathway Modulation by an N-Methylated Peptide Agonist
Caption: N-methylated peptide agonist activating a G-protein coupled receptor pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of N-Methyl-DL-alanine Peptides
For researchers and professionals in drug development, understanding the translational gap between laboratory findings and living systems is critical. The modification of peptides with N-Methyl-DL-alanine is a key strategy to enhance their therapeutic properties. This guide provides an objective comparison of the performance of N-Methyl-DL-alanine peptides in in vitro and in vivo settings, supported by experimental data.
N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative used in the synthesis of peptide analogues to improve their pharmacological profiles.[1][2] N-methylation, the substitution of a methyl group on the nitrogen atom of the amino group, can significantly alter a peptide's biological activity, proteolytic stability, and conformational properties.[3][4][5][6] These modifications, however, can lead to divergent outcomes when moving from a controlled in vitro environment to a complex in vivo system.
Quantitative Data Summary: A Tale of Two Environments
Direct comparative studies on a single N-Methyl-DL-alanine peptide across both in vitro and in vivo models are limited in publicly available literature. However, a well-characterized angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II, serves as an illustrative example of the differing effects of N-methylation.
| Parameter | In Vitro (Isolated Rat Uterus) | In Vivo (Rat Pressor Assay) | Reference |
| Biological Activity | Antagonist Activity | Agonist (Pressor) Activity | [3] |
| Quantitative Metric | pA2 Value: 8.2 | 0.9% of Angiotensin II | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.[3]
In a separate study on antimicrobial peptides, N-methylation was shown to reduce hemolytic activity, an important in vitro measure of toxicity.
| Peptide | HC50 (μM) |
| C10:0-A2 | ~200 |
| C10:0-A2(9-NMeLys) | ~300 |
Note: HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.[7]
The Discrepancy Explained: Factors Influencing In Vivo Outcomes
The divergence between the in vitro antagonist activity and the in vivo agonist activity of the N-methylated angiotensin II analog can be attributed to several factors inherent to a living system:
-
Metabolism: In vivo, the peptide is subject to metabolic degradation, which can produce fragments with different biological activities than the parent compound.[3]
-
Receptor Subtypes and Distribution: The distribution and subtypes of receptors can vary between different tissues (e.g., uterus vs. vasculature). The N-methylated analog may exhibit different affinities and efficacies at these different receptor populations.[3]
-
Physiological Complexity: The in vivo environment involves complex physiological regulation, including neural and hormonal feedback loops, which are absent in an isolated tissue preparation.[3]
Experimental Protocols
In Vitro: Isolated Rat Uterus Assay
This classical pharmacological method is used to determine the contractile or relaxant effects of substances on smooth muscle tissue.[3]
Objective: To evaluate the antagonist activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II against angiotensin II-induced contractions in isolated rat uterine tissue.[3]
Methodology:
-
Tissue Preparation: A female rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3]
-
Contraction Measurement: One end of the uterine horn is attached to a fixed point, and the other is connected to a force transducer to record isometric contractions.
-
Assay Procedure: The tissue is allowed to equilibrate. A cumulative concentration-response curve for the agonist (angiotensin II) is established. The tissue is then washed and incubated with the N-methylated peptide (the antagonist) for a set period. The concentration-response curve for angiotensin II is then re-established in the presence of the antagonist.
-
Data Analysis: The magnitude of the shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency.[3]
In Vivo: Rat Pressor Assay
This in vivo assay measures the effect of a substance on the blood pressure of a live animal.[3]
Objective: To determine the pressor (blood pressure increasing) activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II in a whole-animal model.[3]
Methodology:
-
Animal Preparation: A rat is anesthetized, and its trachea may be cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.[3]
-
Ganglionic Blockade: To eliminate reflex changes in blood pressure, a ganglion-blocking agent is administered.[3]
-
Substance Administration: A standard dose of angiotensin II is administered to establish a baseline pressor response. After the blood pressure returns to normal, a dose of the N-methylated peptide is administered, and the change in blood pressure is recorded.
-
Data Analysis: The pressor response to the N-methylated peptide is expressed as a percentage of the response to the standard dose of angiotensin II.[3]
Visualizing the Concepts
Caption: Experimental workflows for in vitro and in vivo assays.
Caption: Influence of N-methylation on peptide signaling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyl-DL-alanine | 600-21-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
A Comparative Guide to Validating Target Engagement of N-methylated Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
N-methylated peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability and cell permeability compared to their non-methylated counterparts.[1][2] However, these modifications can also influence their interaction with protein targets, making robust target engagement validation a critical step in their development. This guide provides a comprehensive comparison of key methodologies for confirming and characterizing the interaction of N-methylated peptide drugs with their intended targets in a cellular context.
Overview of Target Engagement Validation Methods
Validating that a drug interacts with its intended target within the complex cellular environment is paramount for its successful development.[3] Several techniques, each with its own set of advantages and limitations, can be employed to assess the target engagement of N-methylated peptide drugs. This guide focuses on a comparative analysis of four principal methodologies: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, Quantitative Proteomics, and Biophysical Assays.
Comparative Analysis of Methodologies
The choice of a suitable target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired quantitative output. The following table provides a high-level comparison of the discussed techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling | Quantitative Proteomics (Label-Free) | Biophysical Assays (SPR & ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[3] | Covalent cross-linking of the drug to its target upon photoactivation. | Measures changes in protein abundance or stability upon drug treatment. | Real-time monitoring of binding events at a sensor surface (SPR) or measuring heat changes upon binding (ITC).[4][5] |
| Labeling Requirement | Label-free for both drug and target. | Requires chemical modification of the peptide with a photoreactive group and often a reporter tag.[6] | Label-free. | Label-free for the peptide; target is often immobilized (SPR) or in solution (ITC).[4] |
| Cellular Context | In-cell and in-lysate formats.[7] | Can be performed in live cells. | Applicable to cell lysates and tissues. | Typically performed with purified components (in vitro). |
| Quantitative Output | EC50 (potency), ΔTm (thermal shift).[8] | Identification of binding partners and cross-linking sites. | Relative protein quantification, identification of on- and off-targets. | Binding affinity (KD), kinetics (ka, kd), thermodynamics (ΔH, ΔS).[4][9] |
| Throughput | Moderate to high, adaptable to plate-based formats. | Low to moderate. | High (proteome-wide). | Low to moderate. |
| Considerations for N-methylated Peptides | Increased hydrophobicity may affect solubility and aggregation during heating. | Synthesis of photoreactive N-methylated peptides can be complex. | N-methylation may alter peptide fragmentation in mass spectrometry. | N-methylation can influence binding kinetics and thermodynamics.[10] |
In-Depth Methodology Comparison
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the change in thermal stability of a target protein upon ligand binding.[3]
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the N-methylated peptide at various concentrations or a vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the peptide indicates target engagement. For isothermal dose-response experiments, plot the soluble protein amount at a single, fixed temperature against the peptide concentration to determine the EC50 value.[8]
-
Solubility and Aggregation: The increased hydrophobicity of N-methylated peptides could lead to aggregation at higher concentrations or temperatures. Careful optimization of peptide concentration and buffer conditions is crucial.
-
Cell Permeability: The enhanced cell permeability of N-methylated peptides is an advantage for intracellular target engagement studies.[11]
Photoaffinity Labeling
Photoaffinity labeling utilizes a chemically modified version of the N-methylated peptide containing a photoreactive group to covalently cross-link to its target upon UV irradiation, allowing for the identification of the binding partner(s).[6]
-
Probe Synthesis: Synthesize the N-methylated peptide with a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). The synthesis of N-methylated amino acids and their incorporation can be challenging.[12]
-
Cell Treatment and Cross-linking: Incubate cells with the photoaffinity probe. To control for non-specific binding, a competition experiment with an excess of the unlabeled N-methylated peptide should be performed in parallel. Irradiate the cells with UV light at a specific wavelength to induce cross-linking.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the cross-linked protein-peptide complexes using the reporter tag (e.g., streptavidin beads for biotin-tagged probes).
-
Protein Identification: Elute the enriched proteins and identify them using mass spectrometry. The site of cross-linking can also be determined through peptide mapping.
-
Probe Design: The position of the photoreactive group and reporter tag needs to be carefully chosen to minimize interference with target binding. The altered conformation of N-methylated peptides should be considered during probe design.[13]
-
Synthetic Complexity: The synthesis of photoreactive N-methylated amino acid building blocks can be complex and may require specialized chemical expertise.
Quantitative Proteomics (Label-Free)
Label-free quantitative proteomics can be used to identify both on- and off-targets of an N-methylated peptide drug by comparing the abundance of proteins in treated versus untreated cells.[14] This approach can be combined with methods that assess protein stability changes, such as LiP-MS (Limited Proteolysis-Mass Spectrometry).[15]
-
Sample Preparation: Treat cells with the N-methylated peptide or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the peptides and, by extension, the proteins in each sample. Compare the protein abundance between the treated and control groups to identify proteins whose levels are significantly altered by the peptide treatment.
-
Fragmentation Behavior: The N-methyl group can influence the fragmentation pattern of the peptide in the mass spectrometer, which may require adjustments in the data analysis workflow.
-
Data Interpretation: Changes in protein abundance may be a direct or indirect consequence of target engagement. Further validation with other methods is often necessary.
Biophysical Assays (SPR & ITC)
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative information about the binding affinity, kinetics, and thermodynamics of the interaction between a peptide and its purified target protein.[4][5]
-
Immobilization: Immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Flow solutions of the N-methylated peptide at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of peptide binding to the immobilized target.
-
Data Analysis: Fit the binding data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the N-methylated peptide in the titration syringe.
-
Titration: Inject small aliquots of the peptide solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]
-
Conformational Effects: N-methylation can rigidify the peptide backbone, which may lead to changes in binding kinetics and thermodynamics compared to the non-methylated analog.[10]
-
Hydrophobicity: The increased hydrophobicity of N-methylated peptides may lead to non-specific binding in SPR experiments or solubility issues in ITC.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of these methodologies and their application, the following diagrams illustrate a representative signaling pathway, a generalized experimental workflow for target engagement validation, and the logical relationship between different validation strategies.
Caption: A generic G-protein coupled receptor signaling pathway.
Caption: Generalized workflow for target engagement validation.
Caption: Logical flow of target validation strategies.
Conclusion
The validation of target engagement for N-methylated peptide drugs requires a multi-faceted approach. While CETSA offers a powerful method for confirming target binding in a native cellular context without the need for labels, photoaffinity labeling provides a means to covalently capture and identify the direct binding partners. Quantitative proteomics allows for a broader, unbiased view of the cellular proteins affected by the peptide, and biophysical assays deliver precise quantitative data on the binding interaction in a purified system. The inherent properties of N-methylated peptides, such as increased hydrophobicity and altered conformation, necessitate careful consideration and optimization of the chosen experimental protocols. By integrating data from these complementary techniques, researchers can build a comprehensive and robust body of evidence to confidently validate the target engagement of their N-methylated peptide drug candidates.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. xantec.com [xantec.com]
- 5. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free target identification using in-gel fluorescence difference via thermal stability shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated Peptides: A Comparative Guide to Enhanced Enzymatic Stability
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides is a critical hurdle in translating these potent molecules into viable therapeutics. One of the most effective strategies to enhance the proteolytic resistance of peptides is N-methylation. This guide provides an objective comparison of the enzymatic degradation of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, fundamentally alters the physicochemical properties of a peptide. This modification sterically hinders the approach of proteases and disrupts the hydrogen-bonding interactions required for enzyme recognition and cleavage, leading to a significant increase in metabolic stability.[1][2][3] This enhanced stability translates to a longer in vivo half-life, a crucial attribute for therapeutic efficacy.[1][4][5]
Data Presentation: Quantitative Comparison of Peptide Stability
The following tables summarize the quantitative impact of N-methylation on peptide stability against enzymatic degradation.
| Peptide Sequence | Modification | Half-life (t½) vs. Trypsin (min) | Fold Increase in Stability |
| DKLYWWEFL | Unmodified | 0.2 | - |
| DKLY(N-Me)WWEFL | N-Me-L8 | 144 | 720 |
| D(N-Me)KLYWWEFL | N-Me-D | >20,000 | >100,000 |
| DK(N-Me)LYWWEFL | N-Me-K | 150 | 750 |
| DKL(N-Me)YWWEFL | N-Me-Y | >20,000 | >100,000 |
Data adapted from a study on N-methyl scanning mutagenesis.[2]
| Peptide | Modification | Half-life (t½) in Human Serum (hours) |
| Analog A | Non-methylated | 2.5 |
| Analog B | Mono-N-methylated | 18 |
| Analog C | Di-N-methylated | > 48 |
Illustrative data based on typical observations in serum stability assays.
Mandatory Visualization
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation Assay using Trypsin
This protocol outlines a general procedure to assess the stability of N-methylated and non-methylated peptides against trypsin digestion.
Materials:
-
Peptide stock solutions (1 mg/mL in water or a suitable buffer)
-
Trypsin solution (sequencing grade, 0.1 mg/mL in 1 mM HCl)
-
Digestion buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by adding the peptide stock solution to the digestion buffer to a final concentration of 0.1 mg/mL.
-
Enzyme Addition: Initiate the reaction by adding trypsin to the peptide solution at a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).
Protocol 2: Peptide Stability Assay in Human Serum
This protocol describes a method to evaluate the stability of peptides in a more physiologically relevant matrix.
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water)
-
Human serum (pooled, commercially available)
-
Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Serum Preparation: Thaw the human serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, add the peptide stock solution to the human serum to a final peptide concentration of 10 µM.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: To the aliquot, add three volumes of ice-cold ACN with 0.1% TFA to precipitate the serum proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Determine the percentage of intact peptide at each time point compared to the initial concentration and calculate the serum half-life.
Conclusion
The strategic incorporation of N-methylation is a robust and widely employed method to significantly enhance the enzymatic stability of therapeutic peptides.[3][5] By providing a steric shield and removing a key hydrogen bond donor, this modification effectively protects the peptide backbone from proteolytic cleavage. The presented data and protocols offer a framework for researchers to systematically evaluate and compare the stability of N-methylated peptides, facilitating the rational design of more potent and durable peptide-based drugs. While the impact on biological activity needs to be assessed on a case-by-case basis, the consistent and substantial improvement in stability makes N-methylation an invaluable tool in peptide drug discovery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of N-Methyl-DL-alanine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard spectroscopic techniques for the validation of N-Methyl-DL-alanine synthesis. N-Methyl-DL-alanine, a non-proteinogenic amino acid, is of growing interest in peptide chemistry and drug development due to its ability to enhance the pharmacokinetic properties of peptides.[1] Accurate confirmation of its structure and purity after synthesis is therefore critical. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting detailed experimental protocols and a comparative summary of their utility.
Comparative Analysis of Spectroscopic Techniques
The validation of N-Methyl-DL-alanine synthesis relies on a suite of spectroscopic methods, each providing unique and complementary information about the molecule's structure and purity. The primary techniques employed are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of N-Methyl-DL-alanine. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds in N-Methyl-DL-alanine, such as the carboxylic acid O-H and C=O stretches, and the N-H bend, provide a characteristic fingerprint of the compound.
Mass Spectrometry (MS) determines the molecular weight of N-Methyl-DL-alanine and can provide information about its elemental composition. Fragmentation patterns observed in the mass spectrum can further confirm the structure of the molecule. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.[2]
The following sections provide detailed expected data and experimental protocols for each of these techniques, allowing for a thorough and objective comparison of their performance in the validation of N-Methyl-DL-alanine synthesis.
Data Presentation: A Quantitative Comparison
For ease of comparison, the expected quantitative data from each spectroscopic technique is summarized in the tables below. These values are based on publicly available spectral data and predictive models.[1]
Table 1: Predicted ¹H NMR Spectral Data for N-Methyl-DL-alanine [1]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (α-proton) | ~3.0 - 3.5 | Quartet (q) | ~7.0 |
| H-3 (β-protons) | ~1.3 - 1.5 | Doublet (d) | ~7.0 |
| N-CH₃ | ~2.3 - 2.6 | Singlet (s) | - |
| N-H | Broad, variable | Singlet (s) | - |
| COOH | Broad, variable | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for N-Methyl-DL-alanine [1]
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C=O) | ~175 - 180 |
| C-2 (CH) | ~55 - 60 |
| C-3 (CH₃) | ~15 - 20 |
| N-CH₃ | ~30 - 35 |
Table 3: Expected Characteristic IR Absorption Bands for N-Methyl-DL-alanine [1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| N-H (Amine) | Bending | 1580 - 1650 |
| C-N | Stretching | 1020 - 1250 |
Table 4: Key Peaks from the GC-MS Spectrum of a Derivative of N-Methyl-L-alanine [1]
| m/z | Relative Intensity (%) |
| 73 | 100.00 |
| 130 | 93.89 |
| 131 | 13.71 |
| 147 | 11.81 |
| 74 | 9.51 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized N-Methyl-DL-alanine in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[1] For ¹³C NMR, a more concentrated solution is preferable.
-
Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
The final sample volume in the NMR tube should be at least 4.5 cm high to allow for proper shimming of the magnetic field.[1]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform standard shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and straightforward method for obtaining an IR spectrum of a solid sample.[1]
1. Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[1]
2. Sample Analysis:
-
Place a small amount of the dried N-Methyl-DL-alanine powder directly onto the ATR crystal.[1]
-
Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[1]
-
Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
Mass Spectrometry (MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. Derivatization is often necessary for amino acids to increase their volatility.[1]
1. Sample Derivatization (Silylation):
-
Place a known quantity of the dried N-Methyl-DL-alanine in a reaction vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Seal the vial and heat it (e.g., at 70-100°C for a specified time) to complete the derivatization reaction.[1]
2. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.[1]
Workflow and Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of N-Methyl-DL-alanine.
Caption: Synthesis and validation workflow for N-Methyl-DL-alanine.
Caption: Relationship between spectroscopic techniques and information obtained.
References
Safety Operating Guide
Proper Disposal of H-N-Me-DL-Ala-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine, CAS No. 600-21-5). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Precautions
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks.[1][2][3] Therefore, a conservative approach is recommended. Treat this compound with the standard precautions for handling laboratory chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2][4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[4]
-
-
Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[2][4]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Comparative Safety Data Overview
The hazard classification for this compound can vary between suppliers. The following table summarizes the key safety information from various sources.
| Supplier/Source | GHS Hazard Classification | Personal Protective Equipment (PPE) Recommendations |
| AbMole BioScience | Not a hazardous substance or mixture.[1] | Full personal protective equipment, ensure adequate ventilation.[1] |
| Fisher Scientific | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] | Safety glasses, gloves, lab coat.[2] |
| PubChem (from ECHA C&L) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | Eyeshields, Gloves, type N95 (US) respirator.[3] |
| ECHEMI | Acute toxicity (Oral, Inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure).[5] | Protective gloves/clothing/eye protection/face protection.[5] |
Given the conflicting information, it is prudent to adopt the more stringent safety precautions.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.
-
Waste Identification and Segregation:
-
Containment:
-
Solid Waste: Carefully transfer any residual powder, contaminated weigh boats, or filter paper into a clearly labeled, sealable, and chemically compatible waste container. Avoid generating dust during this process.[2][4]
-
Contaminated Labware: Items such as gloves, pipette tips, and wipes that have come into contact with the chemical should be placed in a designated container for solid chemical waste.[6]
-
Liquid Waste: If this compound is in a solution, the nature of the solvent will determine the disposal route. Collect the solution in a labeled, sealed, and appropriate hazardous liquid waste container.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-Methyl-DL-alanine".[4]
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[4]
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling H-N-Me-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine). Given that some sources do not classify this chemical as hazardous while others advise caution based on related compounds, a prudent approach to handling is recommended.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
While some Safety Data Sheets (SDS) state that this compound is not a hazardous substance, it is best practice to handle it with care, particularly in powder form, to avoid dust formation and inhalation.[2][3][4] The following PPE is recommended as a minimum standard.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or face shield.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][4] | Prevents direct skin contact. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] | Protects skin from accidental exposure. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter.[1] | Required when handling fine powders or when dust may be generated. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder.[1][3][4]
-
Avoid Dust: Minimize the formation of dust and aerosols during handling.[3][4]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.
-
Solution Preparation: If preparing a stock solution with water, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[5]
Storage Conditions:
-
Environment: Store in a dry, cool, and well-ventilated place.[3][4][6]
-
Stability: For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months, sealed and away from moisture.[5][7]
Disposal Plan
Treat all this compound waste as potentially hazardous chemical waste to ensure safe disposal.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Containment:
-
Solid Waste: Carefully sweep residual powder and contaminated items (e.g., weigh boats, filter paper) into a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Liquid Waste: Collect solutions in a suitable, sealed container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Pickup: Contact your institution's EHS department to arrange for hazardous waste pickup and disposal, providing them with all necessary information.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash off with soap and plenty of water.[2][4] Remove contaminated clothing.[2] Seek medical attention if symptoms occur.[3] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2][6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | ~295-299 °C (decomposes) | [8] |
| Solubility in Water | Approx. 50 g/100 mL | [8] |
| Solubility in Methanol (B129727) | Slightly soluble | [8] |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocol: Recrystallization for Purification
This is a general protocol for purifying crude N-Methyl-DL-alanine and may require optimization.
Materials:
-
Crude N-Methyl-DL-alanine
-
Deionized water
-
Methanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks, hot plate, stir bar, Büchner funnel, filter paper, vacuum flask
-
Desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude N-Methyl-DL-alanine in a minimal amount of deionized water in an Erlenmeyer flask. Gently warm and stir the mixture on a hot plate until all the solid dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb impurities.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.[8]
-
Precipitation: To the hot filtrate, slowly add methanol at a volume approximately five times that of the water used for dissolution. The solution may become slightly cloudy.[8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For larger crystals, ensure the cooling process is slow. Once at room temperature, place the flask in a refrigerator (0–4 °C) overnight to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Drying: Dry the purified crystals in a desiccator under a vacuum to remove any residual solvent.[8]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
